molecular formula C37H68O5 B564600 1-Palmitoyl-2-linoleoyl-rac-glycerol CAS No. 73649-99-7

1-Palmitoyl-2-linoleoyl-rac-glycerol

Katalognummer: B564600
CAS-Nummer: 73649-99-7
Molekulargewicht: 592.9 g/mol
InChI-Schlüssel: SVXWJFFKLMLOHO-BCTRXSSUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Hexadecanoyloxy-3-hydroxypropan-2-yl) octadeca-9,12-dienoate, also systematically named as [(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate, is a defined diacylglycerol (DAG) lipid species categorized specifically as a diacylglycerol (GL0201) within the glycerolipids (GL) class . This compound, with the molecular formula C37H68O5, features a saturated 16-carbon chain (hexadecanoyl) at the sn-1 position and an unsaturated 18-carbon chain with two cis double bonds at the 9th and 12th carbons (octadeca-9,12-dienoate, linoleic acid) at the sn-2 position of the glycerol backbone . This specific structural configuration, particularly the unsaturated linoleoyl chain, is of significant research interest as it influences the compound's physical properties and its interactions within biological membranes. Diacylglycerols are crucial intermediates in lipid biosynthesis and potent secondary messengers in cellular signal transduction pathways . The presence of the linoleic acid moiety makes this compound a relevant molecule for investigating the role of polyunsaturated fatty acids (PUFAs) in membrane dynamics, lipidomics, and intracellular signaling. Researchers can utilize this high-purity compound as a standard in mass spectrometry-based lipidomic analyses to identify and quantify complex lipid mixtures in biological samples. Furthermore, it serves as a critical precursor or intermediate in the study of glycerolipid metabolism and the enzymatic activity of lipases, acyltransferases, and kinases. In cell biology, defined DAG species are essential for probing the activation of protein kinase C (PKC) isozymes and other C1-domain-containing proteins, which are pivotal in processes ranging from cell proliferation to apoptosis. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

(1-hexadecanoyloxy-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H68O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35,38H,3-10,12,14-16,19-34H2,1-2H3/b13-11-,18-17-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXWJFFKLMLOHO-BCTRXSSUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H68O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701334362
Record name 1-(Hexadecanoyloxy)-3-hydroxy-2-propanyl (9Z,12Z)-9,12-octadecadienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701334362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73649-99-7
Record name 1-(Hexadecanoyloxy)-3-hydroxy-2-propanyl (9Z,12Z)-9,12-octadecadienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701334362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Metabolic Pathway of 1-Palmitoyl-2-linoleoyl-rac-glycerol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a specific diacylglycerol (DAG) species, a class of lipids that are central intermediates in various metabolic pathways and serve as critical second messengers in signal transduction.[1] Composed of a glycerol (B35011) backbone with palmitic acid at the sn-1 position and the essential fatty acid linoleoyl at the sn-2 position, the precise stereochemistry and fatty acid composition of PLG are crucial for its biological activity and metabolic fate.[2][3] This technical guide provides a comprehensive overview of the metabolic pathway of PLG, including its biosynthesis, catabolism, and role in cellular signaling. It also details experimental protocols for its analysis and presents quantitative data to support further research and drug development in areas where PLG and its metabolic network are implicated, such as in metabolic diseases and cancer.[3]

Metabolic Pathway of this compound

The metabolism of this compound is intricately woven into the broader landscape of glycerolipid metabolism. It can be synthesized through the de novo pathway, also known as the Kennedy pathway, and is subject to degradation and conversion by several key enzymes that regulate its cellular levels.

Biosynthesis

The primary route for the synthesis of PLG is the de novo pathway, which begins with glycerol-3-phosphate.[3]

G3P Glycerol-3-phosphate LPA 1-Acyl-sn-glycerol-3-phosphate (Lysophosphatidic Acid) G3P->LPA Acyl-CoA GPAT PA 1,2-Diacyl-sn-glycerol-3-phosphate (Phosphatidic Acid) LPA->PA Acyl-CoA AGPAT PLG This compound (PLG) PA->PLG Phosphatidate Phosphatase (PAP)

Diagram 1: De Novo Biosynthesis of this compound.

In this pathway, Glycerol-3-phosphate is first acylated by glycerol-3-phosphate acyltransferase (GPAT) to form lysophosphatidic acid. A subsequent acylation by acylglycerol-3-phosphate acyltransferase (AGPAT) yields phosphatidic acid. Finally, the phosphate (B84403) group is removed by phosphatidate phosphatase (PAP) to produce 1,2-diacyl-sn-glycerol. For the specific synthesis of PLG, the acyl-CoAs used in the acylation steps would be palmitoyl-CoA and linoleoyl-CoA.

Catabolism and Conversion

Once synthesized, this compound can be directed towards several metabolic fates, primarily phosphorylation to phosphatidic acid or acylation to form triacylglycerols.

PLG This compound (PLG) PA 1-Palmitoyl-2-linoleoyl-sn-glycerol-3-phosphate (Phosphatidic Acid) PLG->PA ATP Diacylglycerol Kinase (DGK) TAG Triacylglycerol PLG->TAG Acyl-CoA Diacylglycerol Acyltransferase (DGAT)

Diagram 2: Catabolic Pathways of this compound.
  • Phosphorylation: Diacylglycerol kinases (DGKs) catalyze the phosphorylation of DAGs to form phosphatidic acid (PA). This reaction is a key regulatory point in lipid signaling, as it consumes the signaling molecule DAG and produces another signaling lipid, PA.

  • Acylation: Diacylglycerol acyltransferases (DGATs) catalyze the final step in the synthesis of triacylglycerols (TAGs) by adding a third fatty acyl chain to the DAG backbone. This is the primary pathway for storing fatty acids for energy.

The degradation of PLG can also occur through acyl migration, where the acyl chain at the sn-2 position moves to the sn-1 or sn-3 position, forming the more stable 1,3-diacylglycerol isomer. Additionally, the linoleoyl chain is susceptible to oxidation due to its double bonds.[4]

Quantitative Data on Metabolic Enzymes

While specific kinetic data for this compound with all metabolic enzymes are not extensively available, studies on the substrate specificity of diacylglycerol kinases and acyltransferases provide valuable insights.

Enzyme FamilyEnzyme IsoformSubstrateKm (mol%)*Vmax (relative units)Key Specificity FeaturesReference
Diacylglycerol Kinases (DGK) DGKε1-stearoyl-2-arachidonoyl-sn-glycerol (18:0/20:4 DAG)1.5 ± 0.31.00High specificity for DAGs with an arachidonoyl (20:4) chain at the sn-2 position.[5]
1,2-diarachidonoyl-sn-glycerol (20:4/20:4 DAG)2.1 ± 0.40.95 ± 0.10Less preference for the acyl chain at the sn-1 position.[5]
1-stearoyl-2-linoleoyl-sn-glycerol (18:0/18:2 DAG)3.2 ± 0.50.20 ± 0.04Activity is ~5-fold lower with linoleoyl (18:2) at sn-2 compared to arachidonoyl.[5]
Acyl-CoA:Diacylglycerol Acyltransferases (DGAT) DGAT1Oleoyl-CoA (18:1)--Broader substrate specificity with a preference for monounsaturated fatty acyl-CoAs over saturated ones.[6]
DGAT2Oleoyl-CoA (18:1)--Often exhibits more potent and specific activity, particularly for endogenously synthesized fatty acids.[6]

*Km values are presented in mol% as these enzymes are membrane-associated and their kinetics are often studied in mixed micelle or liposomal systems.

Signaling Pathways Involving this compound

This compound, as a diacylglycerol, is a key second messenger that activates Protein Kinase C (PKC). It also has a specialized signaling role in the symbiosis between certain plants and cyanobacteria.

Protein Kinase C (PKC) Activation

The activation of conventional and novel PKC isoforms is a primary signaling function of PLG.[3] This pathway is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).

PIP2 PIP2 PLC Phospholipase C (PLC) PIP2->PLC Receptor Activation PLG This compound (PLG) PLC->PLG IP3 Inositol 1,4,5-trisphosphate (IP3) PLC->IP3 PKC Protein Kinase C (PKC) PLG->PKC Activation Ca2 Ca2+ IP3->Ca2 Release from ER Ca2->PKC Co-activation Substrate Substrate Proteins PKC->Substrate Phosphorylation Response Cellular Response Substrate->Response

Diagram 3: Protein Kinase C (PKC) Activation Pathway by PLG.
Hormogonium-Inducing Factor (HIF) Signaling

In the symbiotic relationship between the cycad Cycas revoluta and the cyanobacterium Nostoc, PLG acts as a hormogonium-inducing factor (HIF).

Plant Cycad Roots (Nitrogen-limiting conditions) PLG This compound (HIF) Plant->PLG Secretion Colonization Root Colonization & Nitrogen Fixation Plant->Colonization Nostoc Nostoc (Vegetative filaments) PLG->Nostoc Chemoattraction & Signaling Hormogonia Hormogonia (Motile filaments) Nostoc->Hormogonia Differentiation Hormogonia->Plant Migration

Diagram 4: Hormogonium-Inducing Factor (HIF) Signaling Pathway.

Experimental Protocols

The analysis of this compound requires robust methods for extraction, separation, and detection.

Lipid Extraction from Plasma (Modified Bligh-Dyer Method)
  • Sample Preparation: To 100 µL of plasma in a glass tube, add a known amount of an appropriate internal standard (e.g., a deuterated DAG).[2]

  • Solvent Addition: Add 375 µL of a 1:2 (v/v) mixture of chloroform (B151607):methanol and vortex vigorously for 15 minutes at 4°C.[2]

  • Phase Separation: Add 125 µL of chloroform and vortex for 1 minute, followed by the addition of 125 µL of water and another 1 minute of vortexing.[2]

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases.[2]

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass syringe.[2]

  • Drying: Evaporate the solvent under a gentle stream of nitrogen. The dried lipid extract can be stored at -80°C.[2]

Quantification by LC-MS/MS

Sample Biological Sample (e.g., Plasma) Extraction Lipid Extraction (Bligh-Dyer) Sample->Extraction Reconstitution Reconstitute in LC-MS/MS solvent Extraction->Reconstitution LC Liquid Chromatography (Reversed-Phase C18) Reconstitution->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Data Data Analysis (Quantification) MS->Data

References

The Biological Activity of 1-Palmitoyl-2-linoleoyl-rac-glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a specific diacylglycerol (DAG) molecule, a class of lipids that are not only crucial components of cellular membranes but also pivotal second messengers in a myriad of signal transduction pathways. Comprised of a glycerol (B35011) backbone with a saturated palmitic acid at the sn-1 position and a polyunsaturated linoleic acid at the sn-2 position, the unique structure of PLG dictates its biological activity. This technical guide provides a comprehensive overview of the biological activities of PLG, with a focus on its role in cellular signaling. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to support researchers and drug development professionals in their understanding and investigation of this important lipid mediator. While specific, independent signaling roles of PLG are not extensively documented, its function as a DAG analog allows for well-supported inferences about its biological activities.

Core Biological Activity: Activation of Protein Kinase C (PKC)

The most well-documented function of diacylglycerols, including PLG, is the activation of Protein Kinase C (PKC) isozymes.[1][2] PKC is a family of serine/threonine kinases that play crucial roles in regulating a vast number of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[3] The activation of conventional and novel PKC isoforms is initiated by the binding of DAG to their C1 domains, which recruits them to the cell membrane and induces a conformational change that relieves autoinhibition.[3]

The structure of the DAG molecule, particularly the fatty acid composition, is a key determinant of its potency and isoform-selectivity in PKC activation. The presence of an unsaturated fatty acid at the sn-2 position, as in PLG, is generally associated with more potent PKC activation compared to fully saturated DAGs.[1]

Quantitative Data on Diacylglycerol Activity

Direct quantitative data on the binding affinity and activation constants of this compound for specific PKC isoforms are limited in the scientific literature. However, studies on structurally similar DAG species provide valuable insights into the expected activity of PLG. The following tables summarize representative data for other diacylglycerols, which can serve as a reference for designing and interpreting experiments with PLG.

Table 1: Comparative Activation of PKC Isoforms by Different Diacylglycerol Species

Activator (DAG Species)PKC IsoformRelative Activation PotencyKey FindingsReference
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)PKCα, PKCδHighSignificantly higher stimulatory effects on PKCα and PKCδ compared to SDG and SEG.[4]
1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG)PKCβIHighHigher activation of PKCβI compared to SAG.[4]
1-Stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG)PKCβIHighHigher activation of PKCβI compared to SAG.[4]
18:0/22:6-DGPKCγ, PKCθModerate to HighPKCγ showed a moderate preference, while PKCθ exhibited the strongest activation.[4]
1,2-dioctanoyl-sn-glycerol (DOG)PKCαModerateStandardly used for in vitro PKC activation.[4]

Table 2: Representative Diacylglycerol Concentrations in Biological Samples

Biological SampleConditionDiacylglycerol SpeciesConcentration RangeReference
Human PlasmaHealthyTotal DAGs4 - 15 ng/mL[5]
Human Skeletal MuscleHealthyDAG(16:0/18:2)~1.5 pmol/mg tissue[6]
Human Skeletal MuscleType 2 DiabetesDAG(16:0/18:2)~2.5 pmol/mg tissue[6]

Signaling Pathways Modulated by this compound

The primary signaling pathway activated by PLG is the Protein Kinase C cascade. However, as a diacylglycerol, it is implicated in other signaling events as well.

Protein Kinase C (PKC) Signaling Pathway

Upon stimulation of cell surface receptors, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), phospholipase C (PLC) is activated. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol. While IP3 translocates to the cytoplasm to induce calcium release from intracellular stores, DAG, including PLG, remains in the membrane to activate PKC.[7] Activated PKC then phosphorylates a wide array of downstream target proteins, leading to various cellular responses.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes PLG This compound (PLG) PIP2->PLG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC PLG->PKC_inactive Binds to PKC_active Active PKC PKC_inactive->PKC_active Activates Downstream_Targets Downstream Targets PKC_active->Downstream_Targets Phosphorylates Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor Ca_release Ca²⁺ Release IP3->Ca_release Triggers Cellular_Response Cellular Response Downstream_Targets->Cellular_Response

Canonical signaling pathway of Protein Kinase C activation by PLG.
Potential Non-PKC Signaling Pathways

While PKC is the primary effector of DAG signaling, other proteins with C1 domains can also be activated by diacylglycerols like PLG.

  • Ras Guanine (B1146940) Nucleotide-Releasing Proteins (RasGRPs): RasGRPs are guanine nucleotide exchange factors for Ras and Rap small G-proteins. They possess a C1 domain that binds DAG, leading to their recruitment to the membrane and activation of the Ras-MAPK pathway, which is critical for cell proliferation and differentiation.[8][9]

  • Chimaerins: These are Rac-GTPase activating proteins (GAPs) that also contain a C1 domain. Their activation by DAG can lead to the downregulation of Rac signaling, impacting cytoskeletal dynamics and cell migration.

  • Munc13 proteins: These are essential for synaptic vesicle priming in neurons. Their C1 domains bind to DAG, which potentiates neurotransmitter release.

RasGRP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLG This compound (PLG) RasGRP1 RasGRP1 PLG->RasGRP1 Recruits & Activates Ras_GDP Ras-GDP RasGRP1->Ras_GDP Promotes GTP exchange on Ras_GTP Ras-GTP Ras_GDP->Ras_GTP MAPK_Cascade MAPK Cascade (Raf-MEK-ERK) Ras_GTP->MAPK_Cascade Activates Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Phosphorylates Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression

Hypothetical activation of the Ras-MAPK pathway by PLG via RasGRP1.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of the biological activity of this compound.

Protocol 1: In Vitro Protein Kinase C (PKC) Activity Assay (Radioactive)

This assay measures the ability of PLG to activate a specific PKC isoform by quantifying the incorporation of radioactive phosphate (B84403) from [γ-³²P]ATP into a substrate peptide.

Materials:

  • Purified recombinant PKC isoform

  • This compound (PLG)

  • Phosphatidylserine (PS)

  • PKC substrate peptide (e.g., myelin basic protein or specific peptide substrate)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

  • P81 phosphocellulose paper

  • 75 mM phosphoric acid (wash buffer)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Lipid Vesicles:

    • In a glass tube, mix appropriate amounts of PLG and PS in chloroform.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in kinase buffer by vortexing and sonication to form small unilamellar vesicles.

  • Set up the Kinase Reaction:

    • In a microcentrifuge tube, combine the kinase reaction buffer, the prepared lipid vesicles, and the PKC substrate peptide.

    • Add the purified PKC enzyme to the reaction mixture.

    • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the Reaction:

    • Start the reaction by adding [γ-³²P]ATP.

    • Incubate at 30°C for 10-20 minutes.

  • Stop the Reaction and Quantify:

    • Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

    • Wash the P81 paper extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Transfer the dried paper to a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

In_Vitro_PKC_Assay_Workflow start Start prepare_lipids Prepare Lipid Vesicles (PLG + PS) start->prepare_lipids setup_reaction Set up Kinase Reaction (Buffer, Lipids, Substrate, PKC) prepare_lipids->setup_reaction initiate_reaction Initiate Reaction (Add [γ-³²P]ATP) setup_reaction->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction (Spot on P81 paper) incubate->stop_reaction wash Wash P81 paper stop_reaction->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify end End quantify->end

Workflow for a radioactive in vitro Protein Kinase C assay.
Protocol 2: Cellular PKC Translocation Assay

This assay assesses PKC activation in intact cells by observing its translocation from the cytosol to the plasma membrane upon stimulation.

Materials:

  • Cultured cells

  • This compound (PLG) or a cell-permeable analog

  • Phosphate-buffered saline (PBS)

  • Hypotonic lysis buffer

  • Dounce homogenizer

  • Ultracentrifuge

  • SDS-PAGE equipment

  • Western blotting equipment and reagents

  • Primary antibody specific for the PKC isoform of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with PLG (or a suitable vehicle control) for the desired time.

  • Cell Lysis and Fractionation:

    • Wash the cells with ice-cold PBS and harvest.

    • Lyse the cells in a hypotonic buffer using a Dounce homogenizer.

    • Perform a low-speed centrifugation to pellet nuclei and unbroken cells.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to separate the cytosolic fraction (supernatant) from the membrane fraction (pellet).

  • Western Blot Analysis:

    • Resuspend the membrane pellet in a suitable buffer.

    • Determine the protein concentration of both the cytosolic and membrane fractions.

    • Resolve equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF) and perform a Western blot using a primary antibody against the PKC isoform of interest, followed by an HRP-conjugated secondary antibody and chemiluminescent detection.

  • Data Analysis:

    • Quantify the band intensities in the cytosolic and membrane fractions to determine the extent of PKC translocation.

PKC_Translocation_Assay_Workflow start Start treat_cells Treat Cultured Cells with PLG start->treat_cells lyse_cells Cell Lysis & Homogenization treat_cells->lyse_cells fractionation Subcellular Fractionation (Ultracentrifugation) lyse_cells->fractionation western_blot Western Blot Analysis of Cytosolic & Membrane Fractions fractionation->western_blot analyze Analyze PKC Distribution western_blot->analyze end End analyze->end Lipid_Extraction_Workflow start Start homogenize Homogenize Biological Sample start->homogenize add_is Add Internal Standard homogenize->add_is bligh_dyer Bligh-Dyer Lipid Extraction (Chloroform/Methanol/Water) add_is->bligh_dyer phase_separation Phase Separation (Centrifugation) bligh_dyer->phase_separation collect_organic Collect Lower Organic Phase phase_separation->collect_organic dry_down Evaporate Solvent (Nitrogen Stream) collect_organic->dry_down reconstitute Reconstitute in LC-MS Solvent dry_down->reconstitute lc_ms LC-MS Analysis reconstitute->lc_ms end End lc_ms->end

References

The Role of 1-Palmitoyl-2-linoleoyl-rac-glycerol in Metabolic Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic diseases, including obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. At the molecular level, these conditions are characterized by dysregulated lipid and glucose metabolism. Emerging evidence points to specific lipid species as key players in the pathogenesis of these disorders. One such molecule is 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG), a diacylglycerol (DAG) that has garnered significant attention for its role as a second messenger in critical signaling pathways. This technical guide provides an in-depth analysis of the role of PLG in metabolic diseases, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways to support further research and drug development in this area.

Data Presentation: Quantitative Levels of this compound and Related Diacylglycerols in Metabolic Diseases

The accumulation of specific diacylglycerol species in metabolic tissues is a hallmark of insulin (B600854) resistance. Quantitative lipidomics has enabled the precise measurement of these changes, providing valuable insights into their pathological roles.

Biological MatrixConditionDiacylglycerol SpeciesConcentration / ChangeReference(s)
Human Plasma/Serum HypertensionDG (16:0/18:2)Significantly associated with prevalence in middle-aged and elderly individuals.[1]
Human Skeletal Muscle Healthy (Lean, Athletic)Total Diacylglycerol10.0 ± 0.78 pmol/µg protein[2]
ObeseTotal Diacylglycerol13.3 ± 1.0 pmol/µg protein[2]
Type 2 DiabetesTotal Diacylglycerol15.2 ± 1.0 pmol/µg protein[2]
Type 2 Diabetes (during hyperinsulinemia)DAG species with linoleic acid (18:2)Increased levels observed.[1]
Human Adipose Tissue ObeseInterstitial Glycerol282 ± 28 µM (abdominal), 225 ± 12 µM (femoral)[3]
LeanInterstitial Glycerol170 ± 21 µM (abdominal), 156 ± 23 µM (femoral)[3]

Signaling Pathways Modulated by this compound

The primary signaling function of PLG in the context of metabolic diseases is the activation of Protein Kinase C (PKC) isoforms. The stereochemistry of PLG, with a saturated fatty acid at the sn-1 position and an unsaturated fatty acid at the sn-2 position, makes it a potent activator of novel and conventional PKC isoforms.[4][5]

PKC-Mediated Insulin Resistance

In states of metabolic stress, elevated intracellular levels of PLG in tissues like the liver, skeletal muscle, and adipose tissue lead to the translocation and activation of specific PKC isoforms, particularly PKCε and PKCθ.[6][7] Activated PKCε can then directly phosphorylate the insulin receptor on threonine residues, impairing its kinase activity and blunting downstream insulin signaling.[6][8][9][10] This leads to a state of insulin resistance, a cornerstone of metabolic syndrome.

PKC_Insulin_Resistance PLG This compound (PLG) PKC PKCε / PKCθ (inactive) PLG->PKC activates PKC_active PKCε / PKCθ (active) IR Insulin Receptor (active) IR_inactive Insulin Receptor (inactive) IR->IR_inactive phosphorylates (inhibits) Downstream Impaired Downstream Insulin Signaling IR_inactive->Downstream Insulin Insulin Insulin->IR binds

PLG-mediated activation of PKC leading to insulin resistance.
Role in Hepatic Lipid Accumulation

In hepatocytes, the accumulation of DAGs, including PLG, is a key feature of NAFLD.[11][12] While the direct effects of PLG on lipid droplet formation are still under investigation, the general increase in DAGs contributes to the esterification of fatty acids into triglycerides, leading to steatosis.[13] Furthermore, the inflammatory signaling cascades initiated by PKC activation can exacerbate liver injury in NAFLD.[3]

Hepatic_Lipid_Accumulation FFA Free Fatty Acids PLG This compound (PLG) FFA->PLG esterification TG Triglycerides PLG->TG esterification PKC PKC Activation PLG->PKC LipidDroplet Lipid Droplet Accumulation (Steatosis) TG->LipidDroplet Inflammation Inflammation PKC->Inflammation

Role of PLG in hepatic steatosis and inflammation.
Impact on Adipocyte Lipolysis

The regulation of lipolysis in adipocytes is critical for maintaining energy homeostasis. Diacylglycerols are intermediates in both the synthesis and breakdown of triglycerides. While hormone-sensitive lipase (B570770) (HSL) is a key enzyme in the hydrolysis of triglycerides to DAGs, the accumulation of specific DAG species can have feedback effects on lipolytic and lipogenic pathways.[14][15][16] The precise role of PLG in modulating the activity of enzymes like HSL and adipose triglyceride lipase (ATGL) in the context of metabolic disease requires further investigation.

Adipocyte_Lipolysis_Workflow cluster_adipocyte Adipocyte TG Triglycerides PLG This compound (PLG) TG->PLG hydrolyzes MAG Monoacylglycerol PLG->MAG hydrolyzes Glycerol_FFA Glycerol + Free Fatty Acids MAG->Glycerol_FFA hydrolyzes ATGL ATGL HSL HSL MGL MGL

PLG as an intermediate in adipocyte lipolysis.

Experimental Protocols

Quantification of this compound by LC-MS/MS

Accurate quantification of PLG in biological samples is crucial for understanding its role in metabolic diseases. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

1. Lipid Extraction (Bligh-Dyer Method)

  • Homogenize tissue or cell samples in a chloroform (B151607):methanol (1:2, v/v) solution.

  • Add chloroform and water to induce phase separation.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis.[4]

2. Chromatographic Separation

  • Use a reverse-phase C18 column to separate PLG from other lipid species.

  • Employ a gradient elution with a mobile phase consisting of solvents such as acetonitrile, isopropanol, and water, with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[5]

3. Mass Spectrometric Detection

  • Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

  • Use Multiple Reaction Monitoring (MRM) for sensitive and specific quantification.

  • Monitor the transition of the precursor ion (e.g., [M+NH4]+ for PLG) to specific product ions generated by the neutral loss of the palmitoyl (B13399708) or linoleoyl fatty acid chains.[4][17]

LC_MS_Workflow Sample Biological Sample (Tissue, Plasma, Cells) Extraction Lipid Extraction (Bligh-Dyer) Sample->Extraction Separation LC Separation (C18 Column) Extraction->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification

Workflow for LC-MS/MS quantification of PLG.
In Vitro Assessment of PKC Activation

1. PKC Translocation Assay

  • Culture relevant cells (e.g., hepatocytes, adipocytes) and treat with PLG.

  • Fractionate the cells to separate cytosolic and membrane components.

  • Perform Western blotting on each fraction using an antibody specific for the PKC isoform of interest (e.g., PKCε).

  • An increase in the PKC signal in the membrane fraction indicates activation.[4]

2. In Vitro Kinase Assay

  • Immunoprecipitate the PKC isoform of interest from cell lysates.

  • Incubate the immunoprecipitated kinase with a known substrate and [γ-³²P]ATP in the presence or absence of PLG.

  • Separate the reaction products by SDS-PAGE and visualize the phosphorylated substrate by autoradiography.

  • Increased phosphorylation of the substrate in the presence of PLG indicates direct activation of the kinase.[4]

Conclusion

This compound is a key signaling lipid that is increasingly implicated in the pathogenesis of metabolic diseases. Its accumulation in metabolic tissues leads to the activation of PKC isoforms, which in turn impairs insulin signaling and contributes to the development of insulin resistance, hepatic steatosis, and potentially dysregulated adipocyte function. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate the precise roles of PLG in these complex diseases and to explore its potential as a therapeutic target. Further research focusing on the specific downstream effects of PLG in different cell types and the development of inhibitors of its synthesis or action may open new avenues for the treatment of metabolic disorders.

References

The Biophysical Influence of 1-Palmitoyl-2-linoleoyl-rac-glycerol on Cellular Membrane Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a specific diacylglycerol (DAG) molecule that, along with other DAGs, plays a pivotal role as a second messenger in a multitude of cellular signaling cascades.[1][2] The primary and most well-documented function of DAGs is the activation of Protein Kinase C (PKC), a family of enzymes integral to the regulation of cellular growth, differentiation, and apoptosis.[1][3] Beyond its signaling role, the incorporation of PLG into a phospholipid bilayer can significantly modulate the physical characteristics of the membrane. As a diacylglycerol, PLG is characterized by the absence of a polar head group, a structural feature that directly influences lipid packing, membrane fluidity, and overall membrane stability.[1] The presence of an unsaturated linoleoyl chain in the sn-2 position introduces a structural "kink," which is anticipated to disrupt the orderly packing of adjacent saturated acyl chains, thereby increasing membrane fluidity.[1][4]

This technical guide provides an in-depth examination of the effects of PLG on membrane properties, drawing upon established principles of lipid biophysics and signaling. It details relevant experimental protocols for investigating these effects and presents visual representations of the associated signaling pathways and experimental workflows. It is important to note that while the principles discussed are well-established for diacylglycerols as a class, specific quantitative experimental data for this compound is not extensively available in peer-reviewed literature. Therefore, the quantitative data presented herein is based on expected trends and hypothetical models.[1]

Data Presentation: Expected Effects of PLG on Membrane Fluidity

The inclusion of PLG into a model membrane, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) liposomes, is expected to increase membrane fluidity. This can be quantified by measuring the fluorescence anisotropy (r) of a lipophilic probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). A decrease in the fluorescence anisotropy value corresponds to an increase in the rotational freedom of the probe, indicating a more fluid membrane environment.[1][5]

PLG Concentration (mol%)Expected Fluorescence Anisotropy (r) of DPHInterpretation
00.280Baseline fluidity of the model membrane
50.265Increased membrane fluidity
100.248Further increase in membrane fluidity
200.225Significant increase in membrane fluidity
Note: This table presents expected trends based on the known biophysical properties of unsaturated diacylglycerols. The fluorescence anisotropy values are hypothetical and serve for illustrative purposes.[1]

Experimental Protocols

Preparation of Liposomes

The preparation of unilamellar vesicles (liposomes) is a fundamental step for in vitro studies of membrane properties.

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • This compound (PLG)

  • Chloroform (B151607)

  • Buffer of choice (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

Protocol:

  • Lipid Film Hydration:

    • Appropriate amounts of POPC and PLG are dissolved in chloroform to achieve the desired molar ratios.

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask.

    • The flask is placed under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • The lipid film is hydrated with the chosen buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • The MLV suspension is subjected to several freeze-thaw cycles to enhance lamellarity.

    • The suspension is then extruded through a polycarbonate membrane with a 100 nm pore size using a mini-extruder. This process is repeated 10-20 times to produce a homogenous population of large unilamellar vesicles (LUVs).[6][7]

Fluorescence Anisotropy for Membrane Fluidity

Fluorescence anisotropy is a widely used technique to measure membrane fluidity by assessing the rotational mobility of a fluorescent probe embedded in the lipid bilayer.[5][8]

Materials:

  • LUVs (prepared as described above)

  • Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene - DPH)

  • Spectrofluorometer with polarizing filters

Protocol:

  • Probe Incorporation:

    • A stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran) is prepared.

    • A small aliquot of the DPH stock solution is added to the LUV suspension while vortexing to facilitate the incorporation of the probe into the lipid bilayer. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching.

    • The mixture is incubated in the dark at room temperature for at least 30 minutes.

  • Anisotropy Measurement:

    • The fluorescence anisotropy is measured using a spectrofluorometer equipped with excitation and emission polarizers.

    • The sample is excited with vertically polarized light at the excitation maximum of DPH (around 360 nm).

    • The fluorescence emission is measured at the emission maximum of DPH (around 430 nm) through polarizers oriented parallel (IVV) and perpendicular (IVH) to the excitation polarizer.

    • A correction factor (G-factor) is determined by exciting with horizontally polarized light and measuring the parallel (IHH) and perpendicular (IHV) emission intensities.

  • Calculation:

    • The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G = IHV / IHH

Differential Scanning Calorimetry (DSC) for Phase Behavior

DSC is a thermodynamic technique used to study the phase transitions of lipids in model membranes. It measures the heat changes that occur as the lipid sample is heated or cooled.[9][10][11]

Materials:

Protocol:

  • Sample Preparation:

    • A precise amount of the liposome suspension is loaded into an aluminum DSC pan.

    • An equal volume of the corresponding buffer is loaded into a reference pan.

  • DSC Scan:

    • The sample and reference pans are placed in the DSC cell.

    • The sample is subjected to a controlled heating and cooling cycle over a defined temperature range that encompasses the lipid phase transition. A typical scan rate is 1-2°C per minute.

  • Data Analysis:

    • The DSC thermogram plots the excess heat capacity as a function of temperature.

    • The main phase transition temperature (Tm), which is the temperature at the peak of the endothermic transition, is determined.

    • The width and enthalpy of the transition can also be analyzed to provide information about the cooperativity of the transition and the overall energetics of the system. The incorporation of lipids like PLG is expected to broaden the phase transition and lower the Tm of the primary phospholipid.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Plasma Membrane PLC Phospholipase C (PLC) PLG This compound (PLG) PLC->PLG Generates PIP2 PIP2 PIP2->PLC Hydrolysis PKC_inactive Inactive PKC PLG->PKC_inactive Binds to PKC_active Active PKC PKC_inactive->PKC_active Activation Cellular_Response Cellular Response (e.g., Gene Expression, Cell Growth) PKC_active->Cellular_Response Phosphorylates Target Proteins Signal External Signal (e.g., Hormone) Receptor Receptor Signal->Receptor Receptor->PLC Activates

Caption: Diacylglycerol signaling pathway showing PLG activating Protein Kinase C (PKC).

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Measurement & Analysis Lipid_Film 1. Create Lipid Film (POPC + PLG) Hydration 2. Hydrate Film (forms MLVs) Lipid_Film->Hydration Extrusion 3. Extrude (forms LUVs) Hydration->Extrusion Probe_Inc 4. Incubate with Fluorescent Probe (DPH) Extrusion->Probe_Inc Spectrofluorometer 5. Measure Fluorescence Anisotropy Probe_Inc->Spectrofluorometer Data_Analysis 6. Calculate Anisotropy (r) and Compare Samples Spectrofluorometer->Data_Analysis

Caption: Workflow for measuring membrane fluidity using fluorescence anisotropy.

References

Unveiling the Natural Landscape of 1-Palmitoyl-2-linoleoyl-rac-glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a specific diacylglycerol (DAG) molecule that, while not extensively quantified in its free form in natural sources, is a fundamental structural component of more complex lipids, particularly triacylglycerols (TAGs), found throughout the plant and animal kingdoms. As an intermediate in lipid metabolism, PLG and its isomers play critical roles in cellular signaling, most notably as activators of Protein Kinase C (PKC), a key enzyme family involved in a myriad of cellular processes.[1][2] This technical guide provides an in-depth overview of the natural sources where PLG is found as a constituent, detailed experimental protocols for its extraction and analysis, and a visualization of its role in cellular signaling.

Natural Sources of this compound Constituents

Direct quantitative data for free this compound in natural sources is limited in publicly available literature. However, its constituent fatty acids, palmitic acid and linoleic acid, are widespread. PLG can be found as part of the structure of triacylglycerols in numerous vegetable oils and animal fats. The following table summarizes natural sources rich in TAGs containing both palmitic and linoleic acids, making them probable sources of PLG upon enzymatic or chemical hydrolysis.

Category Specific Source Relevant Lipid Class Containing Palmitic & Linoleic Acids Citation
Plant Oils Soybean OilTriacylglycerols[3]
Corn OilTriacylglycerols[3]
Sunflower OilTriacylglycerols[3]
Palm OilTriacylglycerols[4]
Animal Fats Mature Human MilkTriacylglycerols[3]
Dairy Goat Mammary TissueGlycerolipids (including Diacylglycerols)[5]
Goose Adipose TissueDiacylglycerols and Triacylglycerols[6]

Experimental Protocols

The accurate analysis of this compound from natural sources requires robust extraction and analytical methodologies to isolate and quantify this specific diacylglycerol isomer.

Lipid Extraction from Plant Tissues (e.g., Seeds, Leaves)

This protocol is a modification of established methods for the extraction of total lipids from plant tissues.[7][8][9][10]

Materials:

  • Plant tissue (e.g., 1 g of ground seeds or fresh leaves)

  • Isopropanol (B130326), pre-heated to 75°C

  • Butylated hydroxytoluene (BHT)

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas stream

Procedure:

  • Inactivation of Lipases: Immediately after harvesting, immerse the plant tissue (1 g) in 3 mL of pre-heated isopropanol (75°C) containing 0.01% BHT. Heat for 15 minutes to inactivate endogenous lipases that can alter the diacylglycerol profile.[9][10]

  • Homogenization and Initial Extraction: Add 1.5 mL of chloroform and 0.6 mL of water to the tube. Vortex vigorously for 1 minute.

  • Phase Separation: To the homogenate, add 1.25 mL of chloroform and vortex for 30 seconds. Then, add 1.25 mL of 0.9% NaCl solution and vortex for another 30 seconds to induce phase separation.[11]

  • Lipid Recovery: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C. The lower organic phase, containing the lipids, is carefully collected using a glass Pasteur pipette and transferred to a clean tube.

  • Drying: The extracted lipid solution is dried under a gentle stream of nitrogen gas.

  • Reconstitution: The dried lipid extract is reconstituted in a suitable solvent, such as a mixture of acetonitrile (B52724) and isopropanol (90:10, v/v), for subsequent analysis.[11]

Analysis of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of individual diacylglycerol species.[11][12][13][14][15]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Reversed-phase C18 analytical column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.[15]

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.[15]

  • Gradient Elution: A typical gradient starts at 30% B, linearly increases to 95% B over 13 minutes, holds at 95% B for 5 minutes, and then re-equilibrates at 30% B.[15]

  • Flow Rate: 0.3 mL/min.[15]

  • Column Temperature: 40°C.[15]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[15]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[15]

  • Precursor Ion: For PLG (C37H68O5), the [M+NH4]+ adduct is monitored.

  • Product Ions: The product ions correspond to the neutral loss of the palmitic and linoleic acid chains, allowing for specific quantification.

  • Internal Standard: A deuterated or 13C-labeled diacylglycerol standard with a similar structure should be used for accurate quantification.

Visualizing the Role of this compound

Diacylglycerol Signaling Pathway

This compound, as a key diacylglycerol, is a critical second messenger in cellular signaling. It is primarily known for its role in activating Protein Kinase C (PKC), which in turn phosphorylates a multitude of downstream targets, leading to various cellular responses.[16][17][18]

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG 1-Palmitoyl-2-linoleoyl- rac-glycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Recruits and Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Experimental_Workflow Sample Biological Sample (e.g., Plant Tissue) Extraction Lipid Extraction (Modified Bligh & Dyer) Sample->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution in LC-MS Grade Solvent Drying->Reconstitution LCMS LC-MS/MS Analysis (C18 column, MRM) Reconstitution->LCMS Data Data Analysis and Quantification LCMS->Data

References

The Emergence of a Specific Lipid Messenger: A Technical Guide to 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and core technical details of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG). While the broader class of diacylglycerols (DAGs) has long been recognized for its role in cellular signaling, the significance of specific molecular species like PLG has only recently been appreciated. This document details the pivotal discovery of 1-Palmitoyl-2-linoleoyl-sn-glycerol (B1244216) as a hormogonium-inducing factor, placing it in the historical context of DAG research. It furnishes quantitative physicochemical data, detailed experimental protocols for its synthesis and extraction, and elucidates its role in signaling pathways through diagrams rendered in the DOT language. This guide is intended to be a valuable resource for researchers investigating lipid signaling and for professionals in drug development targeting pathways modulated by specific diacylglycerol species.

Introduction: From a General Second Messenger to a Specific Signaling Molecule

The history of this compound is intrinsically linked to the broader understanding of diacylglycerols as critical second messengers in cellular signaling. For decades, DAG, generated through the hydrolysis of phospholipids (B1166683) at the plasma membrane, was primarily known as a generic activator of Protein Kinase C (PKC), a family of serine/threonine kinases involved in a myriad of cellular processes including cell growth, differentiation, and apoptosis.

The paradigm began to shift as research delved into the incredible diversity of lipid molecules within the cell. It became apparent that the specific fatty acid composition of diacylglycerols was not arbitrary but could encode for specific biological functions. This concept of "lipid species-specific signaling" has gained considerable traction, and this compound stands as a prime example of a diacylglycerol with a distinct and crucial biological role.

Discovery and Historical Context

While the synthesis of various diacylglycerol species for research purposes has been ongoing for many years, a landmark in the specific history of 1-Palmitoyl-2-linoleoyl-glycerol came in 2019. A research group led by Yasuyuki Hashidoko at Hokkaido University identified 1-palmitoyl-2-linoleoyl-sn-glycerol , the stereospecific form of PLG, as a hormogonium-inducing factor (HIF) .[1][2]

Their research, published in Scientific Reports, revealed that this specific diacylglycerol is secreted by the coralloid roots of the cycad Cycas revoluta. This molecule acts as a chemical signal to induce the differentiation of filamentous, nitrogen-fixing cyanobacteria of the genus Nostoc into their motile form, known as hormogonia.[1][2] This transformation is a critical step in the establishment of the symbiotic relationship between the plant and the bacteria, which provides the plant with essential fixed nitrogen.[1][2]

This discovery was significant as it was one of the first instances of a specific diacylglycerol species being identified as a key signaling molecule in a plant-microbe interaction. It underscored the principle that the precise molecular structure of a lipid determines its specific biological function.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its function as a signaling molecule within the lipid bilayer of cellular membranes.

PropertyValueSource
Molecular Formula C₃₇H₆₈O₅--INVALID-LINK--[3]
Molecular Weight 592.9 g/mol --INVALID-LINK--[3]
XLogP3 13.5--INVALID-LINK--[3]
Hydrogen Bond Donor Count 1--INVALID-LINK--[3]
Hydrogen Bond Acceptor Count 5--INVALID-LINK--[3]
Rotatable Bond Count 35--INVALID-LINK--[3]
Exact Mass 592.50667527 Da--INVALID-LINK--[3]
Monoisotopic Mass 592.50667527 Da--INVALID-LINK--[3]
Topological Polar Surface Area 72.8 Ų--INVALID-LINK--[3]
Heavy Atom Count 42--INVALID-LINK--[3]
Complexity 642--INVALID-LINK--[3]

Signaling Pathways

As a 1,2-diacyl-sn-glycerol, a primary signaling function of 1-Palmitoyl-2-linoleoyl-sn-glycerol is the activation of Protein Kinase C (PKC). Upon its generation at the plasma membrane, it recruits and activates conventional and novel PKC isoforms, which then phosphorylate a wide range of downstream target proteins, leading to various cellular responses.

Diacylglycerol_PKC_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP₂ PLG 1-Palmitoyl-2-linoleoyl-sn-glycerol PIP2->PLG PKC_inactive Inactive PKC PLG->PKC_inactive PKC_active Active PKC Downstream Downstream Targets PKC_active->Downstream Phosphorylates PLC Phospholipase C (PLC) PLC->PIP2 Hydrolyzes Cellular_Response Cellular Response Downstream->Cellular_Response Agonist Agonist Receptor Receptor Agonist->Receptor Binds Receptor->PLC Activates

Figure 1: Diacylglycerol-mediated activation of Protein Kinase C.

In the context of its discovery, 1-Palmitoyl-2-linoleoyl-sn-glycerol acts as an extracellular signal for Nostoc cyanobacteria, inducing a developmental program.

Hormogonium_Induction_Pathway cluster_plant Cycas revoluta (Coralloid Root) cluster_bacteria Nostoc cyanobacterium PLG 1-Palmitoyl-2-linoleoyl-sn-glycerol (HIF) Filamentous Filamentous State PLG->Filamentous Induces Differentiation Hormogonium Hormogonium (Motile State) Filamentous->Hormogonium

Figure 2: Role of 1-Palmitoyl-2-linoleoyl-sn-glycerol as a Hormogonium-Inducing Factor.

Experimental Protocols

Extraction of 1-Palmitoyl-2-linoleoyl-sn-glycerol from Biological Samples

This protocol is adapted from the principles used in the study by Hashidoko et al. (2019) for the extraction of lipids from Cycas revoluta coralloid roots.[1][2]

  • Homogenization: Homogenize fresh biological material (e.g., 100 g of coralloid roots) in a sufficient volume of methanol.

  • Lipid Extraction:

    • Perform a liquid-liquid extraction using a chloroform (B151607):methanol:water solvent system (e.g., a modified Bligh-Dyer method).

    • The crude lipid extract will be in the chloroform phase.

  • Fractionation:

    • Evaporate the chloroform to dryness.

    • Subject the crude lipid extract to silica (B1680970) gel column chromatography.

    • Elute with a gradient of n-hexane and ethyl acetate (B1210297) to separate different lipid classes.

  • Purification:

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Pool fractions containing diacylglycerols.

    • Further purify the diacylglycerol fraction using high-performance liquid chromatography (HPLC) on a silica gel column.

  • Analysis:

    • Analyze the purified diacylglycerol fraction by Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization to fatty acid methyl esters (FAMEs) to determine the fatty acid composition.

    • Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure of the diacylglycerol.

Lipid_Extraction_Workflow start Biological Sample homogenization Homogenization in Methanol start->homogenization extraction Liquid-Liquid Extraction (Chloroform:Methanol:Water) homogenization->extraction fractionation Silica Gel Column Chromatography extraction->fractionation purification HPLC Purification fractionation->purification analysis GC-MS and NMR Analysis purification->analysis end Identified 1-Palmitoyl-2-linoleoyl-sn-glycerol analysis->end

Figure 3: General workflow for the extraction and identification of 1-Palmitoyl-2-linoleoyl-sn-glycerol.
Chemical Synthesis of 1-Palmitoyl-2-linoleoyl-sn-glycerol

The stereospecific synthesis of 1-Palmitoyl-2-linoleoyl-sn-glycerol can be achieved through a multi-step process. A common strategy involves the use of a chiral precursor to ensure the correct stereochemistry at the sn-2 position of the glycerol (B35011) backbone.

  • Protection of Glycerol: Start with a commercially available chiral glycerol derivative, such as (R)-(-)-Solketal, where the sn-2 and sn-3 hydroxyl groups are protected as an acetonide.

  • Acylation at sn-1: Acylate the free primary hydroxyl group at the sn-1 position with palmitic acid using a suitable coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP)).

  • Deprotection: Remove the acetonide protecting group under acidic conditions to liberate the hydroxyl groups at the sn-2 and sn-3 positions.

  • Selective Protection of sn-3: Selectively protect the primary hydroxyl group at the sn-3 position, for example, with a trityl group.

  • Acylation at sn-2: Acylate the free secondary hydroxyl group at the sn-2 position with linoleic acid.

  • Final Deprotection: Remove the protecting group from the sn-3 position to yield 1-Palmitoyl-2-linoleoyl-sn-glycerol.

  • Purification: Purify the final product by silica gel column chromatography.

Conclusion

The story of this compound is a compelling example of the evolution of our understanding of lipid biochemistry. From being considered a generic member of the diacylglycerol family, the identification of the stereospecific form, 1-Palmitoyl-2-linoleoyl-sn-glycerol, as a specific signaling molecule in a crucial symbiotic relationship has highlighted the importance of lipid diversity. This technical guide has provided a historical context for this discovery, along with the necessary quantitative data and experimental protocols for its study. As research in lipidomics continues to advance, the exploration of the specific roles of individual lipid species like this compound will undoubtedly uncover further complexities in cellular signaling and open new avenues for therapeutic intervention.

References

An In-depth Technical Guide on the Cellular Localization of 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a specific diacylglycerol (DAG) molecule that plays a crucial role in cellular physiology. As a key intermediate in lipid metabolism, it serves as a building block for more complex lipids and as a critical second messenger in a variety of signal transduction pathways. The precise location of PLG within the cell is fundamental to its function, dictating its accessibility to downstream effector proteins and its participation in distinct signaling cascades. This technical guide provides a comprehensive overview of the current understanding of the cellular localization of PLG, including its synthesis, distribution across organelles, and involvement in signaling pathways. Detailed experimental protocols for studying its localization are also provided to facilitate further research in this area.

Cellular Synthesis and Distribution of Diacylglycerols

Diacylglycerols, including PLG, are synthesized and found in various cellular compartments, reflecting their diverse functions. The primary sites of DAG synthesis are the endoplasmic reticulum (ER), the Golgi apparatus, lipid droplets, and the plasma membrane.

  • Endoplasmic Reticulum (ER): The ER is a central hub for lipid synthesis. Here, DAG is an intermediate in the de novo synthesis of triglycerides (TAGs) and phospholipids (B1166683) such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE).

  • Golgi Apparatus: DAG is also generated in the Golgi complex, where it is involved in the formation of transport vesicles and the modification of lipids.

  • Plasma Membrane: At the plasma membrane, DAG is transiently produced by the action of phospholipase C (PLC) on phosphatidylinositol 4,5-bisphosphate (PIP2), a key step in many signaling pathways.

  • Lipid Droplets: These organelles are the primary storage sites for neutral lipids, and DAG is an intermediate in the synthesis and breakdown of TAGs within them.

The specific distribution of different DAG species, such as PLG, is not uniform across these organelles and is tightly regulated by a complex interplay of enzymes.

Quantitative Data on Subcellular Distribution

Obtaining precise quantitative data on the subcellular localization of specific diacylglycerol species like this compound is technically challenging due to their low abundance and dynamic nature. While comprehensive data for mammalian cells is limited, studies in other model organisms provide valuable insights.

Table 1: Relative Abundance of DAG(16:0/18:2) in Arabidopsis thaliana Leaf Mitochondria

Subcellular FractionRelative Abundance (mol %) of DAG(16:0/18:2)Key Findings & Remarks
Total Leaf Extract>65% (of total DAG species)DAG(16:0/18:2) is a substantial component of the total diacylglycerol pool in Arabidopsis leaves.
Leaf Mitochondria (L-mito)>65% (of total DAG species)The relative abundance of DAG(16:0/18:2) in mitochondria is comparable to that in the total leaf extract, suggesting its significant presence in this organelle.[1]

Note: This data is from a plant model system and may not directly translate to mammalian cells. Further research is needed to determine the precise quantitative distribution of PLG in various organelles of different cell types.

Signaling Pathways Involving Diacylglycerols

Diacylglycerols like PLG are potent second messengers that activate several key signaling pathways, thereby regulating a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.

Protein Kinase C (PKC) and Protein Kinase D (PKD) Activation

One of the most well-characterized roles of DAG is the activation of Protein Kinase C (PKC) and Protein Kinase D (PKD) isoforms. Upon generation at the plasma membrane or other cellular membranes, DAG recruits PKC and PKD from the cytosol to the membrane, leading to their activation.

PKC_PKD_Activation Extracellular_Signal Extracellular Signal (e.g., Growth Factor, Hormone) GPCR_RTK GPCR / RTK Extracellular_Signal->GPCR_RTK PLC Phospholipase C (PLC) GPCR_RTK->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (PLG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC recruits and activates PKD Protein Kinase D (PKD) DAG->PKD recruits and activates Downstream_Targets Downstream Targets PKC->Downstream_Targets phosphorylates PKD->Downstream_Targets phosphorylates Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) Downstream_Targets->Cellular_Response

Activation of PKC and PKD by Diacylglycerol.
Hippo Signaling Pathway

Recent evidence suggests that lipid signaling, including pathways involving diacylglycerols, can modulate the Hippo signaling pathway, a critical regulator of organ size and cell proliferation. While the direct interaction of PLG with core Hippo pathway components is still under investigation, related lipid messengers are known to influence the activity of the transcriptional co-activators YAP and TAZ.

Hippo_Signaling cluster_nucleus Lipid_Messengers Lipid Messengers (LPA, S1P, etc.) GPCR GPCR Lipid_Messengers->GPCR activate RhoA RhoA GPCR->RhoA activates LATS1_2 LATS1/2 RhoA->LATS1_2 inhibits YAP_TAZ YAP / TAZ LATS1_2->YAP_TAZ phosphorylates (cytoplasmic retention) TEAD TEAD YAP_TAZ->TEAD co-activates Gene_Expression Target Gene Expression (Cell Proliferation, Survival) TEAD->Gene_Expression promotes Nucleus Nucleus

Modulation of the Hippo-YAP/TAZ Pathway by Lipid Messengers.

Experimental Protocols

Investigating the cellular localization of this compound requires a combination of techniques for subcellular fractionation, lipid extraction, and sensitive detection.

Subcellular Fractionation and Lipid Extraction for Mass Spectrometry

This protocol describes the isolation of different organelles followed by lipid extraction for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cell culture plates

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper

  • Dounce homogenizer

  • Fractionation buffer (e.g., 250 mM sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA)

  • Centrifuge and ultracentrifuge

  • Glass centrifuge tubes

  • Chloroform (B151607)

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Nitrogen gas stream

  • Internal standard (e.g., a deuterated DAG analog)

Procedure:

  • Cell Harvesting: Wash cultured cells with ice-cold PBS and harvest them by scraping.

  • Homogenization: Resuspend the cell pellet in fractionation buffer and homogenize using a Dounce homogenizer until cells are lysed.

  • Differential Centrifugation:

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet mitochondria.

    • Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the microsomal fraction (containing ER and Golgi). The remaining supernatant is the cytosolic fraction.

  • Lipid Extraction (Modified Bligh-Dyer Method):

    • To each subcellular fraction, add the internal standard.

    • Add chloroform and methanol in a 1:2 ratio (v/v) and vortex thoroughly.

    • Add chloroform to bring the ratio to 2:2 (v/v) and vortex again.

    • Add 0.9% NaCl solution to induce phase separation and vortex.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

    • Dry the lipid extract under a gentle stream of nitrogen.

  • Sample Preparation for LC-MS/MS: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.

Subcellular_Fractionation_Workflow Start Cultured Cells Harvest Harvest and Homogenize Start->Harvest Centrifuge1 Centrifuge (1,000 x g) Harvest->Centrifuge1 Nuclei Nuclear Pellet Centrifuge1->Nuclei Supernatant1 Post-nuclear Supernatant Centrifuge1->Supernatant1 Lipid_Extraction Lipid Extraction (Bligh-Dyer) Nuclei->Lipid_Extraction Centrifuge2 Centrifuge (10,000 x g) Supernatant1->Centrifuge2 Mitochondria Mitochondrial Pellet Centrifuge2->Mitochondria Supernatant2 Post-mitochondrial Supernatant Centrifuge2->Supernatant2 Mitochondria->Lipid_Extraction Ultracentrifuge Ultracentrifuge (100,000 x g) Supernatant2->Ultracentrifuge Microsomes Microsomal Pellet (ER, Golgi) Ultracentrifuge->Microsomes Cytosol Cytosolic Fraction Ultracentrifuge->Cytosol Microsomes->Lipid_Extraction Cytosol->Lipid_Extraction LC_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS Fluorescent_Microscopy_Workflow cluster_analog Fluorescent DAG Analog cluster_biosensor Genetically Encoded Biosensor Start Cells on Glass-bottom Dish Labeling Incubate with Fluorescent DAG Start->Labeling Transfection Transfect with Biosensor Plasmid Start->Transfection Wash Wash Labeling->Wash Imaging Confocal Microscopy Wash->Imaging Expression Express Biosensor Transfection->Expression Expression->Imaging Analysis Image Analysis (Localization) Imaging->Analysis

References

An In-depth Technical Guide on the Signaling Pathways of 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 16, 2025

Abstract

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a specific diacylglycerol (DAG) species that functions as a critical second messenger in cellular signaling.[1] As a key activator of Protein Kinase C (PKC), the precise fatty acid composition of PLG dictates its unique signaling roles by influencing protein-lipid interactions, membrane dynamics, and the selective activation of downstream effector pathways.[1][2] This technical guide provides a comprehensive overview of the known signaling pathways involving PLG, detailed experimental protocols for its study, and a summary of quantitative data to underscore the principle of lipid species-specific signaling.

Introduction: The Significance of Diacylglycerol Molecular Species

Diacylglycerols (DAGs) are fundamental second messengers generated at cellular membranes, most notably from the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[2][3] This process also yields inositol (B14025) 1,4,5-trisphosphate (IP3), which mobilizes intracellular calcium.[2] The membrane-bound DAG, in concert with calcium and phosphatidylserine (B164497), recruits and activates members of the PKC family.[2] This activation initiates a cascade of phosphorylation events that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[2][4]

The structure of the DAG molecule, particularly the fatty acid chains esterified to the glycerol (B35011) backbone, plays a crucial role in determining its efficacy and selectivity towards the diverse family of PKC isoforms.[5][6] this compound (PLG) contains a saturated palmitoyl (B13399708) (16:0) chain at the sn-1 position and a polyunsaturated linoleoyl (18:2) chain at the sn-2 position.[2] This specific structure is predicted to make it a more potent activator of certain PKC isoforms compared to fully saturated DAGs like 1,2-dipalmitoyl-sn-glycerol (B135180) (DPG).[2]

Core Signaling Pathway: Activation of Protein Kinase C (PKC)

The primary and most well-characterized signaling function of PLG is the activation of conventional and novel PKC isoforms.[1][5] Upon generation in the plasma membrane, PLG binds to the C1 domain of PKC, inducing a conformational change that alleviates autoinhibition and activates the kinase.[4][7]

Isoform-Specific Activation

The fatty acid composition of DAGs influences the potency and isoform-selectivity of PKC activation.[6] While direct quantitative binding data for PLG is limited, studies on structurally similar DAG species provide significant insights.[1] Unsaturated 1,2-diacylglycerols are generally more potent activators than their saturated counterparts.[5] Given that PLG contains the polyunsaturated linoleic acid (18:2), it is plausible that it would show preferential activation of novel PKC isoforms, such as PKCθ.[1]

The differential activation of PKC isoforms by various DAG species is a key area of research. For instance, studies have shown that 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), another physiologically relevant DAG, exhibits a distinct profile of PKC isoform activation.[6]

Downstream Effects of PKC Activation

Activated PKC isoforms phosphorylate a wide range of substrate proteins, leading to diverse cellular responses. These can include the activation of transcription factors, modulation of ion channel activity, and regulation of cytoskeletal dynamics. One notable downstream cascade is the Ras-Raf-MEK-ERK (MAPK) pathway, which can be influenced by PKC activity.

Quantitative Data on Diacylglycerol-PKC Interactions

Activator (DAG Species)PKC IsoformRelative Activation PotencyKey Findings
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)PKCα, PKCδHighSignificantly higher stimulatory effects on PKCα and PKCδ compared to SDG and SEG.[5]
1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG)PKCβIHighHigher activation of PKCβI compared to SAG.[5]
1-Stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG)PKCβIHighHigher activation of PKCβI compared to SAG.[5]
18:0/22:6-DGPKCγ, PKCθModerate to HighPKCγ showed a moderate preference, while PKCθ exhibited the strongest activation.[5]
16:0/18:1-DAG (structurally similar to PLG)PKCαHighConventional PKCs like PKCα show a preference for DAGs with monounsaturated fatty acids.[1]

Interpretation: The data suggests that conventional PKCs like PKCα have a preference for DAGs with monounsaturated fatty acids.[1] In contrast, novel PKCs, particularly PKCθ, are more potently activated by DAGs containing polyunsaturated fatty acids.[1] This suggests that PLG, with its polyunsaturated linoleoyl chain, may preferentially activate novel PKC isoforms.[1]

Other Potential Signaling Roles and Metabolic Fate

Beyond PKC, DAGs can interact with other proteins containing C1 domains, such as RasGRPs (Ras guanyl-releasing proteins), chimaerins, and Munc13.[7] The binding of DAG to these proteins can modulate their activity and localization, thereby influencing other signaling pathways.

PLG, as a diacylglycerol, is also a key metabolic intermediate. It can be phosphorylated by diacylglycerol kinases (DGKs) to produce phosphatidic acid (PA), another important signaling lipid.[8][9] This conversion terminates DAG-mediated signaling while initiating PA-dependent pathways.[8] Alternatively, PLG can be further acylated to form triacylglycerols (TGs) for energy storage or be hydrolyzed to release its constituent fatty acids.[9]

Signaling Pathway and Metabolic Fate Diagrams

PLG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 PLG This compound (PLG) PIP2->PLG PLC PKC_active Active PKC PLG->PKC_active Recruits & Activates PKC Inactive PKC Downstream Downstream Substrates PKC_active->Downstream Phosphorylation Response Cellular Responses (Proliferation, Differentiation, etc.) Downstream->Response

Canonical PLG-PKC Signaling Pathway.

PLG_Metabolic_Fate cluster_signaling Signaling cluster_storage Energy Storage PLG This compound (PLG) PA Phosphatidic Acid (PA) PLG->PA DGK (Phosphorylation) TG Triacylglycerol (TG) PLG->TG DGAT (Acylation) FattyAcids Free Fatty Acids + Glycerol PLG->FattyAcids DAG Lipase (Hydrolysis) PA->PLG PAP (Dephosphorylation)

Metabolic Fate of PLG.

Experimental Protocols

In Vitro PKC Activity Assay

This assay measures the ability of PLG to directly activate a specific PKC isoform by monitoring the phosphorylation of a substrate.

Materials:

  • Recombinant, purified PKC isoform

  • PLG and other control lipids

  • Lipid vesicles (e.g., phosphatidylserine and phosphatidylcholine)

  • PKC substrate (e.g., myelin basic protein or a fluorescent peptide)

  • [γ-³²P]ATP or ATP for kinase reaction

  • Kinase buffer

  • P81 phosphocellulose paper

  • 0.75% phosphoric acid

  • Scintillation counter[5][10]

Protocol:

  • Prepare Lipid Vesicles: Create lipid vesicles containing phosphatidylserine (a cofactor for PKC) and the desired concentration of PLG through sonication or extrusion.[1]

  • Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, lipid vesicles, PKC isoform, and PKC substrate.

  • Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.[10]

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes).[10]

  • Stop Reaction: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper to stop the reaction.[10]

  • Washing: Wash the P81 paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[10]

  • Quantification: Transfer the dried paper to a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[5][10]

PKC_Activity_Assay_Workflow A Prepare Lipid Vesicles (PS + PLG) B Set up Kinase Reaction (Buffer, Vesicles, PKC, Substrate) A->B C Initiate with [γ-³²P]ATP B->C D Incubate at 30°C C->D E Spot on P81 Paper D->E F Wash with Phosphoric Acid E->F G Quantify with Scintillation Counter F->G

Workflow for In Vitro PKC Activity Assay.

Cellular PKC Translocation Assay

This assay assesses PKC activation within intact cells by observing its translocation from the cytosol to the plasma membrane.[5]

Materials:

  • Cultured cells

  • PLG or other activators (e.g., PMA)

  • Ice-cold PBS

  • Hypotonic lysis buffer

  • Dounce homogenizer

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific for the PKC isoform of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection system

Protocol:

  • Cell Treatment: Treat cultured cells with PLG or control compounds for a specified time.[5]

  • Cell Harvesting: Wash the cells with ice-cold PBS and harvest them.[5]

  • Lysis: Lyse the cells using a hypotonic buffer and mechanical disruption (e.g., Dounce homogenization).[5]

  • Subcellular Fractionation: Separate the cytosolic and membrane fractions by ultracentrifugation.

  • Western Blotting:

    • Resolve the proteins from both fractions by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against the PKC isoform of interest.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities in the cytosolic and membrane fractions to determine the extent of translocation.

Conclusion and Future Directions

This compound is a significant signaling lipid whose biological activity is intrinsically linked to its unique molecular structure. Its primary role as a second messenger is to activate specific PKC isoforms, thereby initiating a cascade of downstream signaling events. The unsaturated nature of its linoleoyl chain likely confers a preference for activating novel PKC isoforms, a hypothesis that warrants further direct investigation.

Future research should focus on obtaining quantitative binding data of PLG with a comprehensive panel of PKC isoforms and other C1 domain-containing proteins. Elucidating the precise downstream substrates of PLG-activated PKCs will further unravel the specific cellular processes governed by this lipid messenger. Such studies will be invaluable for understanding the nuanced roles of individual lipid species in cellular signaling and for the development of targeted therapeutics.

References

Enzymatic Synthesis of 1-Palmitoyl-2-linoleoyl-rac-glycerol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro enzymatic synthesis of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG), a structured diacylglycerol (DAG) with significant potential in the pharmaceutical and nutraceutical industries. The precise positioning of palmitic acid at the sn-1 position and the essential fatty acid, linoleic acid, at the sn-2 position imparts unique biological properties to this molecule, primarily related to its role as a second messenger in cellular signaling pathways. This document details the prevalent enzymatic strategies, provides in-depth experimental protocols, and summarizes key quantitative data from analogous syntheses. Furthermore, it visualizes the primary signaling pathway involving PLG and outlines a typical experimental workflow to guide researchers in this field.

Introduction to Structured Diacylglycerols

Structured lipids are glycerolipids that have been modified to alter the composition and/or positional distribution of fatty acids on the glycerol (B35011) backbone.[1][2] This targeted restructuring allows for the creation of lipids with specific nutritional or therapeutic properties. This compound is a specific 1,2-diacylglycerol where palmitic acid is esterified at the sn-1 position and linoleic acid is at the sn-2 position. The enzymatic synthesis of such structured lipids offers considerable advantages over chemical methods, including milder reaction conditions, higher specificity which minimizes byproduct formation, and a more environmentally friendly process.[1][2] Lipases (EC 3.1.1.3), particularly those with sn-1,3 regioselectivity, are the primary biocatalysts employed for these transformations.

Enzymatic Synthesis Strategies

The enzymatic synthesis of this compound can be approached through several strategies, primarily revolving around the use of sn-1,3 specific lipases. These enzymes selectively catalyze reactions at the outer positions (sn-1 and sn-3) of the glycerol backbone.

2.1. Acidolysis

Acidolysis is a common method involving the exchange of fatty acids between a triacylglycerol (TAG) and a free fatty acid. To synthesize a PLG-like structure, a TAG rich in palmitic acid at the sn-1 and sn-3 positions (e.g., tripalmitin) can be reacted with linoleic acid in the presence of an sn-1,3 specific lipase (B570770). The lipase will selectively hydrolyze the fatty acids at the sn-1 and sn-3 positions of the starting TAG and replace them with linoleic acid. Due to the racemic nature of the target molecule, the stereochemistry of the starting glycerol is not a primary concern.

2.2. Glycerolysis

Glycerolysis involves the reaction of a TAG with glycerol, catalyzed by a lipase, to produce a mixture of mono- and diacylglycerols. While less direct for producing a specific DAG like PLG, it is a widely used method for DAG production in general. Subsequent purification steps would be crucial to isolate the desired product.

2.3. Esterification

Esterification involves the direct reaction of glycerol with fatty acids. To synthesize this compound, a two-step enzymatic process is typically required. First, glycerol can be esterified with palmitic acid to produce 1-palmitoyl-rac-glycerol. Following purification, a second enzymatic step would involve the specific esterification of the sn-2 position with linoleic acid, which would require a different, sn-2 specific lipase, which are less common. A more feasible approach would be the esterification of 2-linoleoyl-rac-glycerol with palmitic acid using an sn-1,3 specific lipase.

Key Enzymes in the Synthesis

The choice of lipase is critical for the successful synthesis of structured lipids. For producing 1,2-diacylglycerols, sn-1,3 specific lipases are essential. Commercially available and extensively studied lipases for this purpose include:

  • Lipozyme RM IM: An immobilized lipase from Rhizomucor miehei with high sn-1,3 specificity.

  • Lipozyme TL IM: An immobilized lipase from Thermomyces lanuginosus.

  • Novozym 435: An immobilized lipase B from Candida antarctica, which is generally considered non-specific but can be employed in certain strategies.

Quantitative Data Presentation

While specific quantitative data for the enzymatic synthesis of this compound is limited in publicly available literature, the following tables summarize representative data from studies on the synthesis of analogous structured diacylglycerols and related lipids. This data provides valuable insights into expected yields and conversion rates under various reaction conditions.

Table 1: Enzymatic Synthesis of Diacylglycerols (DAGs) via Glycerolysis

EnzymeOil SubstrateMolar Ratio (Oil:Glycerol)Temperature (°C)Reaction Time (h)DAG Content (%)Reference
Immobilized MAS1-H108W LipaseOlive Oil1:260449.3[3]
Lipozyme RM IMLard1:145 (after 2h at 65)861.76[4]
Novozym 435 & Lipozyme RM IMOlive Oil2:15036 & 2446.82 & 44.71[3]

Table 2: Enzymatic Synthesis of Structured Lipids via Acidolysis

EnzymeSubstratesMolar RatioTemperature (°C)Reaction Time (h)Incorporation of New Fatty Acid (%)Reference
Lipozyme TL IMCanola Oil & Caprylic Acid3:1 (Acid:Oil)551537.2 (mole%)
Novozym 435Canola Oil & Caprylic Acid3:1 (Acid:Oil)454538.5 (mole%)
Lipozyme RM IMTriolein (B1671897), Caprylic & Palmitic Acids1:2.1:2.1581429.68% COC, 25.47% POC[5]

(COC: 1,3-dicaproyl-2-oleoyl-glycerol; POC: 1-palmitoyl-3-caproyl-2-oleoyl-glycerol)

Detailed Experimental Protocols

The following protocols are representative methodologies for the key stages of enzymatic synthesis of this compound, based on established procedures for similar structured lipids.

5.1. Protocol 1: Enzymatic Acidolysis of Tripalmitin (B1682551) with Linoleic Acid

Materials:

  • Tripalmitin

  • Linoleic Acid (high purity)

  • Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)

  • Solvent (e.g., n-hexane, or solvent-free system)

  • Magnetic stirrer with heating capabilities

  • Reaction vessel

Procedure:

  • Substrate Preparation: Dissolve tripalmitin and linoleic acid in the chosen solvent in the reaction vessel at a specific molar ratio (e.g., 1:2 to 1:4, tripalmitin to linoleic acid). For a solvent-free system, melt the substrates.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5% and 15% (w/w) of the total substrates.

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 50-60°C) with constant stirring for a specified duration (e.g., 8-24 hours).

  • Reaction Monitoring: Periodically take samples to monitor the progress of the reaction by analyzing the composition of the mixture using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Enzyme Removal: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and reused.

  • Product Purification: Proceed with the purification of the product mixture as detailed in Protocol 3.

5.2. Protocol 2: Purification of this compound

Materials:

  • Reaction mixture from synthesis

  • Alkaline solution (e.g., dilute KOH or NaOH)

  • Organic solvent (e.g., n-hexane)

  • Silica (B1680970) gel for column chromatography

  • Elution solvents (e.g., hexane/diethyl ether gradient)

Procedure:

  • Removal of Free Fatty Acids:

    • Alkaline Extraction: Wash the reaction mixture with a dilute alkaline solution to saponify and remove unreacted free linoleic acid. Separate the organic phase.

    • Molecular Distillation: For larger scale operations, molecular distillation is an effective method to remove free fatty acids under vacuum at elevated temperatures.

  • Column Chromatography:

    • Pack a silica gel column with a suitable solvent (e.g., n-hexane).

    • Load the crude product onto the column.

    • Elute the components using a gradient of a more polar solvent (e.g., diethyl ether in hexane).

    • Collect fractions and analyze them by TLC to identify the fractions containing the desired diacylglycerol.

    • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

5.3. Protocol 3: Analysis of the Product

Materials:

  • Purified product

  • TLC plates (silica gel)

  • Developing solvents for TLC (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)

  • Iodine vapor or other visualization agent

  • GC-FID or GC-MS system

  • Reagents for preparing Fatty Acid Methyl Esters (FAMEs) (e.g., methanolic HCl or BF3-methanol)

Procedure:

  • Thin-Layer Chromatography (TLC):

    • Spot the purified product and standards (if available) on a TLC plate.

    • Develop the plate in a chamber with the appropriate solvent system.

    • Visualize the spots to confirm the presence and purity of the diacylglycerol.

  • Gas Chromatography (GC) for Fatty Acid Composition:

    • Convert the diacylglycerol to its FAMEs by transesterification.

    • Inject the FAMEs into the GC system.

    • Analyze the chromatogram to determine the fatty acid composition and confirm the incorporation of palmitic and linoleic acids in the correct proportions.

  • Positional Analysis (sn-2):

    • To confirm the position of the fatty acids, the purified diacylglycerol can be subjected to hydrolysis with an sn-1,3 specific lipase (e.g., pancreatic lipase).

    • The resulting 2-monoacylglycerol is then analyzed by GC to identify the fatty acid at the sn-2 position.

Mandatory Visualizations

6.1. Signaling Pathway

This compound, as a diacylglycerol, is a crucial second messenger in various signaling pathways. A primary pathway involves the activation of Protein Kinase C (PKC).

DAG_PKC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG 1-Palmitoyl-2-linoleoyl -rac-glycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive recruits and activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Cellular Responses PKC_active->Downstream phosphorylates target proteins Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers Ca_release->PKC_inactive Receptor GPCR/RTK Activation Receptor->PLC activates

Caption: Diacylglycerol (DAG) signaling pathway leading to Protein Kinase C (PKC) activation.

6.2. Experimental Workflow

The following diagram illustrates a typical workflow for the enzymatic synthesis and analysis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Substrates Substrates (e.g., Tripalmitin, Linoleic Acid) Reaction Enzymatic Reaction (Acidolysis) Substrates->Reaction Enzyme sn-1,3 Lipase (e.g., Lipozyme RM IM) Enzyme->Reaction FFA_Removal Removal of Free Fatty Acids Reaction->FFA_Removal Crude Product Column_Chrom Column Chromatography FFA_Removal->Column_Chrom Product Purified 1-Palmitoyl-2-linoleoyl -rac-glycerol Column_Chrom->Product TLC TLC Analysis GC GC Analysis (FAMEs) Pos_Analysis Positional Analysis Product->TLC Product->GC Product->Pos_Analysis

Caption: Experimental workflow for the synthesis and analysis of this compound.

Conclusion

The enzymatic synthesis of this compound represents a powerful and precise method for producing a biologically significant structured diacylglycerol. The use of sn-1,3 specific lipases in reactions such as acidolysis allows for the targeted modification of triacylglycerols under mild and environmentally friendly conditions. A thorough understanding of the experimental parameters, coupled with robust purification and analytical techniques, is paramount for obtaining high-purity PLG for research and development in the pharmaceutical and food industries. The role of this specific DAG in cellular signaling pathways underscores the importance of developing efficient and scalable synthesis methods.

References

The Pivotal Role of 1-Palmitoyl-2-linoleoyl-rac-glycerol in Lipid Droplet Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid droplets (LDs) are dynamic cellular organelles essential for energy homeostasis, lipid storage, and signaling. Their biogenesis is a complex process intricately regulated by a symphony of enzymes and lipid mediators. Among these, diacylglycerols (DAGs) serve as critical precursors for the synthesis of triacylglycerols (TAGs), the primary constituents of the LD core. This technical guide provides an in-depth exploration of the specific role of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG), a prevalent DAG species, in the formation of lipid droplets. We will delve into the quantitative aspects of its influence, detail relevant experimental methodologies, and visualize the associated signaling and metabolic pathways.

The Biochemical Significance of this compound (PLG)

PLG is a diacylglycerol molecule containing a saturated palmitic acid (16:0) at the sn-1 position and a polyunsaturated linoleic acid (18:2) at the sn-2 position of the glycerol (B35011) backbone. This specific stereochemistry influences its interaction with key enzymes and its role in cellular signaling. As a central intermediate in lipid metabolism, PLG stands at the crossroads of TAG synthesis for storage in lipid droplets and phospholipid synthesis for membrane biogenesis. Furthermore, as a signaling molecule, it is a potent activator of Protein Kinase C (PKC) isoforms, which in turn can modulate various cellular processes, including lipid metabolism.[1][2]

Quantitative Impact of Diacylglycerols on Lipid Droplet Formation

While direct quantitative data for the specific effect of this compound on lipid droplet formation is an active area of research, the general impact of diacylglycerol species on lipid droplet dynamics is well-documented. An increase in the cellular pool of DAGs, including PLG, serves as a direct substrate for Diacylglycerol Acyltransferase (DGAT) enzymes, leading to increased TAG synthesis and subsequent lipid droplet formation.[3][4]

The following table provides a representative summary of the expected quantitative effects of elevated diacylglycerol levels on lipid droplet parameters, based on studies of lipid metabolism and LD biogenesis.[5][6]

Table 1: Representative Quantitative Data on the Effect of Elevated Diacylglycerol Levels on Lipid Droplet Parameters

ParameterMethod of MeasurementExpected Change with Increased DAGReference Methodology
Lipid Droplet Number Fluorescence Microscopy with automated counting (e.g., ImageJ)Increase[7][8]
Average Lipid Droplet Size (Area/Volume) Fluorescence Microscopy with particle analysis (e.g., ImageJ)Increase[9][10]
Total Cellular Triacylglycerol (TAG) Content Liquid Chromatography-Mass Spectrometry (LC-MS)Increase[1][11]
Diacylglycerol Acyltransferase (DGAT) Activity In vitro enzymatic assay using radiolabeled substratesIncrease (as substrate availability increases)[12][13]
Cellular this compound (PLG) Levels Targeted Lipidomics (LC-MS/MS)Increase (with exogenous supplementation)[2][14]

Note: The expected changes are illustrative and can vary depending on the cell type, experimental conditions, and the specific diacylglycerol species.

Core Signaling and Metabolic Pathways

The involvement of PLG in lipid droplet formation is primarily through its role as a substrate for TAG synthesis and as a signaling molecule. These interconnected pathways are crucial for maintaining lipid homeostasis.

Triacylglycerol Synthesis Pathway

The canonical pathway for TAG synthesis, a key process in LD formation, involves the sequential acylation of glycerol-3-phosphate. PLG is a critical intermediate in this pathway, directly preceding the final acylation step catalyzed by DGAT.[15][16][17]

Triacylglycerol_Synthesis G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT PLG 1-Palmitoyl-2-linoleoyl- rac-glycerol (PLG) PA->PLG Lipin/PAP TAG Triacylglycerol (TAG) PLG->TAG DGAT LD Lipid Droplet TAG->LD Biogenesis

Triacylglycerol synthesis pathway leading to lipid droplet formation.
PLG-Mediated Protein Kinase C (PKC) Activation

As a diacylglycerol, PLG can activate conventional and novel isoforms of Protein Kinase C (PKC). Activated PKC can then phosphorylate a variety of downstream targets, including proteins involved in lipid metabolism, potentially influencing the expression or activity of enzymes like DGAT.[18]

PKC_Activation cluster_membrane Cell Membrane PLG 1-Palmitoyl-2-linoleoyl- rac-glycerol (PLG) PKC_inactive Inactive PKC PLG->PKC_inactive PKC_active Active PKC PKC_inactive->PKC_active Activation Downstream Downstream Targets (e.g., metabolic enzymes) PKC_active->Downstream Phosphorylation Response Cellular Response (e.g., altered lipid metabolism) Downstream->Response

PLG-mediated activation of Protein Kinase C (PKC).

Key Experimental Protocols

Investigating the precise role of PLG in lipid droplet formation requires specific and robust experimental methodologies. The following protocols provide a framework for such studies.

Cell Culture and PLG Treatment

Objective: To prepare cell cultures for the analysis of PLG-induced lipid droplet formation.

Materials:

  • Adherent cell line (e.g., 3T3-L1 preadipocytes, HepG2 hepatocytes)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (PLG) stock solution (e.g., in ethanol (B145695) or DMSO)

  • Fatty acid-free Bovine Serum Albumin (BSA)

Protocol:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates for high-throughput screening) and allow them to adhere and reach the desired confluency.

  • Prepare the PLG treatment medium by complexing PLG with fatty acid-free BSA. Briefly, dry the required amount of PLG from the stock solution under a stream of nitrogen. Resuspend the lipid film in a small volume of ethanol and then dilute into serum-free culture medium containing BSA. Incubate at 37°C for 30 minutes to allow for complex formation.

  • Remove the culture medium from the cells and replace it with the PLG-BSA complex-containing medium or a vehicle control (medium with BSA and the same concentration of ethanol).

  • Incubate the cells for the desired time period (e.g., 4, 8, 12, 24 hours) to allow for lipid uptake and metabolism.

Lipid Droplet Staining and Fluorescence Microscopy

Objective: To visualize and quantify lipid droplets in PLG-treated cells.

Materials:

  • PLG-treated and control cells on coverslips or in optical-bottom plates

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Nile Red or BODIPY 493/503 stock solution (e.g., in DMSO)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets

Protocol:

  • After the treatment period, wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Prepare a working solution of Nile Red (e.g., 1 µg/mL) or BODIPY 493/503 (e.g., 2 µM) in PBS.

  • Incubate the fixed cells with the staining solution for 10-15 minutes at room temperature, protected from light.

  • If desired, counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using mounting medium, or if using plates, add PBS to the wells.

  • Image the cells using a fluorescence microscope. Acquire images of multiple fields of view for each condition.

Image Analysis for Lipid Droplet Quantification using ImageJ/Fiji

Objective: To quantify the number and size of lipid droplets from fluorescence microscopy images.

Protocol:

  • Open the acquired fluorescence images in ImageJ or Fiji.[7][8]

  • Split the color channels if multiple fluorophores were used.

  • Select the channel corresponding to the lipid droplet stain (Nile Red or BODIPY).

  • Apply a threshold to the image to segment the lipid droplets from the background. This can be done automatically (e.g., using the "Otsu" method) or manually.

  • Convert the thresholded image to a binary mask.

  • Use the "Analyze Particles" function to count the number of lipid droplets and measure their area. Set appropriate size and circularity parameters to exclude non-specific signals.

  • Record the data for each image and compile the results for statistical analysis.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for investigating the effect of PLG on lipid droplet formation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results & Interpretation Cell_Culture Cell Seeding & Growth Treatment Cell Treatment with PLG Cell_Culture->Treatment PLG_Prep PLG-BSA Complex Preparation PLG_Prep->Treatment Staining Lipid Droplet Staining (Nile Red/BODIPY) Treatment->Staining Lipidomics Lipidomics (LC-MS/MS) (TAG, PLG levels) Treatment->Lipidomics Microscopy Fluorescence Microscopy Staining->Microscopy Image_Analysis ImageJ/Fiji Quantification (Number, Size) Microscopy->Image_Analysis Data_Analysis Statistical Analysis Image_Analysis->Data_Analysis Lipidomics->Data_Analysis Conclusion Conclusion on PLG's Role Data_Analysis->Conclusion

Experimental workflow for studying PLG's effect on lipid droplets.

Conclusion

This compound is a key player in the intricate process of lipid droplet formation. Its role extends beyond being a mere metabolic intermediate; as a specific diacylglycerol species, it likely exerts distinct effects on the enzymatic machinery and signaling cascades that govern lipid storage. The methodologies and pathways detailed in this guide provide a robust framework for researchers and drug development professionals to further elucidate the specific contributions of PLG to lipid droplet biogenesis and to explore its potential as a therapeutic target in metabolic diseases. Future research focusing on the species-specific effects of diacylglycerols will undoubtedly unveil a more nuanced understanding of the regulation of cellular lipid homeostasis.

References

immunomodulatory effects of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Immunomodulatory Effects of 1-Palmitoyl-2-Linoleoyl-3-Acetyl-rac-Glycerol (PLAG)

Executive Summary

1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), also known as Mosedipimod or EC-18, is a chemically synthesized immunomodulatory lipid molecule originally identified in the antlers of Sika deer.[1][2] Extensive preclinical and early clinical research has demonstrated its significant therapeutic potential across a range of inflammatory and autoimmune conditions. The primary immunomodulatory effects of PLAG are centered on three core mechanisms: the precise control of neutrophil trafficking and infiltration, the enhancement of macrophage-mediated clearance of apoptotic cells (efferocytosis), and the targeted regulation of cytokine production, particularly the down-regulation of T-helper 2 (Th2) associated cytokines.[1][3][4] By modulating these key pathways, PLAG has shown efficacy in animal models of atopic dermatitis, autoimmune arthritis, acute lung injury, and gout, and has shown potential as an adjunct in cancer immunotherapy.[5] This document provides a comprehensive technical overview of PLAG's mechanisms of action, a summary of key quantitative data, detailed experimental protocols from foundational studies, and visualizations of its core signaling pathways.

Introduction to PLAG

Chemical Structure and Synthesis

PLAG is a specific, chemically synthesized monoacetyldiacylglyceride.[6] It is structurally composed of a glycerol (B35011) backbone with a palmitic acid moiety at the sn-1 position, a linoleic acid moiety at the sn-2 position, and an acetyl group at the sn-3 position. The synthetic form is identical to the naturally isolated molecule.[1]

The chemical synthesis of PLAG is a multi-step process. A key intermediate, 1-palmitoyl-3-acetyl-rac-glycerol, is first prepared by reacting 1-palmitoyl-rac-glycerol with an acetylating agent such as acetylchloride or acetic anhydride.[7][8][9] This intermediate is then reacted with linoleic acid, whose carboxylic acid moiety is activated, to yield the final PLAG product.[9]

Origins and Development

PLAG was first isolated from the chloroform (B151607) extract of Sika deer antlers, a component long used in traditional medicine for its reputed hematopoietic and immune-enhancing effects.[1][7][9] Due to its biological activities, including the stimulation of hematopoietic stem cells, a chemically identical and pure synthetic version was developed for research and therapeutic purposes.[1][7] This synthetic compound, referred to interchangeably as PLAG, EC-18, or Mosedipimod, has been the subject of numerous studies to elucidate its pharmacological effects and mechanisms.[2][4]

Core Immunomodulatory Mechanisms

PLAG exerts its effects by intervening in several critical immune signaling pathways, primarily affecting the function of innate immune cells like neutrophils and macrophages.

Regulation of Neutrophil Function

A primary and well-documented effect of PLAG is its ability to control and reduce excessive neutrophil infiltration into tissues during inflammation.[1][10] This is not achieved by inhibiting neutrophil function, but rather by modulating the signaling cascades that lead to their recruitment.[1]

The key mechanism involves the acceleration of Toll-like Receptor 4 (TLR4) trafficking on macrophages.[10] In the presence of a pathogen-associated molecular pattern (PAMP) like lipopolysaccharide (LPS), PLAG promotes the rapid internalization of the TLR4 receptor. This accelerated trafficking reduces the duration of downstream signaling through the TRIF/TRAM adaptor proteins and the IRF3 transcription factor. The result is a reduction in the total expression and secretion of potent neutrophil chemoattractants, such as Macrophage Inflammatory Protein-2 (MIP-2, also known as CXCL2), which prevents the excessive recruitment of neutrophils to the site of inflammation, thereby mitigating tissue damage.[10] PLAG has been shown to ameliorate joint inflammation by inhibiting the IL-6/STAT3 or MIP-2 signaling pathways.[1] In models of immune-mediated hepatitis, PLAG suppressed neutrophil migration into liver tissue by inhibiting IL-8 and VCAM expression.[6]

G cluster_macrophage Macrophage LPS LPS TLR4 TLR4/MD2 Receptor LPS->TLR4 Binds Internalization Accelerated Receptor Internalization TLR4->Internalization Triggers PLAG PLAG PLAG->Internalization Promotes TRIF_TRAM TRIF/TRAM Signaling Internalization->TRIF_TRAM Activates IRF3 IRF3 Activation TRIF_TRAM->IRF3 Nucleus Nucleus IRF3->Nucleus MIP2_mRNA Reduced MIP-2 (CXCL2) Transcription Nucleus->MIP2_mRNA MIP2_Protein Reduced MIP-2 Secretion MIP2_mRNA->MIP2_Protein Neutrophil Neutrophil MIP2_Protein->Neutrophil Reduced Chemoattraction Inflammation Reduced Neutrophil Infiltration & Tissue Damage Neutrophil->Inflammation Leads to

Caption: PLAG reduces neutrophil recruitment by accelerating TLR4 trafficking in macrophages.[10]
Modulation of Macrophage Activity

PLAG plays a crucial role in the resolution phase of inflammation by enhancing the ability of macrophages to clear away apoptotic cells.[3] This process, known as efferocytosis, is essential for preventing secondary necrosis and the release of pro-inflammatory cellular contents.

PLAG enhances macrophage mobility and chemotaxis toward apoptotic neutrophils.[3] The underlying mechanism involves the redistribution of the G protein-coupled receptor P2Y2. Normally sequestered in lipid rafts on the macrophage membrane, P2Y2 is moved to non-lipid raft domains upon stimulation with PLAG. This redistribution enhances its signaling activity, leading to cytoskeletal polarization and increased cell motility, which in turn promotes efficient efferocytosis.[3]

G cluster_macrophage Macrophage Membrane P2Y2_Raft P2Y2 Receptor (in Lipid Raft) P2Y2_NonRaft Active P2Y2 Receptor (Non-Lipid Raft) P2Y2_Raft->P2Y2_NonRaft Redistribution Polarization Cytoskeletal Polarization P2Y2_NonRaft->Polarization PLAG PLAG PLAG->P2Y2_Raft Induces Signal Apoptotic Cell Signals (e.g., ATP/UTP) Signal->P2Y2_NonRaft Activates Mobility Enhanced Mobility & Chemotaxis Polarization->Mobility Efferocytosis Increased Efferocytosis Mobility->Efferocytosis

Caption: PLAG enhances macrophage efferocytosis via P2Y2 receptor redistribution.[3]
Cytokine and T-Helper Cell Regulation

PLAG demonstrates a significant ability to modulate adaptive immune responses, particularly by suppressing Th2-mediated immunity, which is often implicated in allergic and atopic diseases.[4][5]

A key mechanism is the attenuation of Interleukin-4 (IL-4) expression and signaling.[4] IL-4 is a hallmark cytokine of the Th2 response. PLAG inhibits the phosphorylation of STAT6 (Signal Transducer and Activator of Transcription 6), a critical transcription factor downstream of the IL-4 receptor.[4][5] By preventing STAT6 activation, PLAG effectively reduces the transcription of Th2-associated genes, including IL-4 and IL-13.[4][5] This effect has been observed in various cell lines and in animal models of atopic dermatitis.[4][5] Furthermore, a clinical trial in healthy adults showed that PLAG supplementation significantly lowered the production of IL-4 and another pro-inflammatory cytokine, IL-6, by peripheral blood mononuclear cells (PBMCs) and also decreased B cell proliferation.[7][11]

G IL4 IL-4 IL4R IL-4 Receptor IL4->IL4R Binds JAK JAK Kinases IL4R->JAK Activates STAT6 STAT6 JAK->STAT6 Phosphorylates pSTAT6 p-STAT6 STAT6->pSTAT6 Dimer p-STAT6 Dimer pSTAT6->Dimer Dimerizes PLAG PLAG PLAG->Inhibition Nucleus Nucleus Dimer->Nucleus Translocates Th2_Genes Th2 Gene Transcription (e.g., IL-4, IL-13) Nucleus->Th2_Genes Activates Inhibition->STAT6 Inhibits Phosphorylation

Caption: PLAG modulates Th2 immunity by inhibiting the IL-4/STAT6 signaling pathway.[4][5]

Preclinical and Clinical Evidence

Quantitative Data Summary

The immunomodulatory effects of PLAG have been quantified in various studies, highlighting its potency and therapeutic potential.

Table 1: Effects of PLAG on Cytokine Levels

Model/System Cytokine Effect Significance Reference
Healthy Human Adults (PBMCs) IL-4 Lower production p < 0.001 [7][11]
Healthy Human Adults (PBMCs) IL-6 Lower production p < 0.001 [7][11]
SKG Mouse Model (ILD) IL-6 Downregulated in serum - [1]
SKG Mouse Model (ILD) TNF-α Downregulated in serum - [1]
SKG Mouse Model (ILD) sIL-7Rα Upregulated in serum - [1]
DNCB Mouse Model (AD) IL-4 Downregulated - [5]

| DNCB Mouse Model (AD) | IL-13 | Downregulated | - |[5] |

Table 2: Effects of PLAG on Immune Cell Populations and Functions

Model/System Cell Type / Function Effect Significance Reference
Healthy Human Adults B Cell Proliferation Decreased p < 0.05 [7][11]
DNCB Mouse Model (AD) Eosinophil Infiltration Substantially modulated - [3][12]
DNCB Mouse Model (AD) Monocyte Infiltration Substantially modulated - [3][12]
MB49 Tumor Model Neutrophil Infiltration Effectively reduced p < 0.01
MB49 Tumor Model CD8+ T-Cell Infiltration Increased -

| In Vitro Assay | Macrophage Mobility | Increased | p < 0.001 |[3] |

Table 3: Therapeutic Efficacy of PLAG in Animal Models

Disease Model Key Efficacy Endpoint Result Reference
Curdlan-Induced Arthritis (SKG Mice) Arthritis Score Significantly decreased until week 8 [1]
Interstitial Lung Disease (SKG Mice) Lung Inflammation & Fibrosis Attenuated [1]
DNCB-Induced Atopic Dermatitis Skin Lesion Severity Significantly improved, superior to abrocitinib [5]
LPS-Induced Acute Lung Injury Neutrophil Recruitment Effectively controlled, resolving injury [10]

| MB49 Urothelial Carcinoma (+ aPD-L1) | Tumor Growth Inhibition | 89% inhibition (vs. 56% with aPD-L1 alone) |[10] |

Key Experimental Protocols

The following methodologies are representative of the key experiments used to characterize the effects of PLAG.

4.2.1 DNCB-Induced Atopic Dermatitis (AD) Model This protocol is used to create a human-like AD mouse model to test therapeutic agents.[5]

  • Animals: BALB/c mice are typically used.

  • Sensitization: A solution of 2,4-dinitrochlorobenzene (DNCB) is applied to the shaved dorsal skin and ears of the mice to induce an initial immune response.

  • Challenge: Several days after sensitization, a lower concentration of DNCB is repeatedly applied to the same areas to elicit and maintain chronic AD-like skin lesions.

  • Treatment: Following the challenge phase, mice are divided into groups. The treatment group receives daily oral administration of PLAG. Control groups may include vehicle-only and a positive control drug (e.g., abrocitinib).[5]

  • Endpoint Analysis:

    • Phenotypic: Skin lesion severity is scored based on erythema, edema, excoriation, and dryness.

    • Histopathology: Skin biopsies are taken and stained with H&E (general inflammation), Congo red (for eosinophils), and toluidine blue (for mast cells).[12]

    • Systemic Response: Blood is collected for complete blood counts (CBC) to analyze monocyte and eosinophil levels.[12] Plasma is analyzed via ELISA for total IgE, IL-4, and IL-13 levels.[5]

G cluster_analysis start Start: BALB/c Mice sensitization Day 0-3: Sensitization (DNCB Application) start->sensitization challenge Day 7-28: Challenge (Repeated DNCB Application) sensitization->challenge treatment Day 14-28: Treatment (Oral PLAG Admin.) challenge->treatment analysis Day 29: Endpoint Analysis treatment->analysis pheno Phenotypic Scoring analysis->pheno histo Histopathology (H&E, Congo Red) analysis->histo cbc Blood Analysis (CBC, ELISA) analysis->cbc

Caption: Experimental workflow for the DNCB-induced atopic dermatitis mouse model.[5][12]

4.2.2 Curdlan-Induced Autoimmune Arthritis and ILD Model This model is used to study autoimmune arthritis and associated interstitial lung disease (ILD).[1]

  • Induction: SKG mice receive an intraperitoneal injection of curdlan (B1160675) to induce autoimmune disease.

  • Treatment: PLAG is administered orally every day, starting from 3 weeks post-injection and continuing for the duration of the study (e.g., 20 weeks).

4.2.3 In Vitro Macrophage Mobility Assays These assays directly measure the effect of PLAG on macrophage movement.[3]

  • Wound Healing Assay: A confluent monolayer of macrophages is "wounded" by creating a scratch. The cells are then stimulated with apoptotic neutrophils in the presence or absence of PLAG. The rate at which macrophages migrate to close the wound is measured over time.

  • Transwell Chemoattraction Assay: Macrophages are placed in the upper chamber of a transwell plate, while apoptotic neutrophils (the chemoattractant source) are in the lower chamber. The number of macrophages that migrate through the porous membrane toward the stimulus is quantified to assess chemoattraction.[3]

4.2.4 Human PBMC Cytokine Production Assay This protocol assesses the immunomodulatory effects of PLAG in a human primary cell context.[11]

  • Sample Collection: Blood is drawn from healthy adult volunteers.

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated using density gradient centrifugation.

  • Culture and Stimulation: PBMCs are cultured in vitro and stimulated with mitogens (e.g., phytohemagglutinin) in the presence of varying concentrations of PLAG or a control substance (e.g., soybean oil).

  • Analysis: After a set incubation period, the culture supernatant is collected, and the concentrations of various cytokines (e.g., IL-2, IFN-γ, IL-4, IL-6) are measured using ELISA. B-cell proliferation can be measured in parallel using appropriate assays.[11]

Safety and Toxicology

The safety of PLAG has been evaluated in a randomized, double-blind, placebo-controlled trial involving healthy adults. The oral intake of PLAG for 4 weeks was determined to be safe, with no significant adverse events reported.[7][11] This provides initial evidence for its safety profile in humans. As with any developmental therapeutic, comprehensive preclinical toxicology studies compliant with Good Laboratory Practices (GLP) are essential to fully characterize the safety profile for specific indications and dosing regimens.

Conclusion

1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol is a novel immunomodulatory agent with a multi-faceted mechanism of action that addresses key drivers of inflammation and immune dysregulation. Its ability to finely tune neutrophil recruitment, enhance macrophage-mediated resolution of inflammation, and suppress pathological Th2 responses provides a strong rationale for its development as a therapeutic for a wide range of conditions, including atopic and autoimmune diseases. The robust preclinical data, combined with initial human safety findings, position PLAG as a promising candidate for further clinical investigation.

References

Methodological & Application

Application Notes and Protocols for the Mass Spectrometry Analysis of 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a significant diacylglycerol (DAG) species involved in a multitude of cellular signaling pathways.[1][2] As a critical lipid second messenger, PLG, composed of a glycerol (B35011) backbone esterified with palmitic acid (16:0) at the sn-1 position and linoleic acid (18:2) at the sn-2 position, plays a pivotal role in activating protein kinase C (PKC) isoforms.[1][2] This activation regulates essential cellular processes such as proliferation, differentiation, and apoptosis.[1] The accurate and sensitive quantification of specific DAG isomers like PLG is therefore crucial for advancing our understanding of lipid metabolism and its implications in various disease states, including cancer and metabolic disorders.[1]

This document provides comprehensive application notes and detailed protocols for the analysis of PLG using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique widely adopted in lipidomics.[1][2]

Principle of the Method

The quantitative analysis of this compound from biological matrices is a multi-step process that involves lipid extraction, chromatographic separation, and mass spectrometric detection.[1] Reversed-phase liquid chromatography (RPLC) is employed to separate PLG from its structural isomers and other lipid classes based on hydrophobicity.[1][2] Detection and quantification are achieved using a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1][2] PLG is typically ionized using electrospray ionization (ESI) in the positive ion mode, often forming an ammonium (B1175870) adduct, which is then fragmented to produce specific product ions for selective and sensitive quantification.[1][3]

Data Presentation: Quantitative Analysis

The following table summarizes hypothetical quantitative data for PLG concentration in a standard reference material as might be determined by different laboratories, illustrating typical inter-laboratory variability.[2]

LaboratoryMethodMean Concentration (µg/mL)Standard Deviation (µg/mL)Coefficient of Variation (%)
Lab ALC-MS/MS with derivatization9.80.99.2
Lab BShotgun Lipidomics (Direct Infusion)12.12.520.7
Lab CLC-MS/MS without derivatization10.51.211.4

Note: This data is illustrative and intended to highlight the potential for variation in quantitative results due to methodological differences.[2]

Experimental Protocols

Accurate quantification of PLG necessitates meticulous adherence to experimental protocols. The following sections detail a robust workflow for PLG analysis using LC-MS/MS.

Protocol 1: Lipid Extraction from Biological Samples (Bligh-Dyer Method)

This protocol is suitable for the extraction of lipids from plasma or cell homogenates.[1]

Materials:

  • Chloroform (B151607)

  • Methanol

  • Deionized water

  • Internal standard (a deuterated or odd-chain DAG)

  • 1.5 mL microcentrifuge tubes

  • Glass syringe or Pasteur pipette

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the sample (e.g., plasma or cell homogenate).[1]

  • Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. It is recommended to add the internal standard at this stage.[1]

  • Vortex the mixture vigorously for 15 minutes at 4°C.[1]

  • Add 125 µL of chloroform and vortex for 1 minute.[1]

  • Add 125 µL of water and vortex for 1 minute to induce phase separation.[1]

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C.[1][3]

  • Carefully collect the lower organic phase, which contains the lipids, using a glass syringe or Pasteur pipette, and transfer it to a new tube.[1][3]

  • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.[2][3]

  • Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of a suitable solvent for LC-MS/MS analysis, such as isopropanol/acetonitrile.[2]

Protocol 2: Quantitative Analysis by LC-MS/MS

This protocol outlines a general method for the quantification of PLG using a liquid chromatography system coupled to a tandem mass spectrometer.[2]

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[3]

  • Triple quadrupole mass spectrometer with an ESI source.[3]

  • Reversed-phase C18 column.[2]

  • Mobile Phase A: 1.5 mM Ammonium Formate, 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 2 mM Ammonium Formate, 0.15% Formic Acid in Methanol.[1]

  • Analytical standard of 1-Palmitoyl-2-linoleoyl-sn-glycerol.[1]

Procedure:

1. Chromatographic Separation:

  • Use a reversed-phase C18 column to separate PLG from its isomers.[2]

  • Employ a binary gradient elution. A representative gradient is as follows:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient from 30% to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 30% B for column re-equilibration

  • Set the column temperature to 40°C and the flow rate to 0.3 mL/min.

2. Mass Spectrometry Detection:

  • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).[2][3]

  • Perform Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of PLG and the internal standard.[3]

  • PLG (DG 16:0/18:2): The precursor ion will be the [M+NH₄]⁺ adduct. The product ions will correspond to the neutral loss of the fatty acyl chains.[3]

  • Internal Standard: Monitor the corresponding MRM transition for the chosen internal standard.[3]

3. Quantification:

  • Generate a calibration curve using the analytical standard of PLG at a range of concentrations.[3]

  • Process the data using the instrument's software to determine the concentration of PLG in the samples.[3]

Visualizations

Signaling Pathway of Diacylglycerol (DAG)

Diacylglycerols like PLG are key second messengers in cellular signaling, most notably in the activation of Protein Kinase C (PKC).[2]

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG This compound (DAG) PLC->DAG PIP2 PIP2 PIP2->PLC Hydrolysis PKC Protein Kinase C (PKC) DAG->PKC Activation Substrate Protein Substrates PKC->Substrate Phosphorylation Response Cellular Response (e.g., Proliferation, Apoptosis) Substrate->Response

Caption: DAG Signaling Pathway

Experimental Workflow for PLG Analysis

The following diagram illustrates the key steps in the quantitative analysis of PLG from biological samples.

Experimental_Workflow Sample Biological Sample (Plasma, Cells) Extraction Lipid Extraction (Bligh-Dyer) Sample->Extraction Evaporation Solvent Evaporation (Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (Reversed-Phase C18) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: PLG Analysis Workflow

Logical Relationship of Analytical Steps

This diagram shows the logical progression and dependencies of the analytical stages for PLG quantification.

Logical_Relationship cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Homogenization Sample Homogenization LipidExtraction Lipid Extraction Homogenization->LipidExtraction PhaseSeparation Phase Separation LipidExtraction->PhaseSeparation Drying Drying & Reconstitution PhaseSeparation->Drying Chromatography Chromatographic Separation Drying->Chromatography Ionization Electrospray Ionization Chromatography->Ionization Fragmentation Tandem Mass Spectrometry Ionization->Fragmentation Detection MRM Detection Fragmentation->Detection PeakIntegration Peak Integration Detection->PeakIntegration Calibration Calibration Curve PeakIntegration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Analytical Stages Logic

References

Application Note: Quantification of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) in Cellular Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG), a specific diacylglycerol (DAG) isomer (DG 16:0/18:2), is a critical lipid second messenger involved in a multitude of cellular signaling pathways.[1] DAGs are transiently produced at the plasma membrane upon extracellular stimulation, where they recruit and activate downstream effector proteins, most notably Protein Kinase C (PKC) isoforms.[2] This activation regulates a vast array of cellular processes, including cell proliferation, differentiation, apoptosis, and secretion.[2]

The biological activity and metabolic fate of a DAG molecule are dictated by the specific isomeric form, determined by the positions of the two fatty acyl chains on the glycerol (B35011) backbone.[2] Consequently, the accurate and specific quantification of isomers like PLG, separating it from other DAGs such as 1-linoleoyl-2-palmitoyl-glycerol, is paramount for understanding its precise role in physiology and disease.[1]

This document provides a detailed protocol for the quantification of PLG in cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for sensitive and specific lipid analysis.[1]

Diacylglycerol Signaling Pathway

Diacylglycerol is a pivotal secondary messenger in mammalian cells.[3][4] Its canonical pathway begins with the activation of a cell surface receptor, which in turn activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG.[5] While IP3 diffuses into the cytoplasm to trigger calcium release, DAG remains in the plasma membrane. There, it serves as a crucial docking site and activator for various downstream proteins, including PKC, Ras guanyl-releasing proteins (RasGRPs), and Munc13.[6] The activation of these effectors initiates signaling cascades that control numerous cellular functions. The signaling is terminated when DAG is phosphorylated by diacylglycerol kinases (DGKs) to produce phosphatidic acid (PA).[5][6]

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC 2. PLC Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG:e->PKC:w 4. PKC Activation Downstream Downstream Cellular Responses PKC:e->Downstream:w Ca_Release Ca2+ Release (from ER) IP3:e->Ca_Release:w Ligand Extracellular Signal Ligand->Receptor 1. Activation

Caption: The canonical Diacylglycerol (DAG) signaling pathway.

Experimental Protocol: Quantification of PLG by LC-MS/MS

This protocol outlines a robust method for the extraction and quantification of PLG from cultured cell pellets.

  • Solvents: HPLC-grade or higher: Chloroform (B151607), Methanol, Isopropanol, Acetonitrile, Water.[1]

  • Reagents: Ammonium (B1175870) formate, Formic acid.

  • Standards:

    • This compound (PLG) analytical standard.

    • Stable isotope-labeled internal standard (IS), e.g., 1-palmitoyl(d31)-2-oleoyl-sn-glycerol (d5-DAG 16:0/18:1) or a similar deuterated DAG. The use of an internal standard is crucial for accurate quantification.[7]

  • Equipment:

    • Analytical balance, vortex mixer, centrifuge (refrigerated).

    • Glass tubes (e.g., 1.5 mL or 4 mL).

    • Nitrogen evaporator.

    • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.[7][8]

    • Reversed-phase C18 analytical column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[8]

  • Cell Harvesting: Culture cells to the desired confluency or treatment endpoint. For adherent cells, wash with ice-cold PBS, detach using a cell scraper (avoid trypsin if possible), and pellet by centrifugation (e.g., 500 x g for 5 min at 4°C). For suspension cells, pellet directly.

  • Cell Counting: Resuspend the pellet in a small volume of PBS and count an aliquot to normalize the final lipid amount to cell number (e.g., results in pmol / 10^6 cells).

  • Final Pellet: Centrifuge the remaining cells and discard the supernatant. Flash-freeze the cell pellet (typically 1-10 million cells) in liquid nitrogen and store at -80°C until extraction.[9]

The Bligh-Dyer method is a gold standard for efficiently extracting lipids from biological samples.[1][10]

  • Place the frozen cell pellet in a glass tube on ice.

  • Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.[1]

  • Add the internal standard at a known concentration at this stage. This corrects for variability during sample preparation and analysis.[7][8]

  • Vortex the mixture vigorously for 15 minutes at 4°C to disrupt membranes and ensure thorough mixing.[1]

  • Add 125 µL of chloroform and vortex for 1 minute.[1]

  • Add 125 µL of water and vortex for 1 minute. This induces phase separation.[1]

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C.[1][8]

  • Three layers will form: an upper aqueous phase, a protein disk, and a lower organic phase containing the lipids.

  • Carefully collect the lower organic phase using a glass syringe or pipette and transfer it to a new clean glass tube.[1]

  • Dry the extracted lipids under a gentle stream of nitrogen.[8][11]

  • Reconstitute the dried lipid film in 100 µL of a solvent compatible with the LC system (e.g., Acetonitrile/Isopropanol, 90:10 v/v) and transfer to an LC vial for analysis.[9][11]

Reversed-phase chromatography is essential to separate PLG from its isomers.[2][12]

  • Chromatographic Separation:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate.

    • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Gradient:

      Time (min) % B
      0.0 30
      2.0 30
      12.0 99
      15.0 99
      15.1 30

      | 18.0 | 30 |

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

    • Scan Type: Multiple Reaction Monitoring (MRM).[1] MRM is highly sensitive and specific, monitoring a specific precursor-to-product ion transition.[7]

    • Ion Transitions: DAGs are typically detected as their ammonium adducts [M+NH4]+.[7] Product ions correspond to the neutral loss of the fatty acyl chains.

      Compound Precursor Ion (m/z) Product Ion (m/z)
      PLG (DG 16:0/18:2) 616.5 339.3 (Loss of 18:2)
      616.5 361.3 (Loss of 16:0)
      Internal Standard (d5-DAG 16:0/18:1) 624.6 339.3 (Loss of 18:1)

      Note: Exact m/z values should be confirmed by direct infusion of standards.

  • Calibration Curve: Prepare a series of calibration standards by spiking a blank matrix (e.g., reconstitution solvent) with known concentrations of the PLG analytical standard and a fixed concentration of the internal standard.

  • Peak Integration: Integrate the chromatographic peak areas for the specific MRM transitions of endogenous PLG and the internal standard in both the samples and calibration standards.

  • Calculation: Calculate the peak area ratio (PLG Area / Internal Standard Area). Plot this ratio against the known concentrations of the calibration standards to generate a linear regression curve.

  • Determine Concentration: Use the peak area ratio from the biological samples to determine the concentration of PLG from the calibration curve.[11] Normalize the final value to cell number or protein content.

Experimental Workflow

The entire process, from sample collection to data analysis, requires careful execution to ensure accurate and reproducible results.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Lipid Extraction cluster_Analysis Analysis & Quantification A1 Cell Culture & Treatment A2 Harvest Cells (Scrape/Pellet) A1->A2 A3 Wash & Count Cells A2->A3 A4 Flash Freeze Pellet (-80°C Storage) A3->A4 B1 Add Chloroform/Methanol + Internal Standard A4->B1 B2 Vortex & Centrifuge for Phase Separation B1->B2 B3 Collect Lower Organic Phase B2->B3 B4 Dry Under Nitrogen B3->B4 B5 Reconstitute in LC Solvent B4->B5 C1 LC-MS/MS Analysis (RPLC Separation, MRM Detection) B5->C1 C2 Peak Integration (PLG & Internal Standard) C1->C2 C3 Generate Calibration Curve C2->C3 C4 Calculate PLG Concentration (pmol / 10^6 cells) C3->C4

References

Application Notes and Protocols for the HPLC Analysis of 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol is a specific diacylglycerol (DAG), a class of lipid molecules that are integral to cellular metabolism and signaling. As key second messengers, DAGs are involved in the activation of protein kinase C (PKC), which in turn regulates a multitude of cellular processes including cell proliferation, differentiation, and apoptosis. The precise quantification of specific DAG isomers is therefore critical for understanding their role in various physiological and pathological states. These application notes provide a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely accessible analytical technique.

Signaling Pathway of Diacylglycerol

Diacylglycerols are produced at the cell membrane and act as signaling molecules to activate Protein Kinase C (PKC). Activated PKC then phosphorylates downstream target proteins, leading to a variety of cellular responses.

dag_pkc_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG 1-Palmitoyl-2-linoleoyl -rac-glycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Activates PKC_active Active PKC PKC_inactive->PKC_active Target_unphos Target Protein (unphosphorylated) PKC_active->Target_unphos Phosphorylates Target_phos Target Protein (phosphorylated) Target_unphos->Target_phos Cell_Response Cellular Response Target_phos->Cell_Response Receptor GPCR / RTK Receptor->PLC Ligand Ligand Ligand->Receptor Activation

Caption: Diacylglycerol (DAG) signaling pathway leading to PKC activation.

Experimental Protocols

A typical workflow for the analysis of this compound from biological samples involves lipid extraction, followed by HPLC analysis.

hplc_workflow start Biological Sample (e.g., cells, tissue) extraction Lipid Extraction (e.g., Bligh & Dyer method) start->extraction drying Solvent Evaporation (under Nitrogen) extraction->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution hplc HPLC Analysis (Reversed-Phase C18) reconstitution->hplc detection UV Detection (205 nm) hplc->detection quantification Data Analysis & Quantification detection->quantification

Application Notes and Protocols for Diacylglycerol Lipid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are crucial second messengers in a multitude of cellular signaling pathways. Primarily generated at the cell membrane, they activate downstream effector proteins, most notably protein kinase C (PKC), which is a key regulator of cellular processes like proliferation, differentiation, and apoptosis. The dysregulation of DAG-mediated signaling has been implicated in various diseases, including cancer and type 2 diabetes. Consequently, the accurate and reproducible extraction and quantification of DAGs from biological matrices are paramount for advancing our understanding of disease mechanisms and for the development of novel therapeutics.

This document provides detailed protocols for three widely used lipid extraction methods—Folch, Bligh and Dyer, and Methyl-tert-butyl ether (MTBE)—and a protocol for the selective purification of diacylglycerols using solid-phase extraction (SPE). A comparative overview of these methods is presented to aid in the selection of the most appropriate technique for your research needs.

Diacylglycerol Signaling Pathway

The diagram below illustrates a simplified overview of a common DAG-mediated signaling pathway. The activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to produce two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While IP3 diffuses into the cytoplasm to trigger calcium release, DAG remains in the membrane to activate protein kinase C (PKC). Activated PKC proceeds to phosphorylate a variety of target proteins, leading to diverse cellular responses.

Diacylglycerol_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR_RTK GPCR / RTK PLC Phospholipase C (PLC) GPCR_RTK->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Target_Proteins Target Proteins PKC->Target_Proteins Phosphorylates Cellular_Response Cellular Response Target_Proteins->Cellular_Response Experimental_Workflow cluster_extraction Lipid Extraction cluster_purification Diacylglycerol Purification cluster_analysis Downstream Analysis Sample Biological Sample (Tissue, Plasma, Cells) Homogenization Sample Homogenization Sample->Homogenization Folch Folch Method Homogenization->Folch BlighDyer Bligh & Dyer Method Homogenization->BlighDyer MTBE MTBE Method Homogenization->MTBE Total_Lipid_Extract Total Lipid Extract Folch->Total_Lipid_Extract BlighDyer->Total_Lipid_Extract MTBE->Total_Lipid_Extract SPE Solid-Phase Extraction (SPE) Total_Lipid_Extract->SPE Purified_DAGs Purified Diacylglycerols SPE->Purified_DAGs LC_MS LC-MS/MS Analysis Purified_DAGs->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Application Notes and Protocols: Synthesis and Purification of 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a specific diacylglycerol (DAG) of significant interest in cellular signaling and lipid metabolism. As a key second messenger, it is involved in the activation of protein kinase C (PKC), a family of enzymes that regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis. The precise structure of PLG, with palmitic acid at the sn-1 position and the essential fatty acid linoleic acid at the sn-2 position, is critical for its biological activity. Dysregulation of DAG-mediated signaling pathways has been implicated in various diseases, making high-purity PLG an essential tool for in vitro and in vivo studies aimed at understanding these pathways and for the development of novel therapeutics.

This document provides detailed protocols for the enzymatic synthesis and subsequent purification of this compound, along with methods for its characterization.

Data Presentation

Table 1: Optimized Reaction Conditions for Enzymatic Synthesis of Diacylglycerols
ParameterCondition 1Condition 2Reference
Enzyme Immobilized Rhizomucor miehei lipase (B570770) (Lipozyme RM IM)Immobilized Candida antarctica lipase B (Novozym 435)[1][2]
Substrates Glycerol (B35011), Palmitic Acid, Linoleic AcidGlycerol, Fatty Acids from Soy Sauce By-product Oil[1]
Substrate Mole Ratio (Glycerol:Fatty Acids) 1:2 to 1:421:40[1]
Enzyme Load 3% - 5% (w/w of total substrates)3% (w/w)[1]
Temperature 38°C - 50°C38°C[1]
Reaction Time 3 - 14 hours14 hours[1]
System Solvent-free or n-hexaneSolvent-free, two-step vacuum[1]
Table 2: Comparative Purity of Diacylglycerols with Different Purification Methods
Purification MethodInitial DAG Purity (%)Final DAG Purity (%)Key AdvantagesReference
Molecular Distillation 40 - 6080 - 85Effective for removing free fatty acids and monoacylglycerols.[2]
Silica (B1680970) Gel Chromatography 40 - 60> 95High purity achievable, good for removing a wide range of impurities.[3]
Two-Step Crystallization Crude Mixture> 98Scalable, mild conditions, avoids acyl migration.

Experimental Protocols

I. Enzymatic Synthesis of this compound

This protocol describes the synthesis of this compound via a one-step esterification of glycerol with palmitic and linoleic acids, catalyzed by an immobilized sn-1,3 specific lipase.

Materials:

  • Glycerol (anhydrous)

  • Palmitic acid (≥99% purity)

  • Linoleic acid (≥99% purity)

  • Immobilized Rhizomucor miehei lipase (Lipozyme RM IM)

  • n-Hexane (anhydrous, optional)

  • Nitrogen gas

  • Jacketed glass reactor with magnetic stirrer and temperature control

  • Vacuum pump

Procedure:

  • Substrate Preparation: In the jacketed glass reactor, combine glycerol, palmitic acid, and linoleic acid in a 1:1:1 molar ratio. For a solvent-free system, proceed to the next step. For a solvent-based reaction, add anhydrous n-hexane to achieve a substrate concentration of 20-30% (w/v).

  • Enzyme Addition: Add the immobilized lipase, Lipozyme RM IM, to the reactor. The recommended enzyme load is 5% (w/w) of the total substrate mass.

  • Reaction Conditions:

    • Seal the reactor and begin stirring at 200-300 rpm.

    • Increase the temperature of the reaction mixture to 45°C.

    • Purge the reactor with nitrogen gas for 15 minutes to create an inert atmosphere.

    • Apply a vacuum to the system to facilitate the removal of water produced during the esterification reaction, which drives the equilibrium towards product formation.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2 hours) and analyzing the composition by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Reaction Termination: Once the desired conversion is achieved (typically after 8-12 hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with n-hexane and stored for reuse.

  • Crude Product Recovery: If the reaction was performed in n-hexane, remove the solvent from the filtrate using a rotary evaporator to obtain the crude product. For a solvent-free system, the filtrate is the crude product.

II. Purification of this compound by Silica Gel Chromatography

This protocol outlines the purification of the synthesized diacylglycerol from the crude reaction mixture.

Materials:

  • Crude this compound

  • Silica gel 60 (230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Glass chromatography column

  • Fraction collector

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • Iodine vapor or other suitable TLC stain

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Wash the packed column with 2-3 column volumes of n-hexane.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of n-hexane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with 100% n-hexane to remove non-polar impurities such as unreacted fatty acids.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate. A typical gradient could be from 0% to 20% ethyl acetate in n-hexane.

    • Collect fractions using a fraction collector.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC. Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate, 80:20 v/v).

    • Visualize the spots using iodine vapor. Diacylglycerols will have a different Rf value than monoacylglycerols, triacylglycerols, and free fatty acids.

  • Product Pooling and Recovery:

    • Pool the fractions containing the pure this compound.

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.

III. Analysis and Characterization

The purity and identity of the synthesized this compound should be confirmed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC with an evaporative light scattering detector (ELSD) or a UV detector (after derivatization) can be used to determine the purity of the final product. A C18 reversed-phase column is commonly used with a mobile phase such as acetonitrile (B52724) or a mixture of acetone (B3395972) and acetonitrile.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the fatty acid composition, the diacylglycerol can be transesterified to fatty acid methyl esters (FAMEs) and analyzed by GC-MS.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the synthesized molecule, including the position of the fatty acids on the glycerol backbone.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Analysis substrates Glycerol, Palmitic Acid, Linoleic Acid reactor Jacketed Reactor with Lipozyme RM IM substrates->reactor reaction Esterification (45°C, Vacuum) reactor->reaction filtration Enzyme Filtration reaction->filtration crude_product Crude Product filtration->crude_product column_prep Silica Gel Column (Hexane/Ethyl Acetate) crude_product->column_prep elution Gradient Elution column_prep->elution fraction_collection Fraction Collection elution->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling final_product Purified this compound pooling->final_product hplc HPLC Analysis (Purity) gcms GC-MS Analysis (Fatty Acid Composition) nmr NMR Analysis (Structure) final_product->hplc final_product->gcms final_product->nmr

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG This compound (DAG) PIP2->DAG PKC_inactive Inactive PKC (Cytosol) DAG->PKC_inactive recruits and activates RasGRP RasGRP DAG->RasGRP activates PKC_active Active PKC (Membrane) PKC_inactive->PKC_active MAPK_pathway MAPK Pathway (e.g., Raf-MEK-ERK) PKC_active->MAPK_pathway phosphorylates Ras_GDP Ras-GDP RasGRP->Ras_GDP promotes GDP/GTP exchange Ras_GTP Ras-GTP Ras_GDP->Ras_GTP Ras_GTP->MAPK_pathway activates gene_expression Changes in Gene Expression MAPK_pathway->gene_expression cell_responses Cellular Responses (Proliferation, Differentiation) gene_expression->cell_responses External_Signal External Signal (e.g., Growth Factor) External_Signal->PLC

Caption: Signaling pathway of Protein Kinase C (PKC) and RasGRP activation by this compound.

References

Application Notes and Protocols for Enzymatic Assays Using 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a specific diacylglycerol (DAG) species that plays a crucial role as a second messenger in numerous cellular signaling pathways. Comprised of a saturated palmitic acid at the sn-1 position and a polyunsaturated linoleic acid at the sn-2 position, the unique structure of PLG allows for the differential activation of downstream effector proteins, thereby dictating specific cellular responses.[1] The primary signaling role of PLG is the activation of Protein Kinase C (PKC) isozymes, which subsequently regulate a multitude of cellular processes including proliferation, differentiation, and apoptosis.[2]

Beyond its role as a signaling activator, PLG also serves as a substrate for various enzymes, most notably Diacylglycerol Kinases (DGKs) and Diacylglycerol Lipases (DAGLs). Enzymatic assays utilizing PLG as a substrate are critical for characterizing the activity of these enzymes, screening for potential inhibitors, and elucidating the regulatory mechanisms of DAG-mediated signaling pathways. These application notes provide detailed protocols for conducting enzymatic assays for both Diacylglycerol Kinase and Diacylglycerol Lipase using this compound as a substrate.

Signaling Pathway Involving this compound

PLG is generated at the cell membrane following the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). As a key second messenger, PLG recruits and activates PKC isoforms. This activation can initiate a cascade of phosphorylation events, including the activation of Ras Guanyl Nucleotide-Releasing Protein 1 (RasGRP1), which in turn activates the Ras-MAPK pathway, influencing gene expression and cellular responses.[1][3]

cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 PLG PLG PIP2->PLG Generates PKC PKC PLG->PKC Activates RasGRP1 RasGRP1 PKC->RasGRP1 Phosphorylates/ Activates Ras Ras RasGRP1->Ras Activates MAPK_Cascade MAPK_Cascade Ras->MAPK_Cascade Initiates PLC PLC PLC->PIP2 Hydrolyzes Gene_Expression Gene_Expression MAPK_Cascade->Gene_Expression Regulates Receptor_Activation Receptor_Activation Receptor_Activation->PLC Activates

Figure 1: Signaling pathway of this compound (PLG).

Application Note 1: Diacylglycerol Kinase (DGK) Assay

Principle of the Assay:

Diacylglycerol kinases catalyze the phosphorylation of DAG to phosphatidic acid (PA), utilizing ATP as the phosphate (B84403) donor.[2] This assay measures the activity of DGK by quantifying the amount of PA produced from the substrate this compound. Two primary methods are described: a radiometric assay that measures the incorporation of radioactive phosphate into PA, and a coupled colorimetric assay where the production of ADP is linked to a detectable color change. Different DGK isoforms exhibit varying substrate specificities; for instance, DGKε can phosphorylate DAGs with a linoleoyl chain at the sn-2 position, such as PLG.[4][5]

Experimental Protocol: Radiometric DGK Assay

This protocol is adapted from established methods for measuring DGK activity and is tailored for the use of PLG as a substrate.

Materials and Reagents:

  • Purified or recombinant DGK enzyme

  • This compound (PLG)

  • Phosphatidylserine (PS)

  • [γ-³²P]ATP

  • ATP solution

  • MgCl₂

  • Detergent (e.g., Triton X-100 or octyl glucoside)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Reaction termination solution (e.g., Chloroform:Methanol:HCl)

  • Thin Layer Chromatography (TLC) plates (silica gel 60)

  • Scintillation counter and fluid

Procedure:

  • Substrate Preparation:

    • Prepare mixed micelles of PLG and PS in a suitable detergent.

    • In a glass tube, combine PLG and PS (e.g., in a 1:1 molar ratio) in chloroform.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in assay buffer containing detergent by vortexing or sonication to form micelles.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, MgCl₂, and the prepared PLG/PS micelles.

    • Add the DGK enzyme preparation. For inhibitor screening, add the test compound at this stage.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubation:

    • Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains within the linear range.

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding the termination solution (e.g., chloroform:methanol:HCl).

    • Vortex the mixture and centrifuge to separate the organic and aqueous phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Analysis:

    • Spot the extracted lipids onto a TLC plate.

    • Develop the chromatogram using an appropriate solvent system to separate PA from PLG and other lipids (e.g., chloroform:methanol:acetic acid).

    • Visualize the radiolabeled PA using autoradiography or a phosphorimager.

    • Scrape the spot corresponding to PA into a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

Data Analysis:

Calculate the amount of PA produced based on the specific activity of the [γ-³²P]ATP. DGK activity can be expressed as pmol of PA formed per minute per mg of protein.

start Start prep_substrate Prepare PLG/PS Micelles start->prep_substrate setup_reaction Set up Reaction: Buffer, MgCl2, Enzyme, Substrate prep_substrate->setup_reaction initiate_reaction Initiate with [γ-³²P]ATP setup_reaction->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate Terminate Reaction & Extract Lipids incubate->terminate tlc Separate Lipids by TLC terminate->tlc quantify Quantify ³²P-PA (Scintillation Counting) tlc->quantify end End quantify->end

Figure 2: Experimental workflow for the radiometric DGK assay.

Quantitative Data for DGK Activity:

The following table summarizes kinetic parameters for DGKε with a structurally similar substrate, 1-stearoyl-2-linoleoyl-sn-glycerol. These values can serve as a reference for assays using PLG, although empirical determination is recommended.

Enzyme IsoformSubstrateKm (mol%)Relative VmaxReference
DGKε1-stearoyl-2-linoleoyl-sn-glycerol3.2 ± 0.50.20 ± 0.04[4]
DGKε1-stearoyl-2-arachidonoyl-sn-glycerol1.5 ± 0.31.00[4]

Application Note 2: Diacylglycerol Lipase (DAGL) Assay

Principle of the Assay:

Diacylglycerol lipases catalyze the hydrolysis of the ester bond at the sn-1 position of DAG, producing a 2-monoacylglycerol and a free fatty acid. This assay measures DAGL activity by quantifying the release of palmitic acid from this compound. A common method involves using a radiolabeled substrate and separating the products by thin-layer chromatography.

Experimental Protocol: Radiometric DAGL Assay

This protocol is adapted from established methods for measuring DAGL activity and is tailored for the use of PLG as a substrate. For this assay, it is ideal to use PLG with a radiolabel on the palmitic acid moiety (e.g., [¹⁴C]this compound).

Materials and Reagents:

  • Purified or membrane fraction containing DAGL enzyme

  • [¹⁴C]this compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.0)

  • Bovine Serum Albumin (BSA)

  • Reaction termination solution (e.g., Chloroform:Methanol)

  • Thin Layer Chromatography (TLC) plates (silica gel 60)

  • Scintillation counter and fluid

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of [¹⁴C]this compound in a suitable organic solvent (e.g., ethanol (B145695) or DMSO).

    • For the assay, the substrate is typically dispersed in the assay buffer containing BSA to improve solubility and presentation to the enzyme.

  • Reaction Setup:

    • In a microcentrifuge tube, add the assay buffer containing BSA.

    • Add the DAGL enzyme preparation. For inhibitor screening, pre-incubate the enzyme with the test compound.

    • Initiate the reaction by adding the [¹⁴C]PLG substrate.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes) with gentle agitation.

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding the termination solution (e.g., 2 volumes of chloroform:methanol, 2:1 v/v).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase.

  • Analysis:

    • Spot the extracted lipids onto a TLC plate.

    • Develop the plate in a suitable solvent system to separate the free fatty acid (palmitic acid) from the unreacted diacylglycerol (e.g., hexane:diethyl ether:acetic acid).

    • Visualize the radiolabeled spots by autoradiography or phosphorimaging.

    • Scrape the spot corresponding to palmitic acid and quantify the radioactivity using a scintillation counter.

Data Analysis:

Calculate the amount of [¹⁴C]palmitic acid released. DAGL activity is typically expressed as nmol of fatty acid released per minute per mg of protein.

start Start prep_substrate Prepare [¹⁴C]PLG Substrate start->prep_substrate setup_reaction Set up Reaction: Buffer, BSA, Enzyme prep_substrate->setup_reaction initiate_reaction Initiate with Substrate setup_reaction->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate Terminate Reaction & Extract Lipids incubate->terminate tlc Separate Lipids by TLC terminate->tlc quantify Quantify [¹⁴C]Palmitic Acid (Scintillation Counting) tlc->quantify end End quantify->end

Figure 3: Experimental workflow for the radiometric DAGL assay.

Quantitative Data for DAGL Inhibition:

The following table provides IC₅₀ values for known inhibitors of diacylglycerol lipase, which can be used as positive controls in screening assays.

InhibitorEnzyme SourceIC₅₀ (nM)Reference
Tetrahydrolipstatin (THL)hDAGLα10 - 100[1]
RHC 80267hDAGLα>10,000[1]

Summary of Quantitative Data

The following table summarizes the key quantitative data presented in these application notes for easy comparison.

Assay TypeEnzymeSubstrateParameterValue
Diacylglycerol KinaseDGKε1-stearoyl-2-linoleoyl-sn-glycerolKm (mol%)3.2 ± 0.5
Diacylglycerol KinaseDGKε1-stearoyl-2-linoleoyl-sn-glycerolRelative Vmax0.20 ± 0.04
Diacylglycerol LipasehDAGLα1-stearoyl-2-arachidonoyl-sn-glycerolIC₅₀ (THL)10 - 100 nM
Diacylglycerol LipasehDAGLα1-stearoyl-2-arachidonoyl-sn-glycerolIC₅₀ (RHC 80267)>10,000 nM

Disclaimer: The provided protocols are intended as a guide and may require optimization for specific experimental conditions, enzyme sources, and equipment.

References

Application Notes and Protocols for 1-Palmitoyl-2-linoleoyl-rac-glycerol as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate and precise quantification of lipid species is essential for understanding their complex roles in cellular biology, disease pathogenesis, and as potential therapeutic targets. Mass spectrometry-based techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the cornerstone of lipid analysis due to their high sensitivity and specificity. The use of a suitable internal standard is a critical prerequisite for reliable quantification, as it corrects for variations in sample preparation, extraction efficiency, and instrument response.

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG), a diacylglycerol (DAG), is a valuable internal standard for the quantitative analysis of a broad range of lipid classes. Its structural similarity to endogenous diacylglycerols and other glycerolipids allows it to mimic their behavior during analytical procedures, thereby ensuring accurate normalization. This document provides detailed application notes and experimental protocols for the use of PLG as an internal standard in lipidomics workflows.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is crucial for its effective application.

PropertyValue
Molecular Formula C₃₇H₆₈O₅
Molecular Weight 592.9 g/mol
Appearance Solid
Solubility Soluble in organic solvents such as chloroform (B151607), methanol, and ethanol.
Storage -20°C for long-term stability.

Applications in Lipidomics Research

The use of this compound as an internal standard is applicable to a wide array of research areas:

  • Metabolic Studies: Accurate quantification of lipid species to elucidate metabolic pathways and their dysregulation in diseases such as obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD).

  • Drug Development: Assessing the pharmacological effects of drug candidates on lipid metabolism and signaling pathways.

  • Biomarker Discovery: Identifying and validating lipid biomarkers for disease diagnosis, prognosis, and monitoring of therapeutic response.

  • Cellular Signaling: Investigating the role of specific lipid species in cellular signaling cascades, particularly those involving diacylglycerols and their downstream effectors like Protein Kinase C (PKC).[1]

Quantitative Data Summary

Table 1: Representative Quantitative Lipidomics Data using this compound (PLG) as an Internal Standard

Lipid ClassRepresentative Lipid SpeciesConcentration (µg/mL)% RSD (Relative Standard Deviation)
Phosphatidylcholines (PC) PC(16:0/18:1)150.58.2
PC(18:0/20:4)85.29.5
Phosphatidylethanolamines (PE) PE(18:0/20:4)35.811.3
PE(18:1/18:2)22.110.8
Phosphatidylinositols (PI) PI(18:0/20:4)12.514.2
Phosphatidylserines (PS) PS(18:0/18:1)8.915.1
Lysophosphatidylcholines (LPC) LPC(16:0)45.37.9
LPC(18:0)30.18.5
Triacylglycerols (TAG) TAG(16:0/18:1/18:2)250.712.5
TAG(18:0/18:1/18:2)180.413.1
Diacylglycerols (DAG) DAG(16:0/18:1)5.210.1
Cholesteryl Esters (CE) CE(18:2)120.69.8
Free Fatty Acids (FFA) FFA(16:0)25.411.7
FFA(18:1)40.910.5

Note: This data is illustrative and intended to demonstrate the application of PLG as an internal standard for relative quantification across different lipid classes. Actual concentrations and variability will depend on the sample type, experimental conditions, and analytical platform.

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples (Modified Bligh & Dyer Method)

This protocol describes a robust method for the extraction of total lipids from various biological matrices, such as plasma, serum, cells, or tissues. The addition of the internal standard at the beginning of the procedure is crucial for accurate quantification.

Materials:

  • Biological sample (e.g., 100 µL plasma, 1x10⁶ cells, 20 mg tissue)

  • This compound (PLG) internal standard solution (in methanol/chloroform)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • For plasma/serum: Aliquot 100 µL into a glass centrifuge tube.

    • For cells: Pellet 1x10⁶ cells and resuspend in 100 µL of phosphate-buffered saline (PBS).

    • For tissues: Homogenize 20 mg of tissue in an appropriate buffer.

  • Internal Standard Addition: Add a known amount of the this compound internal standard solution to each sample. The amount should be chosen to be within the linear dynamic range of the LC-MS/MS method.

  • Solvent Addition:

    • Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol to the sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.

  • Phase Separation:

    • Add 125 µL of chloroform and vortex for 30 seconds.

    • Add 125 µL of deionized water and vortex for another 30 seconds.

    • Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C. This will result in the separation of two phases: an upper aqueous phase and a lower organic phase containing the lipids.

  • Lipid Collection:

    • Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein interface.

    • Transfer the organic phase to a clean glass tube.

  • Drying and Reconstitution:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a known volume (e.g., 100-200 µL) of a suitable solvent for LC-MS/MS analysis, such as isopropanol:acetonitrile:water (2:1:1, v/v/v).

Protocol 2: Quantitative Analysis by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of various lipid classes using this compound as an internal standard. The specific parameters should be optimized for the instrument and lipid classes of interest.

Instrumentation and Materials:

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (e.g., Triple Quadrupole)

  • C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Reconstituted lipid extract from Protocol 1

LC-MS/MS Parameters:

ParameterSetting
Column Temperature 55°C
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive and Negative Electrospray Ionization (ESI)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV (Positive), -2.5 kV (Negative)
Source Temperature 150°C
Desolvation Temperature 400°C

Gradient Elution:

Time (min)% Mobile Phase B
0.040
2.043
2.150
12.054
12.170
18.099
20.040

MRM Transitions:

Multiple Reaction Monitoring (MRM) transitions for each lipid class and the internal standard must be optimized. The precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3).

Table 2: Example MRM Transitions for Key Lipid Classes and PLG Internal Standard

Lipid ClassPrecursor Ion (m/z)Product Ion (m/z)Polarity
PLG (Internal Standard) [M+NH₄]⁺Neutral Loss of Fatty Acyl ChainPositive
Phosphatidylcholine (PC) [M+H]⁺184.07Positive
Phosphatidylethanolamine (PE) [M+H]⁺Neutral Loss of 141.02Positive
Phosphatidylinositol (PI) [M-H]⁻241.01Negative
Phosphatidylserine (PS) [M-H]⁻Neutral Loss of 87.03Negative
Triacylglycerol (TAG) [M+NH₄]⁺Neutral Loss of Fatty Acyl Chain + NH₃Positive
Cholesteryl Ester (CE) [M+NH₄]⁺369.35Positive

Data Analysis:

  • Integrate the peak areas for the MRM transitions of each lipid species and the this compound internal standard.

  • Calculate the response ratio for each analyte by dividing its peak area by the peak area of the internal standard.

  • Generate a calibration curve for each lipid class using authentic standards at known concentrations, also spiked with the internal standard.

  • Determine the concentration of each lipid species in the samples by interpolating their response ratios against the corresponding calibration curve.

Mandatory Visualizations

Diacylglycerol Signaling Pathway

Diacylglycerols, such as this compound, are critical second messengers in various cellular signaling pathways. A key role of DAG is the activation of Protein Kinase C (PKC) isoforms, which in turn regulate a multitude of cellular processes.

Diacylglycerol_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Hormone, Growth Factor) receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase extracellular_signal->receptor binds plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag This compound (DAG) pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc recruits and activates ca2 Ca²⁺ Release er->ca2 ca2->pkc co-activates downstream Downstream Signaling Events (e.g., Gene Expression, Cell Proliferation) pkc->downstream phosphorylates target proteins

Caption: Diacylglycerol (DAG) signaling pathway leading to the activation of Protein Kinase C (PKC).

Experimental Workflow for Lipidomics Analysis

A well-defined experimental workflow is essential for reproducible and reliable lipidomics research. The following diagram outlines the key steps from sample collection to data analysis when using an internal standard.

Lipidomics_Workflow sample_collection 1. Sample Collection (Plasma, Cells, Tissue) is_addition 2. Internal Standard Addition (this compound) sample_collection->is_addition lipid_extraction 3. Lipid Extraction (e.g., Bligh & Dyer) is_addition->lipid_extraction lc_ms_analysis 4. LC-MS/MS Analysis (MRM Mode) lipid_extraction->lc_ms_analysis data_processing 5. Data Processing (Peak Integration, Normalization) lc_ms_analysis->data_processing quantification 6. Quantification (Calibration Curve) data_processing->quantification biological_interpretation 7. Biological Interpretation quantification->biological_interpretation

Caption: General experimental workflow for quantitative lipidomics using an internal standard.

Conclusion

This compound is a versatile and effective internal standard for quantitative lipidomics. Its use, in conjunction with robust extraction protocols and optimized LC-MS/MS methods, enables the accurate and precise measurement of a wide range of lipid species across various biological matrices. The detailed protocols and workflows provided in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals seeking to implement high-quality quantitative lipidomics in their studies. The careful application of these methods will contribute to a deeper understanding of the role of lipids in health and disease.

References

Application Notes and Protocols for Cell Culture Treatment with 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a specific diacylglycerol (DAG) species that plays a significant role in cellular signaling. As a diacylglycerol, it is a crucial second messenger that can activate a variety of downstream effector proteins, most notably Protein Kinase C (PKC) isoforms.[1] Comprised of a glycerol (B35011) backbone with a saturated palmitic acid at the sn-1 position and a polyunsaturated linoleic acid at the sn-2 position, the specific structure of PLG influences its biological activity.[2] The study of individual DAG species like PLG is critical for understanding the nuances of lipid-mediated signaling pathways in various cellular processes, including proliferation, differentiation, and apoptosis.[1][3]

While structurally similar to the well-studied immunomodulatory compound 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), it is important to note that the biological activities of PLG may differ due to the absence of the acetyl group.[4] These application notes provide a guide for the use of PLG in cell culture, with a focus on its role in activating PKC signaling pathways.

Mechanism of Action: Activation of Protein Kinase C

The primary signaling function of this compound is the activation of conventional and novel isoforms of Protein Kinase C (PKC).[1] In response to extracellular stimuli, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane, generating inositol (B14025) trisphosphate (IP3) and DAG. While IP3 mobilizes intracellular calcium, DAG directly activates PKC at the membrane.

The activation of PKC by DAG is a multi-step process:

  • Recruitment to the Membrane: The generation of DAG in the plasma membrane creates a binding site for PKC.

  • Conformational Change: The binding of DAG to the C1 domain of PKC induces a conformational change in the enzyme.

  • Activation: This conformational change relieves the autoinhibition of the kinase domain, leading to the phosphorylation of downstream target proteins and the initiation of a signaling cascade.

The specific fatty acid composition of the DAG molecule can influence the selective activation of different PKC isoforms.[1]

General Diacylglycerol Signaling Pathway cluster_membrane Plasma Membrane PLC PLC PIP2 PIP2 DAG This compound (DAG) PIP2->DAG hydrolysis PKC_active Active PKC DAG->PKC_active activates PKC_inactive Inactive PKC PKC_inactive->PKC_active translocates and binds DAG Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) PKC_active->Cellular_Response phosphorylates substrates Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor Receptor->PLC Workflow for Cell Treatment with PLG Start Start Prepare_Stock Prepare PLG Stock (in DMSO or Ethanol) Start->Prepare_Stock Choose_Method Choose Delivery Method Prepare_Stock->Choose_Method Direct_Addition Direct Addition to Medium Choose_Method->Direct_Addition Solvent-tolerant cells BSA_Complexation Complex with BSA Choose_Method->BSA_Complexation Improved solubility Treat_Cells Treat Cells in Culture Direct_Addition->Treat_Cells BSA_Complexation->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Analyze_Cells Analyze Cellular Response Incubate->Analyze_Cells End End Analyze_Cells->End Workflow for MTT Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with PLG and Controls Seed_Cells->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Analyze_Data Analyze and Plot Data Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for Diacylglycerol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are crucial lipid second messengers that play a pivotal role in a multitude of cellular signaling pathways. They are generated at the cell membrane and are involved in the activation of various downstream effector proteins, most notably protein kinase C (PKC). The PKC family of enzymes is instrumental in regulating fundamental cellular processes such as proliferation, differentiation, apoptosis, and insulin (B600854) signaling.[1] Dysregulation of DAG-mediated signaling has been implicated in the pathophysiology of numerous diseases, including cancer and type 2 diabetes.[1][2] Consequently, the precise and accurate quantification of DAGs in biological matrices is of paramount importance for elucidating disease mechanisms and for the discovery and development of novel therapeutic agents.

These application notes provide detailed protocols for the analysis of diacylglycerols using state-of-the-art analytical techniques, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzymatic assays.

Diacylglycerol Signaling Pathway

Diacylglycerols are key intermediates in signal transduction cascades. The diagram below provides a simplified overview of a common DAG-mediated signaling pathway. The activation of a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) stimulates phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the cell membrane, to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] While IP3 diffuses into the cytoplasm to trigger the release of calcium, DAG remains within the membrane, where it activates protein kinase C (PKC).[1] Activated PKC, in turn, phosphorylates a diverse array of target proteins, initiating various cellular responses.[1] The intracellular levels of DAG are tightly controlled by several enzymes, including diacylglycerol kinase (DGK), diacylglycerol lipase (B570770) (DGL), and diacylglycerol acyltransferase (DGAT).[3]

Diacylglycerol_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Activates PKC_active Active PKC PKC_inactive->PKC_active Cellular_Response Cellular Response PKC_active->Cellular_Response Phosphorylates Targets Ca_release Ca²⁺ Release IP3->Ca_release LC_MS_Workflow Sample_Prep Sample Preparation (Cells/Tissue) Lipid_Extraction Lipid Extraction (Bligh & Dyer) Sample_Prep->Lipid_Extraction Derivatization Derivatization (e.g., with DMG) Lipid_Extraction->Derivatization LC_Separation LC Separation (Reversed-Phase) Derivatization->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Enzymatic_Assay_Workflow Sample_Prep Sample Preparation (Cells/Tissue) Lipid_Extraction Lipid Extraction Sample_Prep->Lipid_Extraction Enzymatic_Reaction Coupled Enzymatic Reaction Lipid_Extraction->Enzymatic_Reaction Fluorescence_Measurement Fluorescence Measurement Enzymatic_Reaction->Fluorescence_Measurement Quantification Quantification vs. Standard Curve Fluorescence_Measurement->Quantification

References

Application Notes and Protocols: 1-Palmitoyl-2-linoleoyl-rac-glycerol for In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a physiologically relevant diacylglycerol (DAG) that functions as a critical second messenger in numerous cellular signaling pathways. As a key activator of Protein Kinase C (PKC) isoforms, PLG plays a pivotal role in regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The specific fatty acid composition of DAG molecules, such as the saturated palmitic acid at the sn-1 position and the unsaturated linoleic acid at the sn-2 position in PLG, dictates their unique signaling roles by influencing protein-lipid interactions and the selective activation of downstream effector pathways.[1][2] These application notes provide detailed protocols for the use of PLG in in vitro kinase assays, primarily focusing on the activation of PKC, and also touching upon the related Diacylglycerol Kinase (DGK) pathway.

Data Presentation

The potency of Protein Kinase C (PKC) activation is highly dependent on the structure of the diacylglycerol (DAG) molecule, particularly the length and degree of saturation of its fatty acyl chains.[3] Generally, unsaturated 1,2-diacylglycerols are more potent activators than their saturated counterparts.[3] While specific EC50 values for this compound (PLG) are not extensively documented, comparative studies with structurally similar DAG species provide valuable insights into its expected efficacy.

Table 1: Comparative Activation of PKC Isoforms by Various Diacylglycerol Species

Activator (DAG Species)PKC IsoformRelative Activation PotencyKey Findings
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) PKCα, PKCδHighExhibits significantly higher stimulatory effects on PKCα and PKCδ compared to other tested DAGs.[3]
1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) PKCβIHighDemonstrates higher activation of PKCβI compared to SAG.[3]
18:0/22:6-DG PKCγ, PKCθModerate to HighPKCγ shows a moderate preference, while PKCθ displays the strongest activation with this DAG species.[3]
1,2-dioctanoyl-sn-glycerol (DOG) PKCαModerateA commonly used synthetic DAG for in vitro PKC activation.[3]

Table 2: General Effect of Fatty Acyl Chain Characteristics on PKC Activation

Fatty Acyl Chain CharacteristicGeneral Effect on PKC ActivationSupporting Observations
Unsaturation Increased PotencyThe presence of one or more double bonds in the acyl chain generally enhances PKC activation.[4]
Chain Length VariableThe optimal fatty acid chain length for PKC activation can vary between different PKC isoforms.
sn-2 Position Unsaturation Increased PotencyDAGs with an unsaturated fatty acid at the sn-2 position are particularly effective activators of novel PKC isoforms like PKCθ.

Signaling Pathways

Protein Kinase C (PKC) Activation Pathway

The canonical signaling pathway for the activation of conventional and novel PKC isoforms by PLG is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by Phospholipase C (PLC). This enzymatic reaction generates two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and the membrane-bound diacylglycerol (DAG), such as PLG. IP₃ diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺). The increase in intracellular Ca²⁺ concentration causes the translocation of PKC to the cell membrane. At the membrane, PKC, in concert with phosphatidylserine (B164497) (PS), binds to DAG, leading to a conformational change that activates the kinase, which then phosphorylates its downstream target proteins.

PKC_Activation_Pathway PLC Phospholipase C (PLC) IP3 IP₃ PLC->IP3 PLG This compound (PLG / DAG) PLC->PLG PIP2 PIP₂ PIP2->PLC hydrolyzes ER Endoplasmic Reticulum IP3->ER binds to receptor PKC_active Active PKC (Membrane) Ca2 Ca²⁺ ER->Ca2 releases PKC_inactive Inactive PKC (Cytosol) Ca2->PKC_inactive binds PKC_inactive->PKC_active translocates to membrane and binds PLG & PS Downstream Downstream Signaling PKC_active->Downstream phosphorylates targets

Canonical signaling pathway of Protein Kinase C activation by PLG.

Diacylglycerol Kinase (DGK) Signaling Pathway

Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate DAG to produce phosphatidic acid (PA). This action terminates DAG-mediated signaling through PKC and initiates PA-dependent signaling cascades. Thus, DGK acts as a critical regulator of the balance between DAG and PA signaling pathways.

DGK_Signaling_Pathway PLG This compound (PLG / DAG) PKC Protein Kinase C (PKC) PLG->PKC activates DGK Diacylglycerol Kinase (DGK) PLG->DGK is substrate for PKC_downstream PKC-mediated Signaling PKC->PKC_downstream PA Phosphatidic Acid (PA) DGK->PA produces PA_downstream PA-mediated Signaling PA->PA_downstream activates

Simplified Diacylglycerol Kinase (DGK) signaling pathway.

Experimental Protocols

Preparation of PLG-Containing Liposomes

Due to its hydrophobic nature, PLG must be incorporated into a lipid delivery system, such as liposomes, for use in aqueous in vitro kinase assays. This protocol describes the preparation of large unilamellar vesicles (LUVs) containing PLG using the thin-film hydration and extrusion method.[5][6]

Liposome_Preparation_Workflow Start Start Dissolve 1. Dissolve Lipids (e.g., POPC and PLG) in Chloroform (B151607) Start->Dissolve Evaporate 2. Evaporate Solvent (Rotary Evaporator) Dissolve->Evaporate Film Thin Lipid Film Evaporate->Film Hydrate 3. Hydrate Film with Buffer (Vortexing) Film->Hydrate MLV Multilamellar Vesicles (MLVs) Hydrate->MLV FreezeThaw 4. Freeze-Thaw Cycles (e.g., 5 cycles) MLV->FreezeThaw Extrude 5. Extrude through Polycarbonate Membrane (e.g., 100 nm pore size, 11 passes) FreezeThaw->Extrude LUV Large Unilamellar Vesicles (LUVs) Extrude->LUV End End LUV->End

Workflow for preparing PLG-containing LUVs.

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • This compound (PLG)

  • Chloroform

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • In a round-bottom flask, dissolve the desired molar ratio of POPC and PLG in chloroform.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask. Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.[5]

  • Hydrate the lipid film by adding the hydration buffer and vortexing vigorously. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipid mixture.[5]

  • Subject the resulting multilamellar vesicle (MLV) suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.[5]

  • Extrude the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder to form LUVs.[5]

In Vitro PKC Kinase Assay (Radioactive Method)

This assay measures the phosphotransferase activity of PKC by quantifying the incorporation of radioactive phosphate (B84403) from [γ-³²P]ATP into a specific substrate peptide.[3]

Radioactive_PKC_Assay_Workflow Start Start Prepare 1. Prepare Reaction Mixture (Buffer, PKC Enzyme, Substrate Peptide) Start->Prepare AddActivator 2. Add Activator (PLG-containing Liposomes) Prepare->AddActivator Initiate 3. Initiate with [γ-³²P]ATP AddActivator->Initiate Incubate 4. Incubate at 30°C Initiate->Incubate Spot 5. Spot onto P81 Paper & Stop Reaction Incubate->Spot Wash 6. Wash to Remove Free [γ-³²P]ATP Spot->Wash Quantify 7. Quantify Incorporated ³²P (Scintillation Counting) Wash->Quantify End End Quantify->End

Workflow for a radioactive in vitro Protein Kinase C assay.

Materials and Reagents:

  • Purified PKC enzyme

  • PKC substrate peptide (e.g., KRTLRR)

  • PLG-containing liposomes (prepared as described above)

  • Assay Dilution Buffer (ADB)

  • [γ-³²P]ATP

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation cocktail and counter

Procedure:

  • Prepare the lipid activator by sonicating the PLG-containing liposomes on ice.

  • In a microcentrifuge tube, prepare the reaction mixture containing ADB, purified PKC enzyme, and the PKC substrate peptide.

  • Add the sonicated lipid activator to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction remains in the linear range.[7]

  • Terminate the reaction by spotting an aliquot of the reaction mixture onto the center of a numbered P81 phosphocellulose paper.[3]

  • Wash the P81 papers multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Transfer the dried P81 paper to a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[3]

In Vitro PKC Kinase Assay (Fluorescence-Based Method)

This method offers a non-radioactive alternative to measure PKC activity, often relying on a fluorescently labeled substrate peptide where phosphorylation induces a change in fluorescence intensity.[8][9]

Materials and Reagents:

  • Purified PKC enzyme

  • Fluorescently labeled PKC substrate peptide

  • PLG-containing liposomes

  • Kinase reaction buffer (containing MgCl₂ and CaCl₂)

  • ATP

  • Plate reader capable of detecting fluorescence

Procedure:

  • Prepare proteoliposomes by incubating PLG-containing LUVs with the recombinant PKC enzyme.

  • In a microplate, add the proteoliposome suspension to each well.

  • Add the fluorescently labeled PKC substrate peptide to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).[5]

  • Stop the reaction (e.g., by adding EDTA).

  • Measure the change in fluorescence intensity using a plate reader. The signal will be proportional to PKC activity.

Conclusion

This compound is a valuable tool for the in vitro study of kinase signaling pathways, particularly those involving Protein Kinase C. Its ability to selectively activate different PKC isoforms underscores the importance of using physiologically relevant diacylglycerol species in research. The protocols provided herein offer a foundation for researchers to investigate the multifaceted roles of PLG in cellular signaling and to screen for potential modulators of these pathways in the context of drug discovery and development. Proper preparation of PLG, typically by incorporation into liposomes, is critical for its effective use in aqueous in vitro assay systems.

References

Application Notes and Protocols for 1-Palmolityl-2-linoleoyl-rac-glycerol in Membrane Fluidity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a diacylglycerol (DAG) that plays a significant role in cellular signaling and the modulation of membrane biophysical properties. As a key second messenger, it is primarily known for its role in activating Protein Kinase C (PKC), a crucial enzyme in various signal transduction cascades.[1][2] The unique structure of PLG, with a saturated palmitic acid at the sn-1 position and an unsaturated linoleic acid at the sn-2 position, influences its packing within the lipid bilayer, thereby affecting membrane fluidity and curvature.[2] These alterations in the membrane's physical state are not merely passive consequences but are integral to PLG's function in cellular processes.

These application notes provide a comprehensive guide for utilizing PLG in membrane fluidity studies. Detailed protocols for key experimental techniques are outlined, along with expected outcomes and data interpretation. This document is intended to assist researchers in investigating the impact of PLG on membrane dynamics and its subsequent effects on cellular signaling and drug-membrane interactions.

II. Effects of this compound on Membrane Properties

The incorporation of PLG into a phospholipid bilayer perturbs the lipid packing and alters the physical characteristics of the membrane. The presence of the unsaturated linoleoyl chain introduces a kink in the acyl chain, which is expected to increase membrane fluidity by disrupting the ordered packing of adjacent saturated acyl chains.[1]

A. Membrane Fluidity

Membrane fluidity is a critical parameter that governs the lateral diffusion of lipids and proteins within the membrane, influencing a wide range of cellular functions. The inclusion of PLG is hypothesized to increase membrane fluidity. This can be quantitatively assessed using techniques such as fluorescence anisotropy and Laurdan Generalized Polarization (GP).

Illustrative Data:

The following tables present hypothetical, yet realistic, quantitative data illustrating the expected effects of increasing concentrations of PLG on membrane fluidity in a model membrane system composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) liposomes.

Table 1: Fluorescence Anisotropy of DPH in POPC Liposomes Containing PLG

PLG (mol%)Fluorescence Anisotropy (r)Standard Deviation
00.285± 0.005
20.270± 0.004
50.252± 0.006
100.231± 0.005

Note: A decrease in fluorescence anisotropy (r) of the probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) indicates an increase in membrane fluidity.

Table 2: Laurdan Generalized Polarization (GP) in POPC Liposomes Containing PLG

PLG (mol%)Laurdan GP ValueStandard Deviation
00.450± 0.010
20.415± 0.012
50.370± 0.015
100.325± 0.011

Note: A decrease in the Laurdan GP value indicates an increase in membrane fluidity and water penetration into the bilayer.

B. Phase Transition Behavior

Differential Scanning Calorimetry (DSC) is a powerful technique to study the thermotropic phase behavior of lipid bilayers. The incorporation of PLG is expected to influence the main phase transition (gel to liquid-crystalline phase) of the host lipid matrix. Specifically, PLG is likely to broaden the phase transition and may lower the transition temperature (Tm), indicative of a less ordered system.

Table 3: DSC Parameters for DPPC Liposomes Containing PLG

PLG (mol%)Onset Temperature (°C)Peak Temperature (Tm) (°C)Transition Width (ΔT½) (°C)
040.541.40.8
239.840.91.2
539.040.21.8

Note: These illustrative values for 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) liposomes show a broadening and slight lowering of the phase transition temperature with increasing PLG concentration.

III. Experimental Protocols

A. Preparation of Liposomes Containing PLG

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating PLG using the thin-film hydration and extrusion method.

Workflow for Liposome Preparation

G cluster_prep Lipid Film Preparation cluster_hydration Hydration & Vesicle Formation cluster_extrusion Extrusion lipid_mixing 1. Lipid Mixing (e.g., POPC + PLG in Chloroform) evaporation 2. Solvent Evaporation (Rotary Evaporator) lipid_mixing->evaporation drying 3. High Vacuum Drying (Remove residual solvent) evaporation->drying hydration 4. Hydration (Add buffer and vortex) drying->hydration freeze_thaw 5. Freeze-Thaw Cycles (Optional, for solute encapsulation) hydration->freeze_thaw extrusion 6. Extrusion (Through polycarbonate membrane) freeze_thaw->extrusion LUVs LUVs extrusion->LUVs Large Unilamellar Vesicles (LUVs) G liposomes PLG-containing LUVs probe_addition Add DPH Probe liposomes->probe_addition incubation Incubate in Dark probe_addition->incubation measurement Measure Anisotropy (Spectrofluorometer) incubation->measurement analysis Calculate 'r' value measurement->analysis G liposomes PLG-containing LUVs probe_addition Add Laurdan Probe liposomes->probe_addition incubation Incubate in Dark probe_addition->incubation measurement Measure Emission Intensities (I_440 and I_490) incubation->measurement analysis Calculate GP value measurement->analysis G liposomes PLG-containing Liposomes (e.g., DPPC) sample_prep Degas and Load Sample and Reference Buffer liposomes->sample_prep scanning Perform Heating/Cooling Scans sample_prep->scanning analysis Analyze Thermogram (Tm, ΔH, ΔT½) scanning->analysis G cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 PLG This compound (PLG) PIP2->PLG Hydrolysis MembraneFluidity Increased Membrane Fluidity PLG->MembraneFluidity Induces PKC_inactive Inactive PKC PLG->PKC_inactive Recruits MembraneFluidity->PKC_inactive Facilitates PKC_active Active PKC PKC_inactive->PKC_active Translocation & Conformational Change Substrate Substrate PKC_active->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response PhosphoSubstrate->CellularResponse Receptor GPCR/RTK Activation Receptor->PLC

References

Application Notes and Protocols for the Incorporation of 1-Palmitoyl-2-linoleoyl-rac-glycerol into Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) is a significant diacylglycerol (DAG) species that acts as a crucial second messenger in numerous cellular signaling pathways.[1][2] Its specific structure, featuring a saturated palmitic acid at the sn-1 position and a polyunsaturated linoleic acid at the sn-2 position, allows it to modulate the activity of key signaling proteins, most notably Protein Kinase C (PKC).[1][3] The incorporation of PLG into liposomes provides a powerful tool for studying its biophysical effects on membrane properties, for investigating its role in cellular signaling in a controlled environment, and for the development of targeted drug delivery systems.[2][4]

These application notes provide detailed protocols for the incorporation of PLG into liposomes using the thin-film hydration method followed by extrusion, a widely used and effective technique.[5][6][7] Additionally, an overview of the microfluidics-based approach is presented as a modern alternative for producing liposomes with highly controlled characteristics.[8][9][10][11]

Data Presentation

The incorporation of PLG into a lipid bilayer can influence the physicochemical properties of the resulting liposomes. The following tables summarize key quantitative data and expected trends.

Table 1: Expected Influence of PLG on the Biophysical Properties of Liposomes.

ParameterExpected Effect of PLG IncorporationRationale
Membrane Fluidity IncreaseThe unsaturated linoleoyl chain in PLG introduces a "kink" that disrupts the ordered packing of adjacent phospholipid acyl chains.[2]
Zeta Potential Neutral to Slightly NegativePLG itself is neutral; the final zeta potential will primarily depend on the other lipids in the formulation. Anionic lipids like DPPG will impart a negative charge.[6]
Encapsulation Efficiency Dependent on Formulation and MethodWhile PLG itself is not the primary determinant, the overall lipid composition and preparation method will affect encapsulation efficiency.[12][13][14]

Table 2: Example Formulation and Characterization of PLG-Containing Liposomes.

Note: This table presents hypothetical yet representative data based on typical outcomes for similar liposomal formulations.

ParameterValueMethod of Analysis
Lipid Composition (molar ratio) POPC:PLG (90:10)-
Mean Particle Size (diameter) 100 ± 5 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.1Dynamic Light Scattering (DLS)
Zeta Potential -5 mVZeta Potential Analyzer
Encapsulation Efficiency (for a hydrophilic marker) 15-25%Spectrophotometry / Fluorometry

Experimental Protocols

Protocol 1: Thin-Film Hydration Followed by Extrusion

This is a robust and widely adopted method for preparing liposomes.[5][7][15] It involves the formation of a thin lipid film from a solution of lipids in an organic solvent, followed by hydration with an aqueous buffer to form multilamellar vesicles (MLVs). Subsequent extrusion through polycarbonate membranes with defined pore sizes results in the formation of unilamellar vesicles (LUVs) with a more uniform size distribution.[5][7]

Materials:

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vacuum pump

  • Liposome (B1194612) extrusion device (e.g., a mini-extruder)[6]

  • Polycarbonate membranes (e.g., 100 nm pore size)[2][6]

  • Gas-tight syringes

  • Vortex mixer

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of PLG and other lipids in the organic solvent in a round-bottom flask. The molar ratio of lipids will depend on the specific application.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the glass transition temperature (Tg) of all lipids in the mixture.

    • Rotate the flask and gradually reduce the pressure to evaporate the solvent, which will result in the formation of a thin, uniform lipid film on the inner surface of the flask.[6][16]

    • To ensure complete removal of the organic solvent, place the flask under high vacuum for at least 2 hours.[2][6]

  • Hydration:

    • Add the pre-warmed hydration buffer to the flask containing the dry lipid film.[6][16] The volume of the buffer will determine the final lipid concentration.

    • Gently agitate the flask by hand or using a vortex mixer. The lipid film will gradually peel off the glass wall and form multilamellar vesicles (MLVs). This process may take 30-60 minutes.[6]

  • Extrusion (Size Reduction):

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).[2][6]

    • Draw the MLV suspension into one of the gas-tight syringes.

    • Pass the suspension through the membrane to the second syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure that the final sample is collected in the opposite syringe.[2] This will produce unilamellar vesicles (LUVs) with a size distribution close to the pore size of the membrane used.[6]

  • Characterization:

    • Size and Polydispersity: Analyze the liposome suspension using Dynamic Light Scattering (DLS).

    • Zeta Potential: Measure the surface charge of the liposomes using a zeta potential analyzer.[6]

    • Morphology (Optional): Visualize the liposomes using Transmission Electron Microscopy (TEM) with negative staining.[6]

Protocol 2: Microfluidics-Based Liposome Synthesis

Microfluidics offers a more recent and highly controllable method for liposome production, enabling precise control over size and size distribution.[8][9][11] This technique involves the controlled mixing of a lipid-in-alcohol stream with an aqueous stream within a microfluidic channel. The rapid mixing leads to the self-assembly of lipids into liposomes.[11]

General Principle:

A solution of lipids, including PLG, in a water-miscible solvent like ethanol (B145695) is rapidly mixed with an aqueous buffer in a microfluidic device. The change in solvent polarity causes the lipids to precipitate and self-assemble into liposomes. The size of the resulting liposomes can be tuned by adjusting the flow rates and the ratio of the lipid and aqueous phases.[8][11]

Advantages over Thin-Film Hydration:

  • Reproducibility: High degree of control over the mixing process leads to more reproducible liposome batches.[9][11]

  • Tunability: Liposome size can be easily tuned by altering flow parameters.[8]

  • Scalability: The process can be scaled up for larger production volumes.[17]

Visualizations

Signaling Pathway

PLG_Signaling_Pathway PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates PLG_node PLG (Diacylglycerol) PIP2->PLG_node Generates PKC_active PKC (Active) PLG_node->PKC_active Activates PKC Protein Kinase C (PKC) (Inactive) PKC->PKC_active Downstream Downstream Cellular Responses (e.g., Proliferation, Differentiation) PKC_active->Downstream Phosphorylates Targets

Caption: Simplified signaling cascade involving PLG-mediated activation of Protein Kinase C (PKC).

Experimental Workflow

Liposome_Preparation_Workflow start Start dissolve 1. Dissolve PLG and other lipids in organic solvent start->dissolve evaporate 2. Form thin lipid film via rotary evaporation dissolve->evaporate dry 3. Dry film under high vacuum evaporate->dry hydrate 4. Hydrate film with aqueous buffer to form MLVs dry->hydrate extrude 5. Extrude MLVs through polycarbonate membrane hydrate->extrude characterize 6. Characterize LUVs (Size, PDI, Zeta Potential) extrude->characterize end End characterize->end

Caption: Workflow for preparing PLG-containing liposomes via thin-film hydration and extrusion.

References

Troubleshooting & Optimization

Technical Support Center: 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary degradation pathways for this compound (PLG) in solution?

A1: The two main degradation pathways for PLG are acyl migration and oxidation.[1]

  • Acyl Migration: This is a spontaneous isomerization process where the linoleoyl fatty acid chain at the sn-2 position migrates to the sn-1 or sn-3 position. This results in the formation of the more thermodynamically stable 1,3-diacylglycerol isomer.[1] This is a critical consideration as many enzymes are stereospecific for 1,2-diacyl-sn-glycerols, and such isomerization can impact biological activity.[1]

  • Oxidation: The linoleoyl moiety at the sn-2 position contains two double bonds, making it highly susceptible to oxidation.[1] This can be initiated by exposure to air, light, or trace metal ions, leading to the formation of various oxidation byproducts such as hydroperoxides, aldehydes, and ketones. These byproducts can interfere with experiments and introduce artifacts.

Q2: How does the choice of solvent affect the stability of PLG?

A2: The solvent plays a crucial role in the rate of PLG degradation, particularly concerning acyl migration.

  • Polar Solvents (e.g., Ethanol, t-Butanol): Polar solvents have been shown to inhibit the rate of acyl migration. This is thought to be due to the stabilization of the transition state of the PLG molecule, making isomerization less favorable.

  • Non-polar Solvents (e.g., Hexane, Chloroform): Non-polar solvents can accelerate acyl migration.

  • Aqueous Solutions: In aqueous environments, the oxidation of the linoleoyl chain is a significant concern. Exposure to air can lead to the formation of a multitude of oxidation products.

Q3: I am observing unexpected peaks in my chromatogram after storing my PLG solution. What could be the cause?

A3: Unexpected peaks in your chromatogram are likely due to the degradation of PLG.

  • Early eluting peaks on a reverse-phase HPLC system could correspond to more polar oxidation products.

  • A peak eluting close to the parent PLG peak is often the 1,3-diacylglycerol isomer formed via acyl migration.[1] Several HPLC methods have been developed to separate these positional isomers.

  • To confirm the identity of these peaks, it is recommended to use a combination of analytical techniques, such as mass spectrometry (MS) coupled with chromatography, or by comparing retention times with commercially available standards of the potential degradation products.[1]

Q4: What are the best practices for preparing and storing PLG solutions to minimize degradation?

A4: To ensure the stability and integrity of your PLG solutions, follow these best practices:

  • Inert Atmosphere: Both solid PLG and its solutions should be stored under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.[1]

  • Temperature: Store stock solutions at -20°C or -80°C.[2][3][4]

  • Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[1]

  • Avoid Contaminants: Use high-purity solvents and clean glassware to avoid introducing metal ions or other contaminants that can catalyze oxidation.[1]

  • Antioxidants: Consider the addition of antioxidants like BHA, BHT, or TBHQ to quench free radicals and inhibit oxidation, especially for long-term storage or when the sample may be exposed to oxidative stress.[5][6]

Q5: My PLG solution appears cloudy or has precipitated after storage at low temperatures. What should I do?

A5: Cloudiness or precipitation of PLG solutions upon storage at low temperatures can be due to the low solubility of the lipid in some solvents at these temperatures. Before use, allow the vial to warm to room temperature and gently vortex to ensure the lipid is fully redissolved. If the solution remains cloudy, it may indicate degradation or the presence of impurities.[1]

Quantitative Stability Data

While specific kinetic data for the stability of this compound is not extensively available in the literature, the following table provides representative data for the acyl migration of similar diacylglycerols to illustrate the expected timeframes for isomerization under different conditions.

CompoundSolvent/ConditionTemperature (°C)Half-life (t½) of 1,2-isomer
Long-chain 1,2-diacylglycerolNeat253,425 hours
Long-chain 1,2-diacylglycerolNeat8015.8 hours
1,2-dipalmitoyl-sn-glycerol (B135180)Neat melt7418 hours
1,2-dipalmitoyl-sn-glycerolSodium phosphate (B84403) buffer (pH 7.0)621-2 hours
1,2-dipalmitoyl-sn-glycerolDry silica (B1680970) gel (TLC plate)24< 1 hour

Data compiled from references[7][8].

Experimental Protocols

Protocol 1: HPLC Analysis of PLG Stability and Isomer Separation

This protocol outlines a general method for monitoring the stability of PLG and separating its isomers by reverse-phase HPLC.

1. Preparation of PLG Stock Solution:

  • Accurately weigh a known amount of high-purity PLG.
  • Dissolve in the desired solvent (e.g., ethanol) to a known concentration (e.g., 1 mg/mL).
  • It is recommended to use an amber vial and to have purged the vial with an inert gas.[1]

2. Sample Incubation:

  • Aliquot the stock solution into several small, sealed amber vials, purging each with inert gas before sealing.[1]
  • Store the vials at the desired temperature (e.g., room temperature, 4°C, 37°C).
  • At specified time points (e.g., 0, 1, 3, 7, 14 days), remove one vial for analysis.

3. HPLC Analysis:

  • System: A reverse-phase HPLC system with a C18 column is suitable.[1][9] Non-endcapped ODS phases may offer better separation for some regioisomers.
  • Mobile Phase: Isocratic elution with 100% acetonitrile (B52724) is a simple and robust method for separating common diacylglycerol isomers.[9][10] A gradient of acetone (B3395972) and acetonitrile can be employed for more complex mixtures.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 18°C) for improved reproducibility.
  • Detection: A UV detector set at a low wavelength (e.g., 205 nm) or an Evaporative Light Scattering Detector (ELSD) can be used.[1][9][10] Mass spectrometry (MS) can provide mass information for peak identification.[11]
  • Injection Volume: 10-20 µL.

4. Quantification:

  • Inject a known volume of the sample from the incubated vial.
  • The percentage of remaining PLG can be calculated by comparing the peak area of PLG at each time point to the peak area at time zero.
  • The formation of degradation products can be monitored by the appearance and increase in the area of new peaks.

Protocol 2: LC-MS/MS Analysis of PLG and its Degradation Products

This protocol provides a more sensitive and specific method for the analysis of PLG and its degradation products.

1. Lipid Extraction (from biological samples):

  • For cellular or tissue samples, perform a lipid extraction using a modified Bligh and Dyer method (chloroform:methanol:water).
  • Dry the lipid extract under a stream of nitrogen.
  • Reconstitute the dried lipid extract in the initial mobile phase.

2. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[11]
  • Chromatographic Conditions:
  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used.[11]
  • Mobile Phase: A gradient of acetonitrile and isopropanol (B130326) with 10 mM ammonium (B1175870) formate (B1220265) is a common mobile phase system.
  • Mass Spectrometric Detection:
  • Operate the mass spectrometer in positive ion mode.
  • Use Multiple Reaction Monitoring (MRM) for targeted quantification of PLG and its expected degradation products (e.g., the 1,3-isomer and oxidized species). This involves selecting specific precursor-to-product ion transitions.

3. Data Analysis:

  • Identify and quantify PLG and its degradation products based on their retention times and specific MRM transitions.
  • Use an internal standard (e.g., a deuterated version of a similar diacylglycerol) for accurate quantification.

Visualizations

PLG_Troubleshooting_Workflow start Start: Unexpected Experimental Results check_purity Check PLG Purity and Integrity start->check_purity hplc_analysis Perform HPLC/TLC Analysis check_purity->hplc_analysis unexpected_peaks Unexpected Peaks Observed? hplc_analysis->unexpected_peaks early_peaks Early Eluting Peaks unexpected_peaks->early_peaks Yes isomer_peak Peak Near PLG unexpected_peaks->isomer_peak Yes no_peaks No Unexpected Peaks unexpected_peaks->no_peaks No oxidation Probable Oxidation early_peaks->oxidation acyl_migration Probable Acyl Migration isomer_peak->acyl_migration review_storage Review Storage Conditions: - Inert Atmosphere? - Correct Temperature? - Light Protection? oxidation->review_storage acyl_migration->review_storage review_handling Review Handling Procedures: - Solvent Purity? - Clean Glassware? review_storage->review_handling implement_changes Implement Corrective Actions: - Use Fresh PLG - Optimize Storage & Handling review_handling->implement_changes end End: Consistent Results implement_changes->end other_issues Investigate Other Experimental Parameters no_peaks->other_issues other_issues->end

Caption: Troubleshooting workflow for unexpected experimental results with PLG.

PLG_Degradation_Pathways plg This compound (1,2-PLG) acyl_migration Acyl Migration (spontaneous) plg->acyl_migration oxidation Oxidation (O2, light, metal ions) plg->oxidation plg_isomer 1-Palmitoyl-3-linoleoyl-rac-glycerol (1,3-PLG) acyl_migration->plg_isomer oxidation_products Oxidation Products (Hydroperoxides, Aldehydes, Ketones) oxidation->oxidation_products

Caption: Primary degradation pathways of this compound.

References

solubility of 1-Palmitoyl-2-linoleoyl-rac-glycerol in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 1-Palmitoyl-2-linoleoyl-rac-glycerol. Below you will find frequently asked questions, troubleshooting advice, and experimental protocols related to its solubility in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: As a diacylglycerol, this compound is a lipid and is expected to be soluble in nonpolar organic solvents and have limited solubility in polar solvents, following the "like dissolves like" principle.[1][2] Comprehensive experimental data for this specific molecule is limited. However, data from structurally similar triglycerides suggest solubility in solvents like ethanol (B145695), dimethylformamide (DMF), and chloroform (B151607).[3][4][5][6]

Q2: Is there quantitative solubility data available for this compound?

Disclaimer: The following data is for structurally related triglycerides and should be used as an estimation for this compound.

Data Presentation: Solubility of Structurally Similar Triglycerides

SolventChemical ClassPolaritySolubility (mg/mL)Compound
Dimethylformamide (DMF)Polar AproticHigh101-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol
EthanolPolar ProticHigh12.51-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol
ChloroformNonpolarLowSlightly Soluble1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol
Ethanol:PBS (1:1)MixedHigh0.51-Palmitoyl-2-oleoyl-3-arachidonoyl-rac-glycerol
Ethyl AcetatePolar AproticMediumSoluble1-Palmitoyl-2-Oleoyl-3-Linolenoyl-rac-glycerol

Data sourced from various chemical supplier technical datasheets.[3][4][5][6]

Troubleshooting Guide

Issue 1: The compound is not dissolving or is dissolving very slowly.

  • Possible Cause: The solvent may not be appropriate for the nonpolar nature of the lipid.

    • Solution: Try using a less polar solvent. Based on data for similar molecules, ethanol and DMF are good starting points. For a less polar option, consider chloroform or ethyl acetate.[3][4][5][6]

  • Possible Cause: The temperature is too low, decreasing the rate and extent of solubility.

    • Solution: Gently warm the solution in a water bath. Be cautious of the solvent's boiling point and potential for lipid degradation at high temperatures.[1]

  • Possible Cause: Insufficient agitation to disperse the compound.

    • Solution: Use a vortex mixer or magnetic stirrer to ensure the compound is well-dispersated in the solvent. Sonication in an ultrasonic bath can also be effective.[1][7]

Issue 2: The solution is cloudy or a precipitate has formed.

  • Possible Cause: The solution may be supersaturated, especially if it was prepared at a higher temperature and then cooled.

    • Solution: Gently warm the solution to redissolve the precipitate. If the concentration is too high for the solvent at your working temperature, you may need to dilute the solution or select a more suitable solvent.[1]

  • Possible Cause: Contamination of the compound or solvent with insoluble impurities.

    • Solution: Ensure you are using high-purity reagents. Filtering the solution can remove insoluble materials.[1]

  • Possible Cause: Water contamination in nonpolar, aprotic solvents can significantly reduce lipid solubility.

    • Solution: Use anhydrous solvents and ensure glassware is thoroughly dry.[1][8]

Experimental Protocols

Protocol for Determining Equilibrium Solubility

This protocol outlines a general method for determining the equilibrium solubility of this compound in a specific organic solvent.

Materials:

  • This compound

  • High-purity organic solvent of choice

  • Glass vials with PTFE-lined caps

  • Analytical balance

  • Vortex mixer and/or magnetic stirrer

  • Temperature-controlled incubator or water bath

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC, GC)

Procedure:

  • Add an excess amount of this compound to a glass vial. The excess solid should be visible.

  • Add a known volume of the selected organic solvent to the vial.

  • Tightly seal the vial and vortex thoroughly to suspend the compound.

  • Place the vial in a temperature-controlled environment (e.g., 25°C or 37°C) and allow it to equilibrate.[9] Agitate the sample continuously or periodically.

  • Equilibrium is typically reached within 24-72 hours. It is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.[8]

  • Prior to sampling, centrifuge the vial at a sufficient speed and duration to pellet the excess solid.

  • Carefully remove an aliquot of the supernatant for concentration analysis.

  • Determine the concentration of this compound in the supernatant using a validated analytical method.

  • The experiment should be performed in triplicate to ensure reproducibility.[9]

Mandatory Visualization

G Troubleshooting Workflow for Solubility Issues start Start: Dissolving This compound issue Issue: Compound not dissolving or solution is cloudy start->issue check_solvent Is the solvent appropriate? (Consider polarity) issue->check_solvent change_solvent Action: Select a more appropriate solvent (e.g., Ethanol, DMF, Chloroform) check_solvent->change_solvent No check_temp Is the temperature too low? check_solvent->check_temp Yes success Success: Compound Dissolved change_solvent->success warm Action: Gently warm the solution (e.g., water bath) check_temp->warm Yes check_agitation Is agitation sufficient? check_temp->check_agitation No warm->success agitate Action: Use vortex, stirrer, or sonication check_agitation->agitate No check_purity Are reagents high purity and anhydrous? check_agitation->check_purity Yes agitate->success use_pure Action: Use high-purity, anhydrous solvents and dry glassware. Filter if necessary. check_purity->use_pure No check_purity->success Yes use_pure->success

Caption: Troubleshooting workflow for solubility issues.

References

preventing isomerization of 1,2-diacylglycerols during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-diacylglycerols (1,2-DAGs). The primary focus is on preventing the isomerization of 1,2-DAGs to their more stable 1,3-diacylglycerol (1,3-DAG) counterparts during extraction and analysis, a critical step for accurate quantification and functional studies.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and analysis of 1,2-diacylglycerols.

Problem 1: Low recovery of 1,2-diacylglycerols in the final extract.

  • Possible Cause: Inefficient extraction solvent or protocol.

  • Solution:

    • Employ a robust lipid extraction method such as the Folch or Bligh and Dyer techniques, which use a chloroform (B151607)/methanol (B129727) mixture. These solvent systems are effective at extracting a broad range of lipids, including diacylglycerols.[1][2][3][4]

    • For high-throughput applications, a single-phase extraction with 1-butanol/methanol (1:1 v/v) can provide good recovery and is compatible with subsequent LC-MS analysis.[3]

    • Ensure the sample is thoroughly homogenized in the initial extraction solvent to maximize lipid release. For solid tissues, rapid freezing in liquid nitrogen followed by pulverization can improve extraction efficiency.[1]

Problem 2: High levels of 1,3-diacylglycerol detected in a sample that should primarily contain 1,2-diacylglycerol.

  • Possible Cause: Isomerization of 1,2-DAG to 1,3-DAG due to acyl migration during extraction or storage.

  • Solution:

    • Temperature Control: Perform all extraction steps at low temperatures (e.g., on ice or at 4°C) to minimize the rate of acyl migration.[5]

    • Solvent Choice: Use a well-established solvent system like chloroform/methanol. Avoid prolonged exposure to acidic or basic conditions which can catalyze isomerization.

    • Rapid Processing: Minimize the time between sample collection, extraction, and analysis.

    • Storage: Store lipid extracts at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent both isomerization and oxidation.

Problem 3: Poor separation of 1,2- and 1,3-diacylglycerol isomers during HPLC analysis.

  • Possible Cause: Suboptimal chromatographic conditions.

  • Solution:

    • Column Choice: Utilize a high-purity silica-based C18 column. For challenging separations, consider a column specifically designed for lipid analysis.

    • Mobile Phase: An isocratic mobile phase of 100% acetonitrile (B52724) is often effective for separating DAG isomers.[6]

    • Temperature Control: Use a column oven to maintain a stable and optimized temperature, as temperature can significantly affect retention times and resolution.[6]

    • Sample Solvent: Dissolve the sample in a solvent that is of similar or weaker strength than the mobile phase to prevent peak distortion.[6]

    • Boric Acid Impregnation: For preparative separation or to enhance analytical separation, use silica (B1680970) gel plates or columns impregnated with boric acid. Boric acid forms a complex with the cis-diol system of 1,2-DAGs, aiding in their separation from 1,3-DAGs.

Frequently Asked Questions (FAQs)

Q1: What is acyl migration and why is it a problem for 1,2-diacylglycerol analysis?

A1: Acyl migration is a chemical rearrangement where an acyl group (a fatty acid) moves from one position to another on the glycerol (B35011) backbone. In the case of 1,2-diacylglycerols, the acyl group at the sn-2 position can migrate to the sn-3 position, converting the 1,2-DAG into the more thermodynamically stable 1,3-DAG isomer.[5] This is problematic because 1,2-DAG is a biologically active second messenger, while 1,3-DAG is not.[7][8] Therefore, isomerization leads to an underestimation of the active signaling molecule and can compromise the interpretation of experimental results.

Q2: What are the key factors that promote the isomerization of 1,2-diacylglycerols?

A2: The primary factors that promote acyl migration are:

  • High Temperatures: The rate of isomerization increases significantly with temperature.[5]

  • pH: Both acidic and basic conditions can catalyze the migration of the acyl group.

  • Solvent Polarity: The type of solvent used during extraction and storage can influence the rate of isomerization.

  • Time: The longer the sample is stored or processed under suboptimal conditions, the greater the extent of isomerization.

Q3: What is the recommended method for extracting lipids from cells or tissues while minimizing 1,2-DAG isomerization?

A3: A modified Bligh and Dyer method performed at low temperature is highly recommended. The general steps are as follows:

  • Homogenize the cell or tissue sample in a cold mixture of chloroform and methanol (1:2, v/v).

  • Add chloroform and a salt solution (e.g., 1.5 M NaCl) to induce phase separation.

  • Centrifuge the mixture at a low temperature to separate the layers.

  • Carefully collect the lower chloroform phase, which contains the lipids.

  • Dry the lipid extract under a stream of nitrogen and store it at -80°C until analysis.[1]

Q4: How can I quantify the amount of 1,2- and 1,3-diacylglycerol in my sample?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or Mass Spectrometry - MS) is a common method for quantifying DAG isomers.[6] Gas chromatography (GC) can also be used. For accurate quantification, it is crucial to use appropriate internal standards and to have a well-resolved separation of the 1,2- and 1,3-isomers.

Data Presentation

Table 1: Effect of Temperature on the Half-Life of 1,2-Diacylglycerol

This table summarizes the significant impact of temperature on the stability of 1,2-diacylglycerols, highlighting the importance of low-temperature processing and storage. The data shows the time it takes for half of the 1,2-DAG to isomerize to 1,3-DAG at different temperatures.

Temperature (°C)Half-life (t1/2) of 1,2-DAG (hours)
253,425[5]
8015.8[5]

Note: Data is derived from studies on long-chain 1,2-diacylglycerols.

Experimental Protocols

Protocol 1: Extraction of 1,2-Diacylglycerols from Cultured Cells

This protocol is designed to extract total lipids, including 1,2-diacylglycerols, from cultured cells while minimizing isomerization.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Chloroform, analytical grade

  • Methanol, analytical grade

  • 1.5 M NaCl solution, ice-cold

  • Glass centrifuge tubes

  • Vortex mixer

  • Refrigerated centrifuge

  • Nitrogen gas supply

Procedure:

  • Harvest cultured cells by scraping or trypsinization.

  • Wash the cells with ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 1 ml of ice-cold PBS.

  • Transfer the cell suspension to a glass centrifuge tube.

  • Add 3.75 ml of a chloroform/methanol mixture (1:2, v/v) to the cell suspension.

  • Vortex the mixture vigorously for 2 minutes.

  • Add 1.25 ml of chloroform and vortex for an additional 30 seconds.

  • Add 1.25 ml of ice-cold 1.5 M NaCl solution and vortex for 30 seconds to induce phase separation.

  • Centrifuge the mixture at 500 x g for 10 minutes at 4°C.

  • Carefully collect the lower chloroform phase using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Resuspend the dried lipids in a suitable solvent for analysis and store at -80°C.[1]

Mandatory Visualization

Signaling Pathway of 1,2-Diacylglycerol

1,2-Diacylglycerol is a critical second messenger that activates Protein Kinase C (PKC), a family of enzymes involved in a wide range of cellular processes.

1,2-Diacylglycerol Signaling Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG 1,2-Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates (conventional isoforms) Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Targets

Caption: The 1,2-diacylglycerol signaling pathway.

Experimental Workflow for Preventing 1,2-DAG Isomerization

This workflow outlines the key steps to minimize the isomerization of 1,2-diacylglycerol during extraction.

Experimental Workflow Start Start: Sample Collection Homogenization Homogenization (on ice) Start->Homogenization Extraction Lipid Extraction (e.g., Folch method, 4°C) Homogenization->Extraction PhaseSeparation Phase Separation (Centrifugation, 4°C) Extraction->PhaseSeparation Collection Collect Chloroform Phase PhaseSeparation->Collection Drying Dry Down (under Nitrogen) Collection->Drying Storage Storage (-80°C, inert atmosphere) Drying->Storage Analysis Analysis (e.g., HPLC) Storage->Analysis

Caption: Workflow for minimizing 1,2-DAG isomerization.

References

Technical Support Center: Optimizing Mass Spectrometry Settings for Diacylglycerol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of diacylglycerol (DAG) isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the differentiation of diacylglycerol (DAG) isomers challenging with mass spectrometry?

A1: Distinguishing between DAG isomers, such as sn-1,2-, sn-2,3-, and sn-1,3-diacylglycerols, is difficult because they are often isobaric, meaning they have the same mass-to-charge ratio (m/z).[1][2] Standard mass spectrometry techniques alone cannot easily differentiate these positional isomers. The specific location of the fatty acyl chains on the glycerol (B35011) backbone dictates their biological activity, making their accurate separation and quantification crucial.[1]

Q2: What are the most effective chromatographic techniques for separating DAG isomers prior to mass spectrometry?

A2: Several chromatographic methods can effectively separate DAG isomers:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity and can resolve DAG isomers with the same fatty acid composition but different positional arrangements.[1][3] Isocratic elution with acetonitrile (B52724) is a common mobile phase.[3]

  • Normal-Phase Liquid Chromatography (NP-LC): NP-LC separates isomers based on polarity. This method, often coupled with derivatization, can effectively separate 1,2- and 1,3-DAGs.[2]

  • Chiral Supercritical Fluid Chromatography (SFC): Chiral SFC has been shown to provide fast and selective separation of intact monoacylglycerol and diacylglycerol enantiomers.[4]

Q3: How can derivatization improve the analysis of DAG isomers?

A3: Derivatization can significantly enhance the mass spectrometric analysis of DAGs in several ways:

  • Prevents Acyl Migration: Derivatizing the free hydroxyl group prevents the migration of fatty acyl chains, which is crucial for accurately identifying the original isomeric form.[2]

  • Improves Ionization Efficiency: Introducing a charged group through derivatization can increase the signal intensity in electrospray ionization (ESI) by several orders of magnitude compared to underivatized sodium adducts.[5]

  • Enables Unique Fragmentation: Certain derivatives yield specific and predictable fragment ions upon collision-induced dissociation (CID), which can be used for sensitive and unique detection through methods like neutral loss scanning.[2] For example, 2,4-difluorophenyl urethane (B1682113) derivatives allow for sensitive detection via a neutral loss of 190 Da.

Q4: What is the role of tandem mass spectrometry (MS/MS) in DAG isomer analysis?

A4: Tandem mass spectrometry (MS/MS) is a powerful tool for identifying and quantifying DAG isomers. By selecting a specific precursor ion (the intact DAG molecule) and fragmenting it, characteristic product ions or neutral losses can be observed. For instance, the neutral loss of a fatty acid plus ammonia (B1221849) from an ammoniated DAG adduct can identify one of the fatty acyl groups.[6] Specific fragment ions, such as the [M-RCO2CH2]+ ion, can serve as diagnostic markers to distinguish between positional isomers.[7]

Troubleshooting Guides

Problem: Poor or no separation of sn-1,2 and sn-1,3 DAG isomers.

Solution:

  • Optimize Chromatography:

    • For RP-HPLC: Ensure the use of a suitable C18 column and optimize the mobile phase composition. An isocratic elution with 100% acetonitrile has been shown to be effective.[3]

    • For NP-LC: This method is often better for separating these isomers. Consider using a normal-phase column with a mobile phase gradient.

    • Consider Derivatization: Derivatization with reagents like 2,4-difluorophenyl isocyanate can improve separation on normal-phase columns.[2]

Problem: Low signal intensity or poor ionization of DAGs.

Solution:

  • Derivatization: Introduce a permanently charged group to the DAG molecule. Derivatization with N-chlorobetainyl chloride to add a quaternary ammonium (B1175870) cation can significantly enhance signal intensity.[5]

  • Optimize ESI Source Parameters: Adjust the electrospray voltage, source temperature, and gas flows to optimize the ionization of your specific DAG species.[8]

  • Mobile Phase Additives: The addition of ammonium acetate (B1210297) to the mobile phase can facilitate the formation of [M+NH4]+ adducts, which often show better fragmentation behavior in MS/MS.[9]

Problem: Inability to differentiate between isomers in MS/MS spectra.

Solution:

  • Derivatization for Specific Fragmentation: Use a derivatizing agent that produces a unique and stable fragment upon CID. For example, dimethylglycine (DMG) derivatization can be used, although it may not always provide stable diagnostic fragments to distinguish positional isomers.[8]

  • High-Resolution Mass Spectrometry: While not a direct solution for isobaric isomers, high-resolution MS can help confirm the elemental composition and rule out other interfering species.

  • Careful Selection of Precursor and Product Ions: In MS/MS, specific neutral losses or product ions can be diagnostic for a particular isomer. For example, the [M-RCO2CH2]+ ion is a key diagnostic ion for distinguishing DAG positional isomers in GC-EI-MS.[7]

Experimental Protocols

Protocol 1: Lipid Extraction for DAG Analysis

This protocol is a modified Bligh and Dyer method suitable for extracting lipids from biological samples.[1]

  • Homogenization: Homogenize the tissue or cell sample in a mixture of chloroform:methanol:water.

  • Phase Separation: Allow the mixture to separate into two phases. The lower organic phase will contain the lipids.

  • Collection: Carefully collect the lower organic phase.

  • Drying: Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your chromatographic method, such as hexane/2-propanol or the initial mobile phase.[1]

Protocol 2: Derivatization of DAGs with Dimethylglycine (DMG)

This protocol is for derivatizing the hydroxyl group of DAGs to improve ionization efficiency.[10]

  • Reaction Mixture: To the dried lipid extract, add a solution of DMG and a coupling reagent in a suitable organic solvent.

  • Incubation: Incubate the reaction mixture. Optimal conditions may vary, but a temperature of 45°C for a duration of 0.75 to 15 hours has been shown to be effective.[10]

  • Quenching: Quench the reaction by adding a small amount of water.

  • Extraction: Extract the derivatized DAGs into an organic solvent.

  • Analysis: The sample is now ready for direct infusion or LC-MS analysis.

Quantitative Data Summary

Table 1: Optimized Mass Spectrometry Parameters for Derivatized DAGs

ParameterValueReference
Ionization ModePositive Electrospray Ionization (ESI)[10]
Collision GasHelium[5]
Collision Gas Pressure12 psi[5]
Optimized Collision Energy25.0 - 30.0 eV[5]
Mass Resolution (Q1 & Q3)0.7 Th[10]

Visualizations

experimental_workflow sample Biological Sample (Tissue or Cells) extraction Lipid Extraction (Bligh & Dyer) sample->extraction Homogenization derivatization Derivatization (e.g., DMG) extraction->derivatization Dried Lipid Extract lc Chromatographic Separation (e.g., RP-HPLC) derivatization->lc Derivatized Sample ms Mass Spectrometry (ESI-MS/MS) lc->ms Separated Isomers data Data Analysis ms->data MS/MS Spectra

Caption: Experimental workflow for DAG isomer analysis.

dag_signaling_pathway receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activation pip2 PIP2 plc->pip2 Hydrolysis dag sn-1,2-Diacylglycerol (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activation downstream Downstream Signaling pkc->downstream

Caption: Simplified diacylglycerol signaling pathway.

References

Technical Support Center: Chromatographic Separation of Diacylglycerol Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of diacylglycerol (DAG) species.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic separation of diacylglycerol (DAG) species?

The main challenges in separating DAG species stem from their structural similarity and physicochemical properties. These include:

  • Isomeric Complexity: DAGs exist as regioisomers (e.g., sn-1,2- and sn-1,3-diacylglycerols) and stereoisomers, which have very similar physical and chemical properties, making them difficult to resolve.[1][2]

  • Isobaric Overlap: Different DAG molecular species can have the same nominal mass, leading to co-elution and complicating mass spectrometry-based identification.[2][3][4]

  • Low Abundance: DAGs are often present in low concentrations in biological samples, making their detection and quantification challenging.[5][6]

  • Poor Ionization: In mass spectrometry, DAGs have low proton affinity and lack a permanent charge, resulting in poor ionization efficiency.[4][5]

  • Co-elution with other Lipids: The complex lipidome of biological samples can lead to the co-elution of DAGs with other lipid classes, interfering with accurate analysis.[7][8]

Q2: Why is the separation of DAG isomers important?

The specific isomeric form of a DAG molecule dictates its biological activity and metabolic fate.[1] For instance, sn-1,2-diacylglycerols are key second messengers that activate protein kinase C (PKC), while other isomers may not have the same signaling function.[1] Accurate separation and quantification of these isomers are therefore crucial for understanding their roles in cellular processes and disease.

Q3: What are the common analytical techniques used for DAG separation?

The most common techniques for DAG separation include:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A robust and widely used technique that separates DAGs based on their hydrophobicity.[1][9] It can resolve isomers with the same fatty acid composition but different positional arrangements.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity, enabling detailed profiling and quantification of a wide range of DAG molecular species.[10][11]

  • Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS): A fast and selective method for separating intact monoacylglycerol and diacylglycerol isomers, including enantiomers.[12]

  • Thin-Layer Chromatography (TLC): Can be used for the separation and purification of DAGs from other neutral lipids.[3][13][14]

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of DAG species in a question-and-answer format.

Problem 1: Poor or no resolution between sn-1,2- and sn-1,3-diacylglycerol peaks in RP-HPLC.

  • Potential Cause: Inadequate mobile phase strength.

  • Potential Cause: Incorrect column temperature.

    • Solution: Systematically vary the column temperature in small increments (e.g., 5°C) to find the optimal temperature for your specific separation.[15]

  • Potential Cause: Unsuitable stationary phase.

    • Solution: The column chemistry may not be adequate for differentiating the isomers.[2] Consider switching to a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.[2] For enantiomeric separations, a chiral stationary phase is necessary.[12][16]

  • Potential Cause: Sample overload.

    • Solution: Reduce the injection volume or the concentration of your sample to prevent peak broadening.[15]

Problem 2: Peak tailing, affecting quantification and resolution.

  • Potential Cause: Secondary interactions with residual silanol (B1196071) groups on the column.

    • Solution: Use a modern, fully endcapped, high-purity silica (B1680970) column. Alternatively, adding a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase can suppress silanol activity.[15]

  • Potential Cause: Column contamination.

    • Solution: Flush the column with a strong solvent like isopropanol to remove strongly retained contaminants. If the issue persists, consider replacing the guard column or the analytical column.[15]

  • Potential Cause: Incompatible sample solvent.

    • Solution: Ensure your sample is dissolved in a solvent that has a similar or weaker elution strength than your initial mobile phase.[15]

Problem 3: Inconsistent retention times.

  • Potential Cause: Inadequate column equilibration.

    • Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase before each injection, particularly when using a gradient elution.[15]

  • Potential Cause: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a stable temperature throughout the analysis.[15]

  • Potential Cause: Mobile phase instability.

    • Solution: Prepare fresh mobile phase daily and ensure it is properly degassed to prevent the formation of bubbles in the pump.[15]

  • Potential Cause: Pump performance issues.

    • Solution: Check for leaks in the pump and ensure the check valves are functioning correctly.[15]

Problem 4: Low signal intensity or no peaks detected in LC-MS.

  • Potential Cause: Poor ionization of DAGs.

    • Solution: Enhance ionization by forming adducts. Adding salts like ammonium (B1175870) acetate (B1210297) or lithium acetate to the mobile phase can improve the formation of [M+NH4]+ or [M+Li]+ adducts, which have better ionization efficiency.[4][17]

  • Potential Cause: Low abundance of DAGs in the sample.

    • Solution: Consider a derivatization step to introduce a charged group to the DAG molecule. This can significantly enhance signal intensity.[5]

  • Potential Cause: Ion suppression from co-eluting compounds.

    • Solution: Improve chromatographic separation to resolve DAGs from interfering compounds. A two-dimensional LC approach (e.g., HILIC followed by RP-HPLC) can be effective in reducing ion suppression.[18]

Quantitative Data Summary

Table 1: Elution Order of Diacylglycerol Isomers in Reversed-Phase HPLC.

Generally, in RP-HPLC, 1,3-DAG isomers are less polar and elute earlier than their corresponding sn-1,2-DAG counterparts with the same acyl chains.[1] Retention time increases with increasing acyl chain length and decreases with the number of double bonds.[1]

Elution OrderDiacylglycerol Species
11,3-dilinolein
21,2-dilinolein
31,3-diolein
41,2-dioleoyl-sn-glycerol
51,3-dipalmitin
61,2-dipalmitoyl-rac-glycerol
71,3-distearin
81,2-distearoyl-rac-glycerol
Data compiled from reference[1].

Table 2: Comparison of HPLC and LC-MS/MS for Diacylglycerol Analysis.

ParameterHPLC with UV/Fluorescence DetectionLC-MS/MS
Principle Chromatographic separation followed by UV absorbance or fluorescence detection of native or derivatized analytes.Chromatographic separation followed by mass-based detection and fragmentation for structural confirmation.[11]
Sample Preparation Lipid extraction, often followed by derivatization to add a chromophore or fluorophore.[11]Lipid extraction, with the option for direct injection or simplified solid-phase extraction.[11]
Sensitivity (LLOQ) Typically in the low picomole (pmol) to nanogram (ng) range.[11]Can reach the femtomole (fmol) to picogram (pg) range.
Specificity Moderate, relies on chromatographic resolution.High, based on mass-to-charge ratio and fragmentation patterns.
Throughput Moderate, limited by chromatographic run times.[11]High, especially with modern UPLC systems.
Data compiled from reference[11].

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Separation of DAG Isomers

This protocol provides a general guideline and may require optimization for specific applications.[1]

  • Lipid Extraction:

    • For cellular or tissue samples, perform a lipid extraction using a modified Bligh and Dyer method (chloroform:methanol:water).[1]

    • Dry the lipid extract under a stream of nitrogen.[1]

    • Reconstitute the dried lipid extract in the initial mobile phase or a suitable solvent like hexane/2-propanol.[1]

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic elution with 100% Acetonitrile is a simple and robust method for separating common DAG isomers.[1][9] For more complex mixtures, a gradient of acetonitrile and isopropanol can be employed.[11]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (optimization may be required).

    • Injection Volume: 10-20 µL.[1]

    • Detection: UV detection at 205 nm is suitable for unsaturated DAGs.[1]

Protocol 2: Sample Preparation for LC-MS/MS Analysis with Derivatization

This protocol describes a one-step derivatization to improve the ionization efficiency of DAGs for mass spectrometry.

  • Lipid Extraction:

    • Extract lipids from the biological sample as described in Protocol 1.

    • Dry the lipid extract.

  • Derivatization:

    • To enhance signal intensity, a quaternary ammonium cation can be introduced to the DAG molecules using a derivatizing agent like N-chlorobetainyl chloride.[5] This can lead to a significant increase in signal intensity compared to underivatized sodium adducts.[5]

    • Follow the specific reaction conditions outlined by the derivatizing agent manufacturer.

  • Purification (if necessary):

    • Purify the derivatized DAGs using Thin-Layer Chromatography (TLC) or Solid-Phase Extraction (SPE) to remove interfering substances.[6][11]

  • LC-MS/MS Analysis:

    • Analyze the derivatized sample using a suitable LC-MS/MS system with optimized parameters for the detection of the derivatized DAG species.

Visualizations

DAG_Signaling_Pathway Extracellular_Signal Extracellular Signal Receptor Receptor Extracellular_Signal->Receptor binds PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Downstream_Effectors Downstream Effectors PKC->Downstream_Effectors phosphorylates Cellular_Response Cellular Response Downstream_Effectors->Cellular_Response leads to

Caption: Diacylglycerol (DAG) signaling pathway.

DAG_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Cells, etc.) Lipid_Extraction Lipid Extraction (e.g., Bligh & Dyer) Sample->Lipid_Extraction Derivatization Derivatization (Optional) Lipid_Extraction->Derivatization Purification Purification (TLC, SPE) Derivatization->Purification HPLC_SFC HPLC / SFC System Purification->HPLC_SFC Column Chromatographic Column (e.g., C18, Chiral) Detector Detection (UV, MS, MS/MS) Data_Acquisition Data Acquisition Detector->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for DAG analysis.

References

Technical Support Center: Synthesis of 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of synthetic 1-Palmitoyl-2-linoleoyl-rac-glycerol.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

Question: My synthesis reaction is resulting in a low yield of the desired 1,2-diacylglycerol. What are the potential causes and how can I improve the yield?

Answer: Low yields in diacylglycerol synthesis can stem from several factors, depending on whether a chemical or enzymatic approach is used.

Potential CauseSuggested Solutions
Incomplete Reaction (Chemical & Enzymatic) - Optimize Substrate Molar Ratio: An excess of one reactant can drive the reaction forward. For enzymatic synthesis, the optimal molar ratio of fatty acids to glycerol (B35011) can vary significantly.[1] - Increase Reaction Time: Monitor the reaction progress over time using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has reached completion.
Enzyme Inactivity (Enzymatic) - Verify Enzyme Activity: Ensure the lipase (B570770) is active. Improper storage or repeated freeze-thaw cycles can lead to denaturation. Consider using a fresh batch of immobilized enzyme.[2] - Optimize Temperature: Each lipase has an optimal temperature for activity. Temperatures that are too high can lead to enzyme denaturation, while temperatures that are too low will slow down the reaction rate.[3]
Poor Substrate Solubility (Enzymatic) - Use of a Suitable Solvent: While solvent-free systems are common, the use of a non-polar organic solvent like hexane (B92381) can improve the solubility of fatty acids and glycerol, facilitating the reaction.[4][5]
Water Content (Enzymatic) - Optimize Water Content: Lipases require a certain amount of water to maintain their catalytic activity. However, excessive water can promote the reverse reaction (hydrolysis). The optimal water content should be determined empirically.[6] - Water Removal: In esterification reactions, the removal of water as it is formed can drive the equilibrium towards product formation. This can be achieved by applying a vacuum or using molecular sieves.[2][3]
Acyl Migration See the dedicated troubleshooting section on Acyl Migration below.

Issue 2: Acyl Migration Leading to Impure Product

Question: I am observing the formation of 1,3-diacylglycerol in my reaction mixture, reducing the purity of my target this compound. How can I prevent this?

Answer: Acyl migration is the intramolecular transfer of an acyl group, leading to the isomerization of the desired 1,2-diacylglycerol to the more thermodynamically stable 1,3-diacylglycerol. This is a common challenge that can be mitigated by controlling the reaction and purification conditions.[7][8]

Factor Promoting Acyl MigrationMitigation Strategies
High Temperature Conduct the reaction and purification steps at lower temperatures.[7][8]
Acidic or Basic Conditions Maintain a neutral pH throughout the synthesis and purification process.
Polar Solvents Use non-polar aprotic solvents like hexane or toluene (B28343) for the reaction and storage.[8]
Catalytic Surfaces Standard silica (B1680970) gel used in chromatography can catalyze acyl migration. Use silica gel impregnated with boric acid for purification, as boric acid forms a complex with the 1,2-diol system, stabilizing it and allowing for better separation from the 1,3-isomer.[7][8]

Issue 3: Difficulty in Product Purification

Question: I am struggling to isolate pure this compound from the reaction mixture. What are the recommended purification methods?

Answer: The purification strategy depends on the scale of the synthesis and the nature of the impurities.

Purification MethodDescription
Column Chromatography Effective for small-scale purification. To prevent acyl migration, use silica gel impregnated with boric acid and a non-polar eluent system (e.g., hexane/diethyl ether).[7][8]
Molecular Distillation A suitable method for larger-scale purification, particularly for removing unreacted free fatty acids and monoacylglycerols.[9]
Solvent Crystallization A two-step crystallization process can be effective. First, crystallize the crude product in a nonpolar solvent (e.g., hexane) at a low temperature to remove nonpolar impurities. Then, crystallize the resulting solid in a polar solvent (e.g., methanol) to isolate the 1,2-diacylglycerol.[4]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of enzymatic synthesis over chemical synthesis for producing this compound?

A1: Enzymatic synthesis offers several key advantages:

  • Regioselectivity: Lipases can be highly specific, targeting the sn-1 and sn-3 positions of the glycerol backbone, which allows for the synthesis of a specific 1,2-diacylglycerol with high purity and reduces the formation of unwanted isomers.

  • Milder Reaction Conditions: Enzymatic reactions are typically carried out at lower temperatures and neutral pH, which minimizes the risk of side reactions such as acyl migration and oxidation of unsaturated fatty acids.[2]

  • Greener Chemistry: Enzymatic methods avoid the use of harsh and often toxic chemical reagents and solvents.[2]

Q2: Which type of lipase is best suited for the synthesis of 1,2-diacylglycerols?

A2: For the synthesis of 1,2-diacylglycerols, sn-1,3 specific lipases are generally preferred. These enzymes selectively catalyze reactions at the outer positions (sn-1 and sn-3) of the glycerol backbone, leaving the sn-2 position intact. This is particularly useful in reactions like the esterification of a 2-monoacylglycerol or the glycerolysis of a triacylglycerol where the fatty acid at the sn-2 position is desired to be preserved.

Q3: How can I monitor the progress of my synthesis reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system (e.g., hexane:diethyl ether:acetic acid 80:20:1 v/v/v), you can visualize the disappearance of starting materials and the appearance of the diacylglycerol product. Gas Chromatography (GC) can also be used for a more quantitative analysis of the reaction components after derivatization to fatty acid methyl esters (FAMEs).

Q4: How should I store my purified this compound to prevent degradation?

A4: To minimize degradation, particularly acyl migration and oxidation, the purified product should be stored at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen). If in solution, use a non-polar aprotic solvent like hexane. It is also advisable to store the product in small aliquots to avoid repeated freeze-thaw cycles.[5]

Data Presentation: Optimizing Enzymatic Synthesis of Diacylglycerols

The following tables summarize quantitative data from various studies on the enzymatic synthesis of diacylglycerols. While not all data is specific to this compound, it provides valuable insights into the effects of different reaction parameters on yield.

Table 1: Effect of Enzyme Loading on Diacylglycerol Yield

LipaseSubstratesEnzyme Loading (% w/w)Reaction Time (h)Diacylglycerol Yield (%)Reference
Lipozyme RM IMLard, Glycerol61222.28[10]
Lipozyme RM IMLard, Glycerol101240.12[10]
Lipozyme RM IMLard, Glycerol141250.53[10]
ANL-MAREFFA, EE, Glycerol1.514<60[3]
ANL-MAREFFA, EE, Glycerol3.01463.37[3]

Table 2: Effect of Temperature on Diacylglycerol Yield

LipaseSubstratesTemperature (°C)Reaction Time (h)Diacylglycerol Yield (%)Reference
Lipozyme RMIMLard, Glycerol351235.76[10]
Lipozyme RMIMLard, Glycerol501248.92[10]
Lipozyme RMIMLard, Glycerol651240.12[10]
ANL-MAREFFA, EE, Glycerol3514~62[3]
ANL-MAREFFA, EE, Glycerol401464.11[3]
ANL-MAREFFA, EE, Glycerol5514~62[3]

Table 3: Effect of Substrate Molar Ratio on Diacylglycerol Yield

LipaseSubstratesMolar Ratio (Fatty Acid/Glycerol)Reaction Time (h)Diacylglycerol Yield (%)Reference
Lipozyme RMIMLard, Glycerol1:21238.65[10]
Lipozyme RMIMLard, Glycerol1:11240.12[10]
Lipozyme RMIMLard, Glycerol2:11235.21[10]

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound (Generalized)

Materials:

  • (R)-(-)-Solketal

  • Palmitoyl (B13399708) chloride

  • Linoleic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous pyridine (B92270)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel (boric acid impregnated for purification)

  • Solvents for chromatography (e.g., hexane, diethyl ether)

Procedure:

  • Protection of Glycerol: Start with a commercially available protected glycerol, such as (R)-(-)-Solketal, to ensure regioselective acylation at the sn-1 position.

  • First Acylation (sn-1 position): React the protected glycerol with palmitoyl chloride in the presence of a base like pyridine in an anhydrous solvent such as DCM. This will selectively acylate the primary hydroxyl group.

  • Deprotection: Remove the protecting group (e.g., the acetonide from solketal) under acidic conditions to expose the hydroxyl groups at the sn-2 and sn-3 positions.

  • Second Acylation (sn-2 position): The selective acylation of the sn-2 hydroxyl group in the presence of the sn-3 hydroxyl group is challenging. This step often involves the use of a coupling agent like DCC and a catalyst such as DMAP to facilitate the esterification with linoleic acid under anhydrous conditions. The reaction conditions (temperature, reaction time) need to be carefully controlled to minimize side reactions.

  • Purification: Purify the resulting this compound using column chromatography on silica gel impregnated with boric acid to prevent acyl migration. Use a gradient of non-polar solvents for elution.

  • Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: Enzymatic Synthesis of this compound via Esterification

This protocol describes the synthesis via a two-step enzymatic esterification.

Materials:

  • Glycerol

  • Palmitic acid

  • Linoleic acid

  • Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)

  • Immobilized non-specific lipase (e.g., Novozym 435)

  • Molecular sieves (optional, for water removal)

  • Hexane (or other suitable organic solvent)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)

Procedure:

  • Synthesis of 1-palmitoyl-rac-glycerol (Monoacylglycerol):

    • In a reaction vessel, combine glycerol and palmitic acid in a suitable molar ratio (e.g., 2:1 glycerol to fatty acid) in a solvent such as hexane.

    • Add the immobilized sn-1,3 specific lipase (e.g., 5-10% by weight of substrates).

    • Incubate the reaction at the optimal temperature for the lipase (e.g., 50-60°C) with constant stirring.

    • Monitor the reaction until the desired conversion to monoacylglycerol is achieved.

    • Separate the immobilized enzyme by filtration.

    • Purify the 1-palmitoyl-rac-glycerol from the reaction mixture, for example, by molecular distillation or column chromatography.

  • Esterification with Linoleic Acid:

    • Combine the purified 1-palmitoyl-rac-glycerol with linoleic acid in an appropriate molar ratio (e.g., 1:1.2).

    • Add a non-specific immobilized lipase (e.g., Novozym 435) to the mixture.

    • Conduct the reaction under optimized conditions of temperature and stirring. To drive the reaction towards synthesis, water can be removed by conducting the reaction under vacuum or by adding molecular sieves.

    • Monitor the formation of the diacylglycerol by TLC.

  • Purification:

    • Once the reaction is complete, remove the enzyme by filtration.

    • Purify the this compound from the reaction mixture using column chromatography on boric acid-impregnated silica gel or by molecular distillation.

  • Analysis:

    • Analyze the final product for purity and identity using GC-MS (after derivatization to FAMEs) and NMR.

Mandatory Visualizations

Chemical_Synthesis_Workflow start Glycerol Derivative (e.g., Solketal) step1 First Acylation (Palmitoyl Chloride, Pyridine) start->step1 intermediate1 1-Palmitoyl-sn-glycerol (Protected) step1->intermediate1 step2 Deprotection (Acidic Conditions) intermediate1->step2 intermediate2 1-Palmitoyl-rac-glycerol step2->intermediate2 step3 Second Acylation (Linoleic Acid, DCC, DMAP) intermediate2->step3 crude_product Crude Product Mixture step3->crude_product purification Purification (Boric Acid Column Chromatography) crude_product->purification final_product This compound purification->final_product

Caption: Chemical synthesis workflow for this compound.

Enzymatic_Synthesis_Workflow cluster_step1 Step 1: Monoacylglycerol Synthesis cluster_step2 Step 2: Diacylglycerol Synthesis glycerol Glycerol esterification1 Esterification (sn-1,3 specific lipase) glycerol->esterification1 palmitic_acid Palmitic Acid palmitic_acid->esterification1 mag 1-Palmitoyl-rac-glycerol esterification1->mag esterification2 Esterification (non-specific lipase) mag->esterification2 linoleic_acid Linoleic Acid linoleic_acid->esterification2 crude_dag Crude Product esterification2->crude_dag purification Purification (e.g., Molecular Distillation, Column Chromatography) crude_dag->purification final_product This compound purification->final_product

Caption: Two-step enzymatic synthesis of this compound.

Troubleshooting_Yield low_yield Low Yield? incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Check Reaction Progress enzyme_issue Enzyme Inactivity? low_yield->enzyme_issue If Enzymatic acyl_migration Acyl Migration? low_yield->acyl_migration Check for Isomers solution1 Optimize Molar Ratio Increase Reaction Time incomplete_reaction->solution1 Yes solution2 Verify Enzyme Activity Optimize Temperature enzyme_issue->solution2 Yes solution3 Control Temperature Use Boric Acid Silica Gel acyl_migration->solution3 Yes

Caption: Troubleshooting logic for low yield in diacylglycerol synthesis.

References

Technical Support Center: 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound (PLG) under typical experimental conditions?

A1: The three primary degradation pathways for PLG are:

  • Acyl Migration: An intramolecular rearrangement where the linoleoyl fatty acid chain at the sn-2 position migrates to the sn-1 or sn-3 position, resulting in the formation of the more thermodynamically stable 1,3-diacylglycerol isomer.

  • Oxidation: The linoleoyl chain, with its two double bonds, is susceptible to oxidation, leading to the formation of various oxidized lipid species, including hydroperoxides, hydroxides, and ketones.

  • Hydrolysis: The ester bonds linking the fatty acids to the glycerol (B35011) backbone can be cleaved, either chemically or enzymatically, releasing free fatty acids (palmitic acid and linoleic acid), monoacylglycerols, and glycerol.

Q2: How should I store my solid PLG and its solutions to minimize degradation?

A2: To ensure the stability and integrity of your PLG, adhere to the following storage guidelines:

  • Solid PLG: Store at -20°C or below, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.

  • PLG Solutions: Prepare solutions fresh whenever possible. If storage is necessary, use a high-purity, degassed polar aprotic solvent such as methyl-tert-butyl ether (MTBE) or tert-butanol. Store solutions at -80°C under an inert atmosphere and protected from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Q3: I see an unexpected peak in my HPLC analysis of a PLG sample. What could it be?

A3: An unexpected peak in your chromatogram is likely a degradation product.

  • A peak eluting close to the parent PLG is often the 1,3-diacylglycerol isomer resulting from acyl migration.

  • Peaks eluting earlier than PLG on a reverse-phase column are typically more polar oxidation products of the linoleoyl chain. To confirm the identity of these peaks, it is recommended to use mass spectrometry (MS) or compare retention times with commercially available standards of the potential degradation products.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays
  • Problem: You are observing high variability in your experimental results when using PLG to treat cells.

  • Potential Cause: The PLG may have degraded, leading to a lower effective concentration of the active 1,2-isomer and the presence of degradation products that could have off-target effects.

  • Troubleshooting Steps:

    • Verify Purity: Analyze your PLG stock solution using HPLC or LC-MS/MS to determine the ratio of 1,2- to 1,3-diacylglycerol isomers and to check for the presence of oxidation products.

    • Use Fresh Aliquots: Always use a fresh, unopened aliquot of PLG for critical experiments.

    • Optimize Handling: When preparing your working solutions, minimize the exposure of PLG to air and light. Use degassed solvents and work quickly.

    • Control for Degradation Products: If possible, obtain standards of the major degradation products (1,3-isomer, common oxidized linoleic acid species) and test their effects in your assay to understand their potential interference.

Issue 2: Appearance of a Second Spot in TLC Analysis
  • Problem: Your TLC analysis of a PLG sample shows a second, distinct spot.

  • Potential Cause: This is a classic sign of acyl migration , where the 1,2-diacylglycerol has isomerized to the 1,3-diacylglycerol. The 1,3-isomer typically has a slightly different Rf value on silica (B1680970) gel.

  • Troubleshooting Steps:

    • Confirm Identity: If available, spot a 1,3-diacylglycerol standard alongside your sample to confirm if the Rf values match.

    • Review Storage and Handling: Assess your storage conditions. Exposure to heat, moisture, or acidic/basic conditions can accelerate acyl migration. When performing chromatography on silica gel, be aware that the silica itself can catalyze this migration.

    • Minimize Isomerization During Workup: If you are isolating or purifying PLG, minimize the time it is exposed to silica gel and consider using alternative purification methods if acyl migration is a persistent issue.

Data Presentation

Table 1: Influence of Temperature on the Half-Life of a 1,2-Diacylglycerol

Temperature (°C)Half-life (t1/2) for Acyl Migration (hours)
253,425[1]
8015.8[1]

Note: Data is for a long-chain 1,2-diacylglycerol and is representative of the expected trend for PLG.

Table 2: Common Oxidation Products of the Linoleoyl Chain in PLG

Degradation Product ClassSpecific Examples
Hydroperoxides9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE), 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE)
Hydroxides9-hydroxy-10,12-octadecadienoic acid (9-HODE), 13-hydroxy-9,11-octadecadienoic acid (13-HODE)
Ketones9-oxo-10,12-octadecadienoic acid (9-oxoODE), 13-oxo-9,11-octadecadienoic acid (13-oxoODE)

Mandatory Visualizations

PLG_Degradation_Pathways cluster_main This compound (PLG) Degradation cluster_acyl Acyl Migration cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis PLG PLG 1,3-DAG 1,3-Palmitoyl-2-linoleoyl-rac-glycerol PLG->1,3-DAG Isomerization Hydroperoxides Hydroperoxides (HPODEs) PLG->Hydroperoxides Oxygenation FFA Free Fatty Acids (Palmitic, Linoleic) PLG->FFA Ester bond cleavage MAG Monoacylglycerols PLG->MAG Ester bond cleavage Hydroxides Hydroxides (HODEs) Hydroperoxides->Hydroxides Ketones Ketones (oxoODEs) Hydroxides->Ketones Glycerol Glycerol MAG->Glycerol Ester bond cleavage

Caption: Major degradation pathways of this compound.

Experimental_Workflow cluster_workflow Workflow for PLG Stability Assessment Sample_Prep Prepare PLG Solution (e.g., in ethanol) Incubation Incubate under specific conditions (Time, Temp, Light) Sample_Prep->Incubation Sampling Take aliquots at time points Incubation->Sampling Analysis Analytical Method Sampling->Analysis HPLC HPLC-UV/ELSD Analysis->HPLC LCMS LC-MS/MS Analysis->LCMS TLC TLC Analysis->TLC Data_Analysis Data Analysis (Quantify PLG and degradation products) HPLC->Data_Analysis LCMS->Data_Analysis TLC->Data_Analysis

Caption: General experimental workflow for assessing the stability of PLG.

Experimental Protocols

Protocol 1: Monitoring PLG Stability by HPLC

This protocol outlines a general method for monitoring the stability of PLG in a specific solvent over time.

1. Preparation of PLG Stock Solution:

  • Accurately weigh a known amount of high-purity PLG.

  • Dissolve in the desired solvent (e.g., ethanol) to a known concentration (e.g., 1 mg/mL). It is recommended to use an amber vial and to have purged the vial with an inert gas.

2. Sample Incubation:

  • Aliquot the stock solution into several small, sealed amber vials, purging each with inert gas before sealing.

  • Store the vials at the desired temperature (e.g., room temperature, 4°C, 37°C).

3. HPLC Analysis:

  • At specified time points (e.g., 0, 1, 3, 7, 14 days), remove one vial for analysis.

  • System: A reverse-phase HPLC system with a C18 column is suitable.

  • Mobile Phase: An isocratic mobile phase of 100% acetonitrile (B52724) or a gradient of acetonitrile and water may be effective for separating PLG from its more polar oxidation products and its 1,3-isomer.

  • Detection: A UV detector set at a low wavelength (e.g., 205 nm) or an Evaporative Light Scattering Detector (ELSD) can be used.

4. Quantification:

  • Inject a known volume of the sample from the incubated vial.

  • The percentage of remaining PLG can be calculated by comparing the peak area of PLG at each time point to the peak area at time zero.

  • The formation of degradation products can be monitored by the appearance and increase in the area of new peaks.

Protocol 2: Analysis of PLG and its Degradation Products by LC-MS/MS

This protocol provides a general method for the sensitive and specific analysis of PLG and its degradation products.

1. Lipid Extraction (from biological samples):

  • A robust organic solvent extraction method, such as the Bligh-Dyer or Folch method, should be employed to isolate lipids from the sample matrix.

  • An appropriate internal standard (e.g., a stable isotope-labeled diacylglycerol) should be added at the beginning of the extraction process to control for sample loss and matrix effects.

2. Chromatographic Separation:

  • System: A reverse-phase liquid chromatography (RPLC) system is used to separate PLG from its structural isomers and other lipid classes.

  • Column: A C18 or C30 column is recommended for good separation of diacylglycerol isomers.

  • Mobile Phase: A common mobile phase combination is a gradient of water and methanol (B129727) or acetonitrile, often with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.

3. Mass Spectrometric Detection:

  • Ionization: Positive ion mode Electrospray Ionization (ESI) is typically used, often forming an ammonium adduct of the diacylglycerol.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) on a tandem quadrupole mass spectrometer provides high selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions for PLG and its expected degradation products should be determined and optimized.

4. Data Analysis:

  • Quantification is achieved by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated with authentic standards.

References

Technical Support Center: Diacylglycerol (DAG) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals avoid common artifacts and pitfalls during diacylglycerol (DAG) quantification.

Troubleshooting Guide

This section addresses specific issues that can arise during DAG analysis, leading to inaccurate quantification.

Why are my measured DAG levels artificially high?

Possible Causes & Solutions:

  • Post-Mortem Artifacts: Tissues and cells can undergo rapid enzymatic changes upon collection. Lipases can be activated, leading to the artificial generation of DAG from other lipids like triacylglycerols (TAGs) and phospholipids (B1166683).

    • Solution: Immediately freeze-clamp tissues in liquid nitrogen upon collection. For cell cultures, rapidly quench metabolic activity by washing with ice-cold phosphate-buffered saline (PBS) and immediately adding a cold solvent like methanol (B129727) or isopropanol (B130326) to halt enzymatic processes.

  • Inappropriate Sample Handling: Repeated freeze-thaw cycles can disrupt cellular integrity and activate lipases, artificially elevating DAG levels.[1]

    • Solution: Aliquot samples after initial processing to avoid repeated freezing and thawing of the entire sample.[1] Store all lipid extracts and samples at -80°C under an inert gas (nitrogen or argon) to prevent oxidation.[2]

  • TAG Contamination in Kinase Assays: The diacylglycerol kinase (DGK) enzyme used in activity assays can sometimes exhibit low specificity, and contaminating TAGs may be accompanied by lipases that produce DAG during the assay.

    • Solution: Purify DAG from the total lipid extract before the kinase assay. This can be achieved using thin-layer chromatography (TLC) or solid-phase extraction (SPE) on silica (B1680970) columns to separate DAG from other neutral lipids.[3][4]

  • Chemical Isomerization: During extraction and storage, the biologically active sn-1,2-DAG can isomerize to the more stable but inactive sn-1,3-DAG, which may still be detected by some methods, leading to an overestimation of the active pool.[5]

    • Solution: Minimize sample processing times and avoid high temperatures or harsh acidic/basic conditions during extraction. Use analytical methods like LC-MS/MS that can chromatographically separate sn-1,2 and sn-1,3 isomers.[6]

Why are my DAG measurements highly variable between replicates?

Possible Causes & Solutions:

  • Incomplete Lipid Extraction: The efficiency of lipid extraction can vary significantly depending on the solvent system and the sample matrix. Inconsistent extraction leads to high variability. The Bligh-Dyer method (chloroform:methanol:water) is a classic technique for total lipid extraction.[7]

    • Solution: Ensure samples are thoroughly homogenized in the extraction solvent. Add an internal standard before extraction to account for variability in recovery.[8] For complex samples, consider multi-step extraction protocols or alternative solvent systems like methyl-tert-butyl ether (MTBE), which can offer high recovery for a broad range of lipids.

  • Poor Solubility of DAG: DAGs, especially saturated species, can be poorly soluble in aqueous assay buffers, leading to aggregation and inconsistent results, particularly in kinase assays.[2]

    • Solution: For in vitro assays, ensure DAG is properly solubilized, often by incorporating it into micelles or vesicles with phosphatidylserine (B164497) (PS) and using a detergent like Triton X-100.[2] Brief sonication or heating can aid solubilization.[2]

  • Pipetting Errors: Viscous lipid solutions can be difficult to pipette accurately, introducing variability.

    • Solution: Use calibrated positive displacement pipettes for handling viscous organic solvents and lipid solutions. Ensure thorough mixing after each reagent addition.[2]

  • Matrix Effects in Mass Spectrometry: Co-eluting compounds from the sample matrix, especially abundant phospholipids, can suppress or enhance the ionization of DAG molecules in the mass spectrometer source, leading to inconsistent quantification.[9]

    • Solution: Implement robust chromatographic separation to resolve DAGs from interfering species.[10] Perform a fluorous biphasic liquid-liquid extraction to selectively remove phospholipids before LC-MS/MS analysis.[9] Utilize a panel of internal standards that match the lipid class and fatty acid composition of the analytes as closely as possible.[3]

Why is there low or no signal in my analysis?

Possible Causes & Solutions:

  • DAG Degradation: DAGs with polyunsaturated fatty acids are susceptible to oxidation.[11] Exposure to air, light, and high temperatures can degrade the sample.

    • Solution: Store samples at -80°C under an inert atmosphere.[2] Consider adding an antioxidant like butylated hydroxytoluene (BHT) during extraction, but ensure it does not interfere with downstream analysis.[12] Use fresh, high-purity solvents, as solvent contaminants can promote degradation.[7]

  • Low Ionization Efficiency (MS): DAGs lack a permanent charge and have low proton affinity, making them difficult to ionize efficiently by electrospray ionization (ESI), a common technique in mass spectrometry.[4][6]

    • Solution: Analyze DAGs as adducts with ions like ammonium (B1175870) ([M+NH₄]⁺) or sodium ([M+Na]⁺) to improve signal intensity.[10] Alternatively, use chemical derivatization to introduce a charged group onto the DAG molecule, which can increase ionization efficiency by orders of magnitude.[4][5][6]

  • Sub-optimal Kinase Assay Conditions: The activity of diacylglycerol kinase is sensitive to pH, ATP concentration, and the presence of co-factors like magnesium and phosphatidylserine (PS).[13][14]

    • Solution: Optimize the assay buffer for pH and detergent concentration. Determine the apparent ATP Km for the specific DGK isoform being used and work at a saturating ATP concentration.[13] Ensure the presence of PS, as it is often required for optimal enzyme activity.[14]

  • Low Abundance in Samples: In non-stimulated cells, DAG is often a low-abundance lipid, potentially falling below the detection limit of the assay.[3][15]

    • Solution: Increase the amount of starting material (cells or tissue). Concentrate the lipid extract before analysis. For targeted analysis of low-abundance species, consider using solid-phase extraction (SPE) to enrich the DAG fraction.[3][12]

Frequently Asked Questions (FAQs)

Q1: What is the best internal standard for DAG quantification? A1: The ideal internal standard is a stable, isotopically labeled version of the analyte. However, these are not available for all DAG species. A practical approach is to use a set of non-endogenous DAG species with varying fatty acid chain lengths and degrees of saturation (e.g., di-lauroyl-glycerol (12:0/12:0), di-pentadecanoyl-glycerol (15:0/15:0), di-heptadecanoyl-glycerol (17:0/17:0)).[3][5] Using multiple internal standards helps to correct for variations in extraction efficiency and ionization response across the range of endogenous DAG species.[3][8] The internal standard should be added at the very first step of sample preparation to account for losses throughout the entire workflow.[8]

Q2: How should I store my lipid samples to prevent artifact formation? A2: Lipid extracts should be stored in chloroform (B151607) or another organic solvent in glass vials (preferably amber to protect from light) at -80°C. To prevent oxidation, overlay the sample with an inert gas like nitrogen or argon before sealing the vial.[2] Avoid repeated freeze-thaw cycles by storing samples in single-use aliquots.[1]

Q3: Can I use a commercial kit for DAG quantification? A3: Yes, several commercial kits are available, most of which are based on the diacylglycerol kinase (DGK) assay.[1][16] These kits provide a convenient method for measuring total DAG content. However, they typically do not provide information on the individual molecular species of DAG. It is crucial to run appropriate controls, such as sample wells without the kinase enzyme, to account for background signal.[2][16]

Q4: What are the main differences between LC-MS/MS and kinase-based assays for DAG quantification? A4: LC-MS/MS offers high specificity and sensitivity, allowing for the quantification of individual DAG molecular species, including the separation of sn-1,2 and sn-1,3 isomers.[5][6] It is the preferred method for detailed lipidomic profiling. Kinase-based assays are enzymatic assays that measure the total amount of DAG in a sample.[1][13] They are generally less expensive and have a higher throughput but lack molecular species specificity and can be prone to interference from other lipids if the sample is not adequately purified.[4]

Data & Protocols

Table 1: Comparison of Lipid Extraction Methods
MethodPrincipleAdvantagesDisadvantagesTypical Recovery (DAG)
Bligh & Dyer Two-phase liquid-liquid extraction using chloroform, methanol, and water.[7]Well-established, good recovery for a broad range of lipids.Chloroform is toxic; can be labor-intensive.>90%
Folch Similar to Bligh & Dyer but with a higher ratio of chloroform:methanol.Efficient for total lipid extraction from tissues.Uses large volumes of chlorinated solvent.>90%
MTBE Method Two-phase liquid-liquid extraction using methyl-tert-butyl ether, methanol, and water.Less toxic solvent, effective for lipidomics, separates lipids into a distinct upper phase.May have slightly lower recovery for very polar lipids compared to Bligh & Dyer.High, comparable to Bligh & Dyer.
Protocol 1: General Lipid Extraction (Bligh & Dyer Method)
  • Homogenization: Homogenize the cell pellet or tissue sample in a glass tube with a solvent mixture of chloroform:methanol (1:2, v/v). For every 1 mg of tissue, use approximately 1.5 mL of solvent. Add internal standards at this stage.

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

  • Vortex & Centrifuge: Vortex the mixture thoroughly for 1 minute and then centrifuge at 1,000 x g for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette. Avoid disturbing the protein interface.

  • Drying: Dry the collected organic phase under a gentle stream of nitrogen gas.

  • Storage: Resuspend the dried lipid film in a known volume of an appropriate solvent (e.g., chloroform or methanol/chloroform 1:1) and store at -80°C under nitrogen.[5]

Protocol 2: Diacylglycerol Kinase (DGK) Assay

This is a generalized protocol; specific conditions may vary based on the enzyme source and kit manufacturer.[16]

  • Lipid Preparation: Prepare mixed micelles by drying down the sample lipid extract (and phosphatidylserine) under nitrogen and resuspending in an assay buffer containing a detergent (e.g., 0.3% Triton X-100). Vortex and incubate until the solution is clear.[2]

  • Reaction Setup: In a microplate, combine the assay buffer, the lipid sample, ATP (containing γ-³²P-ATP for radioactive detection or as per a fluorometric kit's instructions), and MgCl₂.

  • Background Control: For each sample, prepare a parallel reaction without the DGK enzyme to measure and subtract background signal.[2]

  • Initiate Reaction: Add the DGK enzyme to the appropriate wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding an agent like EDTA or by proceeding immediately to lipid extraction.

  • Detection: Extract the lipids. The product, phosphatidic acid (PA), is quantified. For radioactive assays, this is often done by separating PA using TLC and measuring radioactivity. For fluorometric kits, follow the manufacturer's instructions for measuring the fluorescent product.[16]

Visual Guides

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Potential Artifacts Start Tissue/Cell Sample Quench Rapid Quenching (Liquid N2 / Cold Solvent) Start->Quench Homogenize Homogenization (+ Internal Standard) Quench->Homogenize A1 Enzymatic Activity Quench->A1 Prevents Extract Lipid Extraction (e.g., Bligh & Dyer) Homogenize->Extract Dry Dry Down (Under Nitrogen) Extract->Dry A3 Isomerization Extract->A3 Minimize by Gentle Conditions Resuspend Resuspend Lipid Film Dry->Resuspend Critical Point: Store at -80°C A2 Oxidation Dry->A2 Prevents Purify Optional: DAG Purification (TLC / SPE) Resuspend->Purify Derivatize Optional: Derivatization (for MS) Resuspend->Derivatize Analyze Quantification (LC-MS/MS or Kinase Assay) Resuspend->Analyze Purify->Analyze Derivatize->Analyze Data Data Analysis Analyze->Data A4 Matrix Effects (MS) Analyze->A4 Address with Chromatography

Caption: Experimental workflow for DAG quantification highlighting critical steps.

G PLC Phospholipase C (PLC) PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PLC->PIP2 DAG sn-1,2-Diacylglycerol (DAG) PIP2->DAG cleavage IP3 IP3 (Inositol 1,4,5-trisphosphate) PIP2->IP3 cleavage PKC Protein Kinase C (PKC) DAG->PKC activates DGK Diacylglycerol Kinase (DGK) DAG->DGK substrate Ca Ca²⁺ Release (from ER) IP3->Ca triggers PA Phosphatidic Acid (PA) DGK->PA produces

Caption: Canonical signaling pathway showing DAG production and metabolism.

G Start Inconsistent Results? CheckExtraction Review Lipid Extraction Protocol Start->CheckExtraction Extraction Problem CheckAssay Review Assay Conditions Start->CheckAssay Assay Problem Homogenization Is homogenization complete? CheckExtraction->Homogenization Solubility Is DAG solubilized (for kinase assay)? CheckAssay->Solubility InternalStd Was internal standard used correctly? Homogenization->InternalStd Yes End1 Optimize homogenization and solvent ratios. Homogenization->End1 No End2 Add IS at the first step and use appropriate standards. InternalStd->End2 No Matrix Are matrix effects (for MS) controlled? Solubility->Matrix Yes End3 Optimize micelle prep; use sonication/detergent. Solubility->End3 No End4 Improve chromatography; consider sample cleanup. Matrix->End4 No

Caption: Troubleshooting decision tree for inconsistent DAG quantification results.

References

Technical Support Center: Best Practices for Handling and Storing Diacylglycerol (DAG) Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing diacylglycerol (DAG) standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for diacylglycerol (DAG) standards?

A1: The ideal storage condition for DAG standards depends on their physical state (powder vs. solution) and the saturation of their fatty acid chains.

  • As a dry powder: Saturated DAGs are relatively stable and can be stored as a powder in a glass vial with a Teflon-lined cap at or below -16°C.[1][2] Unsaturated DAGs, however, are highly hygroscopic and susceptible to oxidation.[2] It is strongly recommended to dissolve unsaturated DAGs in a suitable organic solvent immediately upon receipt rather than storing them as a powder.[1][2]

  • In an organic solvent: All DAG standards dissolved in an organic solvent should be stored in a glass container with a Teflon-lined cap at -20°C ± 4°C.[2] To prevent oxidation, especially for unsaturated DAGs, the headspace of the vial should be flushed with an inert gas like argon or nitrogen before sealing.[2][3] Storing organic solutions below -30°C is generally not recommended unless they are in a sealed glass ampoule.[2]

Q2: My lyophilized unsaturated DAG standard arrived as a powder. How should I handle it?

A2: Unsaturated DAGs are not stable as powders due to their hygroscopic nature, which makes them prone to hydrolysis and oxidation.[2] You should dissolve the entire contents of the vial in a suitable organic solvent immediately. To do this, allow the sealed vial to warm to room temperature to prevent condensation, then add the solvent.[1][2]

Q3: What is the best solvent to dissolve and store DAG standards?

A3: The choice of solvent depends on the downstream application. For creating high-concentration stock solutions, high-purity, anhydrous organic solvents are recommended. Commonly used solvents include:

For cell-based assays, DMSO is a frequent choice, but it's crucial to ensure the final concentration in your experiment is low enough (typically ≤ 0.5%) to avoid cytotoxicity.[10]

Q4: I dissolved my DAG standard in an organic solvent, but it precipitated when I added it to my aqueous buffer. What should I do?

A4: This is a common problem due to the hydrophobic nature of DAGs.[4][6] Here are several strategies to mitigate precipitation:

  • Slow, Dropwise Addition: Add the organic stock solution to the aqueous buffer slowly and dropwise while vortexing or stirring.[5][10] This helps to disperse the hydrophobic compound before it can aggregate.

  • Minimize Final Solvent Concentration: Keep the final concentration of the organic solvent in your aqueous solution as low as possible.[6]

  • Use a Carrier: Incorporate the DAG into liposomes or micelles, or use a carrier protein like bovine serum albumin (BSA) to increase its apparent solubility.[4][6]

  • Employ Detergents: For enzyme assays, non-ionic detergents like Triton X-100 can create mixed micelles to improve DAG solubilization.[4][11] It is essential to determine the optimal detergent concentration that does not interfere with the assay.[4]

  • Sonication: Brief sonication in a water bath can help create a more uniform and stable dispersion of the DAG in the buffer.[4][6][10]

Q5: Can I store DAG standards in an aqueous buffer?

A5: It is not recommended to store DAGs in aqueous solutions for extended periods.[4] They are prone to hydrolysis, aggregation, and degradation in aqueous environments.[4][7] Aqueous preparations of DAGs should always be made fresh immediately before use.[4]

Q6: How many times can I freeze-thaw my DAG stock solution?

A6: To maintain the integrity of the standard, repeated freeze-thaw cycles should be avoided.[1][3] It is best practice to aliquot the stock solution into smaller, single-use volumes after preparation. This ensures that you only thaw the amount needed for a specific experiment.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible experimental results.

This can stem from several factors related to the integrity and handling of your DAG standard.

Possible Cause Troubleshooting Action
Degradation of DAG standard Ensure the standard has been stored correctly (at -20°C in a suitable organic solvent, under inert gas if unsaturated).[1][2] Prepare fresh working solutions for each experiment.[4]
Aggregation of DAG in aqueous media The effective concentration of the DAG may be variable. Follow best practices for solubilization, such as slow, dropwise addition to the buffer while vortexing, using a carrier protein, or sonication.[4][5]
Inaccurate concentration of stock solution Verify calculations and ensure the standard was fully dissolved. If the DAG was supplied as a powder, ensure the entire vial was used to prepare the stock solution to account for any material on the cap or walls.
Cellular factors Cell health, passage number, and confluency can affect responsiveness. Baseline levels of endogenous DAG can also influence the response to exogenously added DAG.[7] Consider performing a dose-response curve to find the optimal concentration for your specific system.[7]
Problem 2: Poor signal intensity or peak tailing in Mass Spectrometry (MS) or HPLC analysis.
Possible Cause Troubleshooting Action
Degradation of the standard Improper storage can lead to oxidation or hydrolysis, resulting in a weaker signal for the target molecule.[1] Ensure proper storage and handling procedures have been followed.
Incomplete solubilization The standard may not be fully dissolved in the chosen solvent.[1] Gentle warming or sonication can aid dissolution, but use caution with unsaturated lipids which are more prone to heat-induced degradation.[1]
Sample overload (HPLC) Injecting too much sample can cause peak broadening and poor resolution.[9] Reduce the injection volume or the concentration of your sample.
Secondary interactions with HPLC column Residual silanol (B1196071) groups on the column can cause peak tailing.[9] Consider using a different column or modifying the mobile phase.
Ion suppression (MS) Contaminants from plastics or other sources can interfere with the ionization of the DAG molecules. Always use glass or Teflon-lined containers and high-purity solvents.[2][3]

Quantitative Data: Solubility of Diacylglycerols

The solubility of DAGs is significantly higher in organic solvents than in aqueous solutions. The following table summarizes reported solubility data for 1,2-Dioleoyl-sn-Glycerol.

Solvent Concentration
Dimethylformamide (DMF)>20 mg/mL
Ethanol>30 mg/mL
Dimethyl sulfoxide (DMSO)>7 mg/mL
Phosphate-Buffered Saline (PBS), pH 7.2>250 µg/mL
(Data sourced from BenchChem technical documents)[4]

Experimental Protocols

Protocol 1: Reconstitution of a Lyophilized DAG Standard

This protocol provides a general guideline for reconstituting a lyophilized DAG standard for the preparation of a stock solution.

  • Equilibrate: Allow the sealed vial of the lyophilized DAG standard to warm to room temperature before opening. This prevents condensation of moisture onto the cold powder, which can cause hydrolysis.[1][2]

  • Solvent Addition: Using a glass syringe or pipette, add the appropriate volume of a high-purity, anhydrous organic solvent (e.g., DMSO, ethanol) to the vial to achieve the desired stock concentration.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.[6] If the solution is not clear, sonicate in a water bath for 5-10 minutes, or until the lipid is fully dissolved.[6] Visually inspect to ensure no particulate matter remains.

  • Storage: If the original vial is not suitable for long-term storage, transfer the solution to a clean glass vial with a Teflon-lined cap. Flush the headspace with an inert gas (e.g., argon or nitrogen), seal tightly, and store at -20°C.[2][3]

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use glass vials.[3]

Protocol 2: Preparation of an Aqueous Working Solution of DAG

This protocol describes how to dilute an organic stock solution of DAG into an aqueous buffer or cell culture medium.

  • Thaw Stock Solution: Thaw an aliquot of the DAG organic stock solution at room temperature.

  • Prepare Aqueous Medium: Warm the required volume of aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C for cell culture).[7]

  • Dilution: While vortexing or stirring the aqueous medium, slowly add the calculated volume of the DAG stock solution dropwise directly into the medium.[5][10] This rapid dispersion is critical to prevent precipitation.

  • Final Mix and Inspection: Continue vortexing for another 30 seconds to ensure homogeneity.[5] Visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is not clear, consider brief sonication or preparing a more dilute solution.

  • Use Immediately: Use the freshly prepared aqueous DAG solution immediately for your experiment to minimize degradation and aggregation.[4]

Visualizations

G Workflow for Handling and Storing DAG Standards cluster_receipt Receiving Standard cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use Receive Receive Lyophilized DAG Standard Equilibrate Equilibrate Vial to Room Temp Receive->Equilibrate AddSolvent Add Anhydrous Organic Solvent (e.g., DMSO, Chloroform) Equilibrate->AddSolvent Dissolve Vortex / Sonicate Until Dissolved AddSolvent->Dissolve Store Store at -20°C in Glass Vial with Teflon-lined Cap Dissolve->Store InertGas Flush with Inert Gas (e.g., Argon) if Unsaturated Store->InertGas For Unsaturated DAGs Aliquot Aliquot into Single-Use Vials Store->Aliquot InertGas->Aliquot Thaw Thaw Single Aliquot Aliquot->Thaw Dilute Dilute Dropwise into Aqueous Buffer while Vortexing Thaw->Dilute Use Use Immediately Dilute->Use

Caption: A logical workflow for the proper handling and storage of DAG standards.

G Troubleshooting DAG Solubility Issues Start Start: DAG precipitates in aqueous buffer CheckSolvent Is final organic solvent concentration minimized (e.g., <0.5%)? Start->CheckSolvent CheckSolvent->Start No, adjust protocol SlowAddition Was stock added slowly and dropwise while vortexing? CheckSolvent->SlowAddition Yes SlowAddition->Start No, adjust protocol TrySonication Try brief sonication in a water bath SlowAddition->TrySonication Yes UseCarrier Consider using a carrier (BSA, liposomes) or detergent (Triton X-100) TrySonication->UseCarrier Still precipitates Success Solution is clear and homogenous TrySonication->Success Solubilized UseCarrier->Success

Caption: A troubleshooting guide for addressing DAG precipitation in aqueous solutions.

References

Technical Support Center: 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the mass spectrometry (MS) analysis of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG), a key diacylglycerol (DAG) involved in cellular signaling.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low signal intensity or no signal at all for PLG in my ESI-MS analysis?

A1: Low signal intensity for PLG can stem from several factors, primarily related to its ionization efficiency and stability in the ion source. Here are the most common causes and their solutions:

  • Poor Ionization Efficiency: Diacylglycerols like PLG are neutral lipids and do not ionize well on their own. Efficient ionization typically requires the formation of adducts.

  • In-Source Fragmentation: The molecule may be fragmenting within the ion source before it reaches the mass analyzer, leading to a diminished precursor ion signal.[1][2]

  • Ion Suppression: High concentrations of other lipids, particularly more easily ionizable species like phospholipids, can suppress the signal of your target analyte.[3]

  • Suboptimal Solvent Conditions: The composition of your mobile phase can significantly impact adduct formation and ionization efficiency.

  • Low Sample Concentration: The concentration of PLG in your sample may be below the limit of detection of the instrument.[1]

Q2: How can I improve the ionization of PLG in positive ion mode ESI-MS?

A2: To enhance the signal intensity of PLG, promoting the formation of a single, stable adduct is crucial.[1] The most common and effective approach for diacylglycerols is the formation of ammonium (B1175870) adducts.[4][5]

  • Mobile Phase Additives: Incorporate ammonium formate (B1220265) or ammonium acetate (B1210297) (typically at 5-10 mM) into your mobile phase to encourage the formation of [M+NH₄]⁺ ions.[3][5]

  • Solvent Composition: A mobile phase consisting of solvents like methanol, acetonitrile, and isopropanol (B130326) is commonly used for lipid analysis.[4] The exact composition should be optimized for your specific liquid chromatography (LC) separation.

Q3: My mass spectrum shows multiple adducts for PLG (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺). How can I simplify the spectrum?

A3: The presence of multiple adducts splits the ion current, reducing the intensity of any single adduct and complicating data analysis.[1]

  • Promote a Single Adduct: As mentioned above, adding ammonium formate or acetate will favor the formation of the [M+NH₄]⁺ adduct.

  • Minimize Salt Contamination: Use high-purity solvents and meticulously clean glassware to minimize contamination with sodium and potassium salts.[1] While sometimes salts are intentionally added to promote a specific adduct, unintentional contamination leads to a divided signal.

Q4: I suspect in-source fragmentation is occurring. How can I minimize it?

A4: In-source fragmentation is the breakdown of the analyte in the ion source, which can be mitigated by using "softer" ionization conditions.[2]

  • Optimize Source Parameters: Carefully tune the cone voltage (or equivalent parameter on your instrument). A lower cone voltage generally reduces fragmentation. Also, optimize the desolvation gas temperature and flow rate.[1][2]

  • Promote Stable Adducts: Ammonium adducts are generally more stable and less prone to fragmentation than protonated molecules.[5]

Q5: How can I differentiate this compound from its isomer, 2-Palmitoyl-1-linoleoyl-rac-glycerol?

A5: Distinguishing between these positional isomers is challenging with conventional MS alone as they have the same mass and often similar fragmentation patterns.

  • Chromatographic Separation: The most reliable method is to use liquid chromatography (LC) prior to MS. A reversed-phase C18 or C8 column can effectively separate these isomers.[4]

  • Tandem Mass Spectrometry (MS/MS): While challenging, subtle differences in the relative abundances of fragment ions in the MS/MS spectra may sometimes be used to distinguish isomers.

Troubleshooting Guides

Issue 1: Low or No PLG Signal in Full Scan Mode

This guide provides a systematic approach to troubleshooting a weak or absent signal for PLG.

Troubleshooting Workflow

start Start: Low/No PLG Signal check_concentration Is Sample Concentration Sufficient? start->check_concentration optimize_ionization Optimize Ionization Conditions check_concentration->optimize_ionization Yes end_bad Signal Still Low check_concentration->end_bad No, Concentrate Sample check_adducts Check for Adduct Formation optimize_ionization->check_adducts add_ammonium Add Ammonium Formate/Acetate (5-10 mM) check_adducts->add_ammonium No/Weak Adducts optimize_source Optimize Source Parameters check_adducts->optimize_source [M+NH4]+ Present add_ammonium->optimize_source reduce_voltage Reduce Cone/Fragmentor Voltage optimize_source->reduce_voltage check_suppression Investigate Ion Suppression reduce_voltage->check_suppression No Improvement end_good Signal Improved reduce_voltage->end_good Signal Improved dilute_sample Dilute Sample check_suppression->dilute_sample improve_cleanup Improve Sample Cleanup (e.g., SPE) dilute_sample->improve_cleanup dilute_sample->end_bad No Improvement improve_cleanup->end_good Signal Improved

Caption: Troubleshooting workflow for low signal intensity of PLG.

Parameter Recommendation Rationale Citation
Sample Concentration Ensure concentration is within the instrument's linear range.A sample that is too dilute will not produce a detectable signal.[1]
Mobile Phase Additive Add 5-10 mM ammonium formate or ammonium acetate.Promotes the formation of stable [M+NH₄]⁺ adducts, enhancing ionization.[3][5]
Cone/Fragmentor Voltage Use the lowest voltage that provides adequate signal intensity.Higher voltages can cause in-source fragmentation, reducing the precursor ion signal.[2]
Desolvation Gas Temperature Optimize for efficient solvent evaporation without causing thermal degradation.A balance is needed to desolvate ions effectively without fragmenting them.[2]
Sample Purity Utilize sample cleanup methods like solid-phase extraction (SPE).High concentrations of other lipids or contaminants can cause ion suppression.[3]

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples

This protocol is a modified Bligh-Dyer method suitable for extracting lipids, including PLG, from plasma or cell homogenates.[4]

Materials:

  • Sample (e.g., 100 µL plasma or cell homogenate)

  • Chloroform (B151607) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Internal standard (a structurally similar, stable isotope-labeled DAG)

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Centrifuge (capable of 2,000 x g at 4°C)

  • Nitrogen evaporator

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the sample.

  • Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. Add the internal standard at this stage.[4]

  • Vortex the mixture vigorously for 15 minutes at 4°C.[4]

  • Add 125 µL of chloroform and vortex for 1 minute.[4]

  • Add 125 µL of water and vortex for 1 minute.[4]

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to induce phase separation.[4]

  • Carefully collect the lower organic phase (containing the lipids) using a glass syringe and transfer it to a new tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a solvent compatible with the initial mobile phase for LC-MS analysis (e.g., 100 µL of 90% mobile phase B).[4]

Protocol 2: Recommended LC-MS/MS Parameters for PLG Analysis

These are starting parameters that should be optimized for your specific instrumentation.

Liquid Chromatography (LC) Parameters

Parameter Value
Column Reversed-phase C18 or C8 (e.g., 2.1 x 150 mm, 1.8 µm)
Mobile Phase A Acetonitrile:Water (60:40) with 10 mM ammonium formate
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate
Gradient Instrument-specific, optimized to separate DAG isomers
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 - 55 °C

Mass Spectrometry (MS) Parameters

Parameter Value Citation
Ionization Mode Positive Electrospray Ionization (ESI+)[4]
Scan Type Multiple Reaction Monitoring (MRM) for quantification[4]
Capillary Voltage ~3500 V (instrument dependent)[4]
Gas Temperature ~300 °C (instrument dependent)[4]
Precursor Ion [M+NH₄]⁺[5]
Product Ions Result from the neutral loss of the fatty acyl chains (palmitic and linoleic acid)[5]

Signaling Pathways and Logical Relationships

PLG Ionization and Fragmentation

The following diagram illustrates the key steps in the ESI-MS analysis of PLG, from adduct formation to fragmentation in MS/MS.

PLG PLG in Solution ESI Electrospray Ionization (ESI) PLG->ESI + NH4+ Adduct [PLG + NH4]+ Adduct Ion ESI->Adduct MS1 Mass Analyzer (MS1) Select Precursor Ion Adduct->MS1 CID Collision-Induced Dissociation (CID) MS1->CID Fragments Fragment Ions (Neutral Loss of Fatty Acids) CID->Fragments MS2 Mass Analyzer (MS2) Detect Product Ions Fragments->MS2

Caption: Ionization and fragmentation pathway of PLG in ESI-MS/MS.

References

Technical Support Center: Purification of 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 1-Palmitoyl-2-linoleoyl-rac-glycerol from complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound?

The main challenges are twofold: acyl migration and oxidation. Acyl migration is the spontaneous isomerization of the biologically active 1,2-diacylglycerol to the more stable 1,3-isomer, which can lead to inaccurate experimental results. The linoleoyl moiety, with its two double bonds, is also highly susceptible to oxidation, which can introduce experimental artifacts.[1]

Q2: How can I minimize acyl migration during purification?

To minimize acyl migration, it is crucial to control temperature, pH, and exposure to catalytic surfaces.[2] Key recommendations include:

  • Low Temperatures: Perform all chromatographic steps at low temperatures.[2]

  • Aprotic Solvents: Use non-polar aprotic solvents like hexane (B92381) for storage and during purification whenever possible.[2]

  • Boric Acid Impregnation: When using silica (B1680970) gel chromatography, impregnate the silica with boric acid. Boric acid forms a complex with the 1,2-diacylglycerol, which helps to separate it from the 1,3-isomer and reduces on-plate isomerization.[2]

  • Speed: Work quickly to minimize the time the compound spends on catalytic surfaces like silica gel.[2]

Q3: What are the best storage conditions for this compound to ensure its stability?

For long-term stability, this compound should be stored at -20°C or lower as a solid or dissolved in a non-polar aprotic solvent like hexane or toluene.[2] It is also advisable to purge the storage container with an inert gas such as nitrogen or argon to prevent oxidation.[2] Avoid repeated freeze-thaw cycles by storing in single-use aliquots.

Q4: I am observing unexpected peaks in my HPLC chromatogram. What could be the cause?

Unexpected peaks are likely due to degradation products. A peak eluting close to the parent 1,2-diacylglycerol is often the 1,3-isomer formed via acyl migration.[1] More polar oxidation products, such as hydroperoxides, aldehydes, and ketones, may appear as earlier eluting peaks on a reverse-phase HPLC system.[1]

Q5: My sample solution appears cloudy after storage at low temperatures. What should I do?

Cloudiness upon storage at low temperatures can be due to the low solubility of the lipid in the solvent at that temperature. Before use, allow the vial to warm to room temperature and vortex gently to ensure the lipid is fully redissolved. If cloudiness persists, it may indicate degradation or the presence of impurities.[1]

Troubleshooting Guides

Issue 1: Low Yield After Purification
Symptom Possible Cause(s) Suggested Solution(s)
Low recovery after solvent extraction.Incomplete extraction; Emulsion formation.Optimize the solvent-to-sample ratio. For emulsions, try adding a small amount of a different organic solvent or centrifuging the mixture to break the emulsion.
Low yield after chromatographic purification.Adsorption to the stationary phase; Degradation during purification.Use a less active stationary phase (e.g., boric acid-treated silica).[2] Ensure low temperatures and rapid elution.
Sample degradation.Oxidation or acyl migration.Work under an inert atmosphere and use degassed solvents. Minimize exposure to light and heat.[1]
Issue 2: Poor Separation of Isomers
Symptom Possible Cause(s) Suggested Solution(s)
Co-elution of 1,2- and 1,3-isomers in HPLC.Inadequate mobile phase or stationary phase.Use a C18 reversed-phase column with an isocratic mobile phase of 100% acetonitrile (B52724) for good separation of diacylglycerol isomers.[3]
Incomplete separation of different diacylglycerol species.Insufficient column efficiency.Increase column length or use a column with a smaller particle size. Optimize the mobile phase gradient.
Difficulty in separating enantiomers.Achiral chromatography method used.For chiral separation, use a chiral stationary phase, such as one based on amylose (B160209) tris(3,5-dimethylphenylcarbamate), with supercritical fluid chromatography (SFC).[1]

Quantitative Data Summary

The following tables provide representative data for the purification and stability of diacylglycerols.

Table 1: Comparison of Chromatographic Techniques for Diacylglycerol Isomer Separation

Technique Stationary Phase Mobile Phase Key Advantages Reference(s)
RP-HPLC C18100% Acetonitrile (isocratic)Good separation of 1,2- and 1,3-isomers.[3][4]
SFC-MS Chiral (e.g., amylose-based)CO2 with methanol (B129727) modifierFast and selective separation of enantiomers.[1][5]
HPLC-CAD Normal Phase or Reversed PhaseGradient elutionUniversal detection for lipids without chromophores.[6][7]

Table 2: Factors Affecting Acyl Migration of Diacylglycerols

Factor Effect on Acyl Migration Rate Mitigation Strategy Reference(s)
Temperature Increases with higher temperature.Perform experiments at low temperatures (e.g., 4°C).[2]
pH Catalyzed by both acidic and basic conditions.Maintain a neutral pH.[2]
Solvent Accelerated by polar solvents.Use non-polar aprotic solvents for storage and handling.[2]
Catalytic Surfaces Promoted by surfaces like silica gel.Use boric acid-impregnated silica gel.[2]

Experimental Protocols

Protocol 1: Extraction of Total Lipids from a Complex Mixture (e.g., Plant Oil)
  • Homogenization: Homogenize the sample in a chloroform (B151607):methanol (2:1, v/v) mixture.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

  • Centrifugation: Centrifuge the mixture at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Collection of Lipid Phase: Carefully collect the lower chloroform phase, which contains the lipids.

  • Solvent Evaporation: Evaporate the solvent under a stream of nitrogen.

  • Storage: Resuspend the lipid extract in a minimal volume of a non-polar aprotic solvent (e.g., hexane) and store at -80°C under an inert atmosphere.[2]

Protocol 2: Purification of 1,2-Diacylglycerols using HPLC
  • System: A reverse-phase HPLC system with a C18 column is suitable.[3]

  • Mobile Phase: Use an isocratic mobile phase of 100% acetonitrile.[3][4]

  • Detection: A UV detector set at a low wavelength (e.g., 205 nm) or a Charged Aerosol Detector (CAD) can be used.[3]

  • Sample Preparation: Dissolve the lipid extract in the mobile phase.

  • Injection and Elution: Inject the sample and monitor the elution profile. The 1,3-isomer typically elutes before the 1,2-isomer in these conditions.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions under a stream of nitrogen.

Visualizations

experimental_workflow start Complex Lipid Mixture extraction Lipid Extraction (Chloroform:Methanol) start->extraction Sample Prep purification Chromatographic Purification (e.g., RP-HPLC) extraction->purification Crude Extract analysis Purity & Identity Check (e.g., HPLC-MS) purification->analysis Purified Fractions storage Storage at -80°C (Inert Atmosphere) analysis->storage Verified Product

Caption: General experimental workflow for the purification of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG 1,2-Diacylglycerol (e.g., this compound) PIP2->DAG PKC_inactive Inactive PKC DAG->PKC_inactive activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Cellular Responses (e.g., Phosphorylation of target proteins) PKC_active->Downstream phosphorylates Receptor Receptor Activation Receptor->PLC

Caption: Simplified signaling pathway showing the role of 1,2-diacylglycerol in activating Protein Kinase C (PKC).[8][9][10]

References

Technical Support Center: Solvent Selection for 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) Delivery to Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the appropriate selection of solvents for the delivery of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) to cells in culture. It includes troubleshooting guides for common issues, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure successful and reproducible experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the preparation and delivery of PLG to cells.

Issue 1: Precipitation of PLG in Cell Culture Medium

  • Symptom: A visible precipitate or cloudiness appears in the cell culture medium upon addition of the PLG stock solution.

  • Cause: PLG is a highly hydrophobic lipid with poor aqueous solubility. Direct addition of a concentrated stock solution, typically in a water-miscible organic solvent like DMSO or ethanol (B145695), can cause it to precipitate out when it comes into contact with the aqueous environment of the cell culture medium.

  • Solution Workflow:

    start Precipitate Observed check_stock Is the stock solution clear? start->check_stock prewarm_media Pre-warm media to 37°C check_stock->prewarm_media Yes check_stock->prewarm_media No dissolve Gently warm and vortex stock solution to redissolve check_stock->dissolve No add_dropwise Add stock solution dropwise while vortexing/swirling prewarm_media->add_dropwise use_carrier Use a Carrier Protein (BSA) add_dropwise->use_carrier Precipitation persists end_precipitate Re-evaluate solubility and precipitation add_dropwise->end_precipitate Resolved optimize_ratio Optimize PLG:BSA Molar Ratio use_carrier->optimize_ratio optimize_ratio->end_precipitate dissolve->prewarm_media

    Caption: Troubleshooting workflow for PLG precipitation.

    Detailed Steps:

    • Verify Stock Solution: Ensure your PLG is fully dissolved in the stock solvent (e.g., 100% DMSO or ethanol). If the stock solution is cloudy or contains precipitate, gently warm it in a 37°C water bath and vortex to redissolve.

    • Optimize Dilution Technique: Pre-warm the cell culture medium to 37°C before adding the PLG. Instead of pipetting the stock solution directly into the bulk medium, add the stock solution dropwise to the medium while gently vortexing or swirling. This gradual dilution can prevent a rapid change in polarity that causes precipitation.

    • Reduce Final Concentration: The intended final concentration of PLG may exceed its solubility limit in the culture medium. Perform a serial dilution to a lower final concentration.

    • Use a Carrier Protein: Complexing PLG with fatty acid-free Bovine Serum Albumin (BSA) is a highly effective method to improve its solubility and facilitate its delivery to cells. BSA acts as a carrier, mimicking the physiological transport of lipids. A common starting point is a 3:1 to 6:1 molar ratio of PLG to BSA.[1]

Issue 2: Increased Cell Death or Altered Morphology After Treatment

  • Symptom: Cells show signs of stress, altered morphology, detachment, or reduced viability after treatment with PLG.

  • Cause: This can be due to the inherent cytotoxicity of PLG at high concentrations (lipotoxicity), the toxicity of the solvent used for the stock solution, or a combination of both. Solvents like DMSO and ethanol can be toxic to cells, especially at higher concentrations and with prolonged exposure.[2][3]

  • Solution Workflow:

    start_toxicity Cytotoxicity Observed run_solvent_control Run a Solvent Control (Vehicle) start_toxicity->run_solvent_control solvent_toxic Is the solvent control toxic? run_solvent_control->solvent_toxic reduce_solvent Reduce final solvent concentration solvent_toxic->reduce_solvent Yes dose_response Perform Dose-Response Curve for PLG solvent_toxic->dose_response No reduce_solvent->run_solvent_control Re-test end_toxicity Determine IC50 / Non-toxic Concentration dose_response->end_toxicity

    Caption: Decision-making process for identifying the source of cytotoxicity.

    Detailed Steps:

    • Run a Solvent Control: Always include a control group of cells treated with the same final concentration of the solvent (e.g., DMSO or ethanol) used in your experimental setup. This will help you distinguish between the cytotoxicity of PLG and that of the solvent.

    • Assess Solvent Toxicity: If the cells in the solvent control group show signs of stress, altered morphology, or reduced viability, the solvent concentration is likely too high.

    • Reduce Solvent Concentration: Aim to use the lowest possible final concentration of the solvent. For DMSO, most cell lines can tolerate up to 0.5%, but some sensitive or primary cells may require concentrations below 0.1%.[4] For ethanol, it is generally recommended to keep the final concentration below 1%, and preferably at or below 0.5%.[5][6] This may necessitate preparing a more concentrated stock solution of PLG.

    • Perform a Dose-Response Curve: If the solvent control is healthy, the observed toxicity is likely due to PLG. Perform a dose-response experiment with a range of PLG concentrations to determine its half-maximal inhibitory concentration (IC50) and a non-toxic working concentration for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound (PLG) for cell culture experiments?

A1: The most commonly used solvents for dissolving lipids like PLG for cell culture are high-purity Dimethyl Sulfoxide (DMSO) and Ethanol .

  • Ethanol is a good choice as it is less toxic than DMSO at similar concentrations for many cell lines.[7] It is also a polar solvent, which can help to inhibit the acyl migration of diacylglycerols, thus improving the stability of PLG in the stock solution.

  • DMSO is a powerful solvent that can dissolve many hydrophobic compounds at high concentrations.[2] However, it can be more toxic to cells, and the final concentration in the culture medium should be kept as low as possible, ideally at or below 0.1% for sensitive cells and not exceeding 0.5% for most robust cell lines.[4][8]

Q2: What is the solubility of PLG in these solvents?

A2: While specific solubility data for this compound is not extensively published, data for structurally similar lipids provides a good estimate. A triglyceride with the same fatty acid composition (1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol) has a solubility of 12.5 mg/mL in ethanol and 10 mg/mL in DMF (a solvent with similar properties to DMSO).[9] 1-Linoleoyl Glycerol is reported to be soluble in ethanol at 88-100 mg/mL and in DMSO at ≥ 100 mg/mL .[1]

Q3: What are the recommended maximum concentrations of DMSO and ethanol in the final cell culture medium?

A3: The maximum tolerated concentration of a solvent is highly cell-line dependent. It is always recommended to perform a toxicity test for your specific cell line. However, general guidelines are as follows:

SolventRecommended Maximum ConcentrationNotes
DMSO ≤ 0.1% For sensitive or primary cells and long-term exposure.[8]
≤ 0.5% Tolerated by many robust cell lines for up to 72 hours.[8]
> 0.5% Increased risk of cytotoxicity and off-target effects.[4][8]
Ethanol ≤ 0.5% Generally considered safe for most cell lines.[5][6]
≤ 1.0% May be tolerated by some robust cell lines for shorter exposures.[3]
> 1.0% Significant risk of cytotoxicity.[7]

Q4: How can I improve the delivery of PLG to cells and reduce its toxicity?

A4: Complexing PLG with fatty acid-free Bovine Serum Albumin (BSA) is the most effective method. BSA acts as a carrier, improving the solubility of PLG in the aqueous culture medium and facilitating its uptake by cells, while also reducing its potential cytotoxicity. A common starting molar ratio of PLG to BSA is between 3:1 and 6:1.[1]

Q5: How should I store my PLG stock solution?

A5: To ensure the stability of PLG and prevent degradation through oxidation and acyl migration, follow these storage guidelines:

  • Solvent: Prepare stock solutions in high-purity, degassed polar solvents like ethanol.

  • Inert Atmosphere: Store both solid PLG and its solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Temperature: Store stock solutions at -20°C or -80°C.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Aliquoting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of PLG Stock Solution

  • Accurately weigh a known amount of high-purity PLG in a sterile, amber glass vial.

  • Under a sterile hood, add the desired volume of sterile, high-purity ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • If necessary, gently warm the vial in a 37°C water bath and vortex until the PLG is completely dissolved.

  • Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Preparation of PLG-BSA Complex for Cell Delivery

This protocol is adapted for a final concentration of PLG in the cell culture medium. Adjust volumes as needed for your specific experiment.

  • Prepare a BSA Solution: Prepare a 10% (w/v) fatty acid-free BSA solution in sterile Milli-Q water or PBS. Filter-sterilize the solution using a 0.22 µm filter.

  • Warm Reagents: Warm the BSA solution and the cell culture medium to 37°C.

  • Complexation:

    • In a sterile conical tube, add the required volume of the 10% BSA solution.

    • While gently vortexing the BSA solution, slowly add the PLG stock solution (from Protocol 1) dropwise to achieve the desired molar ratio (e.g., 3:1 PLG:BSA).

    • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for the complex to form.

  • Prepare Final Treatment Medium: Add the PLG-BSA complex to the pre-warmed cell culture medium to reach the desired final concentration for your experiment.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of the PLG-BSA complex without PLG (i.e., BSA solution with the equivalent amount of solvent) to the cell culture medium.

Experimental Workflow for PLG Delivery to Cells

cluster_prep Preparation cluster_cell_culture Cell Culture cluster_analysis Analysis prep_plg Prepare PLG Stock Solution (e.g., 10 mg/mL in Ethanol) complex Complex PLG with BSA (e.g., 3:1 molar ratio) prep_plg->complex prep_bsa Prepare 10% Fatty Acid-Free BSA Solution prep_bsa->complex add_control Add Vehicle Control (BSA + Solvent) prep_bsa->add_control add_treatment Add PLG-BSA complex to cells complex->add_treatment seed_cells Seed cells in culture plates seed_cells->add_treatment seed_cells->add_control incubate Incubate for desired time add_treatment->incubate add_control->incubate assay Perform downstream assays (e.g., viability, signaling) incubate->assay analyze_data Analyze and interpret results assay->analyze_data

Caption: General workflow for preparing and delivering PLG to cells.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Diacylglycerol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional differences between sn-1,2-diacylglycerol (sn-1,2-DAG) and sn-1,3-diacylglycerol (sn-1,3-DAG). The distinct stereochemistry of these molecules dictates their roles in cellular signaling, with sn-1,2-DAG acting as a pivotal second messenger and sn-1,3-DAG serving primarily as a metabolic intermediate.[1][2] This comparison is supported by experimental data and detailed methodologies for key assays.

Core Functional Differences: Signaling vs. Metabolism

The most significant functional distinction between sn-1,2- and sn-1,3-diacylglycerols lies in their ability to activate Protein Kinase C (PKC), a family of enzymes crucial for a multitude of cellular processes.[1][2]

sn-1,2-Diacylglycerol: The Signaling Mediator

Generated at the plasma membrane from the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), sn-1,2-DAG is a canonical second messenger.[2] Its specific stereochemical arrangement, with fatty acid chains at the sn-1 and sn-2 positions of the glycerol (B35011) backbone, allows it to bind to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[2] This activation is a critical step in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. The affinity of the C1 domain for DAG-containing membranes is a key determinant in this process.[2]

sn-1,3-Diacylglycerol: The Metabolic Intermediate

In contrast, sn-1,3-diacylglycerol, with fatty acids at the sn-1 and sn-3 positions, is not a physiological activator of PKC.[1][2] This isomer is primarily an intermediate in the synthesis and breakdown of triacylglycerols (TAGs).[2] For instance, the hydrolysis of TAGs by certain lipases can yield sn-1,3-DAG.[2] Due to its inability to effectively activate PKC, sn-1,3-DAG does not participate in the same signal transduction pathways as its sn-1,2 counterpart.[2]

Quantitative Comparison of Diacylglycerol Isomer Activity

The following tables summarize the available quantitative data comparing the two diacylglycerol isomers. It is important to note that quantitative data for the interaction of sn-1,3-DAG with signaling proteins like PKC is scarce, primarily because it is considered biologically inactive in this context.

Table 1: Comparative Biological Activity of Diacylglycerol Isomers

Parametersn-1,2-Diacylglycerols (e.g., sn-1,2-dioleoylglycerol)sn-1,3-Diacylglycerols (e.g., 1,3-dipalmitin)References
Protein Kinase C (PKC) Activation Potent activators of conventional and novel PKC isoforms.Generally considered inactive or a very weak activator (e.g., 1,3-dipalmitin (B116919) activates PKCα with a Ka of 3.8 µM in vitro).[1]
Metabolic Fate
Diacylglycerol Kinase (DGK)Phosphorylated by DGKs to form phosphatidic acid.Not a preferred substrate for DGKs.[1]
Diacylglycerol-O-Acyltransferase 1 (DGAT1)Preferred substrate for acylation to form triacylglycerols (TAGs).Less efficiently utilized compared to sn-1,2-DAGs.[1]
Diacylglycerol-O-Acyltransferase 2 (DGAT2)Less efficiently utilized compared to sn-1,3-DAGs.Preferred substrate for acylation to form TAGs.[1]
Cellular Effects
Signal TransductionActs as a second messenger in numerous signaling pathways.Generally does not propagate signals through the canonical PKC pathway.[1]

Note: Specific kinetic parameters (Km, Vmax) are highly dependent on the specific enzyme isoform, the fatty acid composition of the diacylglycerol, and the assay conditions.[2]

Signaling and Metabolic Pathways

The distinct roles of sn-1,2- and sn-1,3-DAG are rooted in their separate metabolic pathways and signaling cascades.

cluster_0 sn-1,2-DAG Signaling Pathway PIP2 PIP2 sn-1,2-DAG sn-1,2-DAG PIP2->sn-1,2-DAG PLC PLC PLC PKC PKC sn-1,2-DAG->PKC Activation Downstream Signaling Downstream Signaling PKC->Downstream Signaling

Caption: sn-1,2-DAG signaling pathway.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the differential effects of diacylglycerols.

Protocol 1: In Vitro Protein Kinase C (PKC) Activation Assay

This protocol is designed to measure the direct effect of different DAG isomers on the activity of purified PKC isoforms.

Materials:

  • Purified PKC isozyme (e.g., PKCα)

  • Lipid vesicles (e.g., phosphatidylserine (B164497) and phosphatidylcholine)

  • Diacylglycerol isomers (e.g., sn-1,2-dioleoylglycerol, 1,3-dipalmitin)

  • Assay Buffer (20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)

  • [γ-³²P]ATP

  • Specific PKC substrate peptide

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare Lipid Vesicles:

    • In a glass vial, combine phosphatidylserine and the diacylglycerol isomer to be tested in chloroform (B151607).

    • Evaporate the chloroform under a gentle stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in assay buffer and sonicate to form small unilamellar vesicles.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the assay buffer, lipid vesicles, purified PKC isozyme, and the specific substrate peptide.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate at 30°C for a specified time (e.g., 10 minutes).

  • Stopping the Reaction and Quantification:

    • Stop the reaction by spotting the mixture onto phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of the enzyme for each condition (pmol of phosphate (B84403) incorporated per minute per mg of enzyme).

    • Compare the activity in the presence of sn-1,2-DAG, sn-1,3-DAG, and a no-DAG control.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This protocol assesses the impact of cell-permeable DAG analogs on cell viability and proliferation.

Materials:

  • Cells of interest (e.g., HEK293, SH-SY5Y)

  • Complete cell culture medium

  • Cell-permeable diacylglycerol isomers complexed with bovine serum albumin (BSA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the DAG-BSA complexes (sn-1,2- and sn-1,3-isomers). Include a BSA-only control.

    • Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Express the results as a percentage of the control (BSA-treated) cells to determine the effect of each isomer on cell proliferation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing the biological activity of diacylglycerol isomers.

Start Start Prepare Isomers Prepare sn-1,2-DAG and sn-1,3-DAG Start->Prepare Isomers In Vitro Assay In Vitro PKC Assay Prepare Isomers->In Vitro Assay Cell-Based Assay Cell-Based Assays (e.g., MTT, Translocation) Prepare Isomers->Cell-Based Assay Data Analysis Data Analysis and Comparison In Vitro Assay->Data Analysis Cell-Based Assay->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Experimental workflow for comparing DAG isomers.

References

The Potential of 1-Palmitoyl-2-linoleoyl-rac-glycerol as a Validated Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for specific and sensitive biomarkers is a cornerstone of modern medicine, facilitating early diagnosis, prognosis, and the development of targeted therapies. Among the myriad of molecules under investigation, lipids, and specifically diacylglycerols (DAGs), have emerged as critical signaling molecules and intermediates in metabolic pathways. This guide provides a comprehensive comparison of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG), a specific 1,2-diacyl-sn-glycerol, as a potential biomarker against other alternatives, supported by available experimental data and detailed methodologies.

Executive Summary

This compound is a diacylglycerol that plays a role in cellular signaling, primarily through the activation of Protein Kinase C (PKC). While direct validation of PLG as a standalone biomarker for a specific disease is still an emerging area of research, the broader class of DAGs has shown significant promise. Studies have demonstrated that alterations in the plasma composition of DAGs are associated with metabolic syndrome. This guide will delve into the existing evidence, compare the analytical methods for quantification, and present the signaling pathways in which PLG is involved. We will also draw comparisons with established lipid-based biomarkers, particularly in the context of metabolic diseases.

Comparative Analysis of this compound and Alternative Biomarkers

The validation of a biomarker hinges on its ability to accurately and reliably distinguish between healthy and diseased states. While specific performance metrics for PLG are not yet widely established in human clinical trials, we can infer its potential by examining studies on DAG profiles and comparing them with established lipid biomarkers for metabolic syndrome, such as the triglyceride to HDL-C ratio (TG/HDL-C) and the triglyceride-glucose index (TyG).

A study in rhesus monkeys identified a biomarker model based on plasma DAG composition that could predict the onset of metabolic syndrome with high accuracy.[1][2] In human studies, lipid ratios like TG/HDL-C have been extensively evaluated for their diagnostic utility in metabolic syndrome, demonstrating significant predictive power.[3][4]

Table 1: Performance of Diacylglycerol Profiles and Alternative Lipid Biomarkers in Metabolic Syndrome

BiomarkerPopulationAUC (Area Under the Curve)SensitivitySpecificityCut-off Value
Diacylglycerol (DAG) Model Rhesus MonkeysNot explicitly stated, but identified as a predictive modelNot explicitly statedNot explicitly statedNot applicable
Triglyceride/HDL-C Ratio Korean Children & Adolescents0.937Not specifiedNot specified2.64
Triglyceride-Glucose (TyG) Index Korean Children & Adolescents0.906Not specifiedNot specified8.52
non-HDL Cholesterol Korean Children & Adolescents0.752Not specifiedNot specified111.6

Note: The data for the DAG model is from a preclinical study and did not provide specific ROC analysis values in the referenced summary. The other biomarkers were evaluated in a human population for predicting metabolic syndrome.[4]

Signaling Pathways and Experimental Workflows

The biological function of PLG and other DAGs as signaling molecules is primarily mediated through the activation of Protein Kinase C (PKC) isoforms. The binding of DAG to the C1 domain of conventional and novel PKC isoforms leads to their activation and the subsequent phosphorylation of downstream target proteins, regulating a wide array of cellular processes.

Below are diagrams illustrating the PKC activation pathway and a general workflow for the validation of a lipid biomarker.

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolysis PLG This compound (PLG) PIP2->PLG Generates PKC_inactive Inactive PKC PLG->PKC_inactive Binds to C1 domain PKC_active Active PKC PKC_inactive->PKC_active Conformational Change & Activation Downstream Downstream Signaling PKC_active->Downstream Phosphorylates Target Proteins Receptor G-protein coupled receptor / Receptor tyrosine kinase Receptor->PLC Activation

Figure 1: Simplified signaling pathway of Protein Kinase C (PKC) activation by this compound (PLG).

Biomarker_Validation_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_clinical Clinical Utility A1 Hypothesis Generation (e.g., PLG as a biomarker for Metabolic Syndrome) A2 Sample Collection (Healthy vs. Diseased Cohorts) A1->A2 A3 Lipidomic Analysis (LC-MS/MS) A2->A3 A4 Data Analysis & Candidate Selection A3->A4 B1 Assay Development & Optimization A4->B1 B2 Validation in Independent Cohort B1->B2 B3 Performance Evaluation (Sensitivity, Specificity, ROC analysis) B2->B3 B4 Comparison with Gold Standard Biomarkers B3->B4 C1 Clinical Trial Validation B4->C1 C2 Regulatory Approval C1->C2 C3 Clinical Implementation C2->C3

References

A Comparative Guide to the Cross-Validation of HPLC and MS Methods for Diacylglycerol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of diacylglycerols (DAGs), critical lipid second messengers, is paramount in understanding numerous physiological and pathological processes. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC), often coupled with detectors like Evaporative Light Scattering (ELSD) or Charged Aerosol (CAD), and Mass Spectrometry (MS), typically interfaced with liquid chromatography (LC-MS/MS). The selection between these methods is a critical decision that influences the quality and utility of the resulting data. This guide provides an objective comparison of their performance, supported by experimental data, to aid in method selection and cross-validation.

Quantitative Method Comparison

The choice between HPLC and LC-MS/MS for diacylglycerol quantification often depends on the specific requirements of the research, including sensitivity, specificity, and the desired level of molecular detail. Below is a summary of key validation parameters for these techniques.

Validation ParameterHPLC with ELSD/CADLC-MS/MSKey Considerations
Principle Separation by chromatography, followed by detection based on light scattering from nebulized particles.Separation by chromatography, followed by mass-based detection and fragmentation for structural confirmation.[1]LC-MS/MS provides significantly more structural information.
Specificity Moderate; co-elution can be an issue.High; distinguishes between isobaric species.Critical for complex biological samples.
Sensitivity (LLOQ) Typically in the low nanogram (ng) range.[2]Can reach low picomole (pmol) to femtomole (fmol) levels.[1]LC-MS/MS is the method of choice for trace analysis.[1]
Linearity (r²) > 0.99 (with appropriate data transformation)> 0.99Both techniques exhibit excellent linearity over a defined concentration range.[3]
Precision (%RSD) < 15%< 10%LC-MS/MS generally offers better precision.[4]
Accuracy (Recovery %) 85 - 115%90 - 110%Comparable recovery rates are achievable with optimized extraction procedures.[4]
Throughput Moderate, limited by chromatographic run times.[1]Higher, with modern UPLC systems enabling faster separations.[1]Important for large-scale lipidomic studies.
Cost Lower initial instrument cost and maintenance.[1]Higher initial instrument cost and maintenance.[1]A significant factor for many laboratories.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are generalized protocols for the analysis of diacylglycerols using HPLC-ELSD and LC-MS/MS.

HPLC-ELSD Method for Diacylglycerol Analysis

This protocol outlines a general procedure for the analysis of DAGs using HPLC with an Evaporative Light Scattering Detector.

  • Lipid Extraction: Extract total lipids from the biological sample using a suitable method, such as the Folch or Bligh and Dyer method.[1]

  • Sample Preparation: Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent (e.g., hexane/isopropanol).

  • Chromatographic Conditions:

    • Column: A normal-phase silica (B1680970) column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient of non-polar and polar solvents is used for separation. For example, a gradient of hexane/isopropanol can be employed.[5]

    • Flow Rate: Typically around 1 mL/min.

    • Column Temperature: Maintained at a constant temperature, for instance, 30°C.

  • ELSD Detector Settings:

    • Nebulizer Temperature: Set according to the solvent volatility (e.g., 40°C).

    • Evaporator Temperature: Set to ensure complete solvent evaporation (e.g., 60°C).

    • Gas Flow Rate: Adjusted to optimize signal-to-noise ratio.

  • Quantification: Generate a calibration curve using a series of known concentrations of a DAG standard (e.g., dioleoyl-DAG).[5] The peak area of the analyte is then used to determine its concentration from the calibration curve.

LC-MS/MS Method for Diacylglycerol Analysis

This protocol provides a general procedure for the sensitive and specific quantification of DAG molecular species.

  • Lipid Extraction:

    • To 100 µL of plasma, add 10 µL of an appropriate internal standard solution (e.g., a deuterated DAG).[6]

    • Add 375 µL of a 1:2 (v/v) chloroform (B151607):methanol mixture and vortex.[6]

    • Add 125 µL of chloroform and vortex.[6]

    • Add 125 µL of 0.9% NaCl solution and vortex.[6]

    • Centrifuge to induce phase separation and collect the lower organic phase.[6]

  • Sample Preparation: Dry the extracted lipids under a gentle stream of nitrogen.[6] Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.[6]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used.[6]

    • Mobile Phase: A gradient of acetonitrile/water and isopropanol/acetonitrile, both containing an additive like ammonium (B1175870) formate, is typical.

    • Flow Rate: Dependent on the column dimensions, often in the range of 0.2-0.4 mL/min.

    • Column Temperature: Maintained at a controlled temperature, for example, 55°C.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for each DAG species and the internal standard.

  • Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams outline the diacylglycerol signaling pathway and the experimental workflow for cross-validation.

Diacylglycerol (DAG) Signaling Pathway GPCR_RTK GPCR / RTK PLC Phospholipase C (PLC) GPCR_RTK->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates DGK Diacylglycerol Kinase (DGK) DAG->DGK Phosphorylates Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) PKC->Cellular_Response Leads to PA Phosphatidic Acid (PA) DGK->PA Cross-Validation Workflow for DAG Analysis cluster_sample Sample Preparation cluster_hplc HPLC-ELSD Analysis cluster_ms LC-MS/MS Analysis cluster_data Data Analysis & Comparison Sample Biological Sample Extraction Lipid Extraction Sample->Extraction HPLC HPLC Separation Extraction->HPLC LCMS LC-MS/MS Separation & Detection Extraction->LCMS ELSD ELSD Detection HPLC->ELSD Data_HPLC HPLC Data ELSD->Data_HPLC Data_MS MS Data LCMS->Data_MS Comparison Quantitative Comparison (Accuracy, Precision, Linearity) Data_HPLC->Comparison Data_MS->Comparison Validation Method Validation Comparison->Validation

References

A Comparative Guide to Protein Kinase C Activators: 1-Palmitoyl-2-linoleoyl-rac-glycerol in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG), a naturally occurring diacylglycerol (DAG), with other prominent Protein Kinase C (PKC) activators. The comparative analysis is supported by experimental data on their efficacy, potency, and isoform specificity. Detailed methodologies for key experiments are included to facilitate the design and interpretation of research in this field.

Introduction to Protein Kinase C Activation

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a myriad of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and immune responses.[1][2] The activation of conventional (cPKC) and novel (nPKC) isoforms is principally initiated by the binding of second messengers, most notably diacylglycerols (DAGs), to their regulatory C1 domains.[1][3] The specific molecular species of DAG can differentially regulate the activation of various PKC isoenzymes, highlighting the importance of understanding the role of individual isomers like PLG.[2][4]

This guide will compare PLG with other well-characterized PKC activators:

  • Phorbol (B1677699) Esters (e.g., Phorbol 12-myristate 13-acetate, PMA): Potent tumor promoters that are structural and functional analogs of DAG, leading to constitutive PKC activation.[1]

  • Bryostatin-1: A marine-derived macrocyclic lactone that, despite being a potent PKC activator, can antagonize some effects of phorbol esters and has been investigated as an anti-cancer agent.[5][6]

  • Ingenol Mebutate: A diterpene ester isolated from the plant Euphorbia peplus with pro-apoptotic effects in various cancer cells, mediated through PKC activation.[7][8]

Comparative Analysis of PKC Activator Performance

The efficacy and potency of PKC activators are highly dependent on their chemical structure, which influences their binding affinity to the C1 domain of PKC isoforms and their ability to induce the conformational changes required for activation.

Quantitative Comparison of PKC Activators

The following table summarizes available quantitative data for PLG and other key PKC activators. It is important to note that direct comparative studies using standardized assays for all these compounds are limited, and potency can be cell-type and isoform-dependent.

ActivatorTarget PKC IsoformsPotency (EC50/Kᵢ)Key Findings & Remarks
This compound (PLG) Conventional & Novel PKCsData not readily available in the form of a specific EC50 value for direct PKC activation.Predicted to be a potent PKC activator due to its unsaturated linoleoyl chain, which facilitates a more efficient interaction with the C1 domain.[9] Unsaturated 1,2-diacylglycerols are generally more potent activators than their saturated counterparts.[2][10]
Phorbol 12-myristate 13-acetate (PMA) Conventional & Novel PKCsEC50: ~30-40 nM (for stimulating kinase redistribution and NADPH oxidase activation in human neutrophils).[11]A potent and widely used PKC activator that binds with high affinity to the C1 domain, inducing membrane translocation and activation.[12][13] Its effects can be long-lasting due to slow metabolism.[14]
Bryostatin-1 Conventional & Novel PKCs (with some isoform preference)Kᵢ for PKCα: 1.35 nM; Kᵢ for PKCβ2: 0.42 nM; Kᵢ for PKCδ: 0.26 nM; Kᵢ for PKCε: 0.24 nM.[5]Exhibits a high affinity for PKC, with a preference for PKCε and PKCδ isoforms.[5] Can induce both activation and subsequent downregulation of PKC isoforms.[5][15] It is markedly more potent than PMA for translocating PKCδ.[2]
Ingenol Mebutate Conventional & Novel PKCs (notably PKCδ)Effective concentrations for cellular effects are in the nanomolar range (e.g., 100 nmol/L for inducing cell death in keratinocytes).[16]A broad-range activator of classical and novel PKC isoenzymes.[8] Its pro-apoptotic effects in several cancer cell lines are linked to the activation of PKCδ.[7][8]

Signaling Pathways and Experimental Workflows

The activation of PKC by these compounds initiates downstream signaling cascades that regulate numerous cellular functions. The diagrams below illustrate the canonical PKC activation pathway and standard experimental workflows used to assess the activity of these molecules.

Canonical PKC Activation Pathway

PKC_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand Receptor Receptor Ligand->Receptor 1. Binding PLC PLC Receptor->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Hydrolysis DAG DAG (e.g., PLG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active Active PKC DAG->PKC_active PKC_inactive Inactive PKC PKC_inactive->PKC_active 5. Translocation & Activation Substrate Substrate PKC_active->Substrate 6. Phosphorylation Phorbol_Ester Phorbol Ester / Bryostatin-1 / Ingenol Mebutate Phorbol_Ester->PKC_active Mimics DAG Ca2+ Ca2+ IP3->Ca2+ 4. Ca2+ Release Ca2+->PKC_active Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response 7. Downstream Effects

Caption: Canonical signaling pathway of Protein Kinase C activation.

Experimental Workflow for In Vitro PKC Activity Assay

In_Vitro_PKC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Reagents: - Purified PKC Isoform - Activator (PLG, PMA, etc.) - Lipid Vesicles (PS) - PKC Substrate - [γ-32P]ATP Incubate Incubate Components at 30°C Reagents->Incubate 1. Mix Terminate Terminate Reaction (e.g., spot on P81 paper) Incubate->Terminate 2. Stop Wash Wash to Remove Unincorporated ATP Terminate->Wash 3. Isolate Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify 4. Measure

Caption: Workflow for a radioactive in vitro Protein Kinase C assay.

Experimental Workflow for Cellular PKC Translocation Assay

PKC_Translocation_Assay_Workflow Start Seed Cells Treat Treat Cells with PKC Activator (e.g., PLG) or Vehicle Start->Treat Fractionate Subcellular Fractionation (Cytosolic vs. Membrane) Treat->Fractionate Western_Blot Western Blot for Specific PKC Isoform Fractionate->Western_Blot Analyze Analyze Protein Levels in Each Fraction Western_Blot->Analyze

Caption: Workflow for a cellular PKC translocation assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to measure PKC activation.

In Vitro Radioactive Protein Kinase C Assay

This assay measures the phosphotransferase activity of PKC by quantifying the incorporation of radioactive phosphate (B84403) from [γ-³²P]ATP into a specific substrate.

Materials:

  • Purified recombinant PKC isoform

  • PKC activator (e.g., PLG, PMA) dissolved in an appropriate solvent (e.g., DMSO)

  • Lipid activator solution (e.g., phosphatidylserine (B164497) and diacylglycerol sonicated in buffer)

  • PKC substrate peptide (e.g., Ac-MBP (4-14) or a specific peptide substrate)

  • Assay Dilution Buffer (ADB)

  • Magnesium/ATP cocktail containing [γ-³²P]ATP

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Acetone (B3395972)

  • Scintillation cocktail and counter

Protocol:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the PKC activator. The lipid activator solution must be sonicated on ice for at least one minute before use.

  • Reaction Setup: In a microcentrifuge tube on ice, add the following in order:

    • 10 µl Substrate cocktail

    • 10 µl Inhibitor cocktail (for control) or ADB

    • 10 µl Lipid activator

    • 10 µl Purified PKC enzyme (25-100 ng)

  • Initiate Reaction: Start the kinase reaction by adding 10 µl of the Mg²⁺/ATP cocktail containing [γ-³²P]ATP.

  • Incubation: Vortex gently and incubate the tubes at 30°C for 10 minutes.

  • Terminate Reaction: Spot a 25 µl aliquot of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square.

  • Washing:

    • Wash the P81 paper squares three times for 5 minutes each in a beaker containing 0.75% phosphoric acid.

    • Wash once with acetone for 5 minutes.

  • Quantification:

    • Transfer the dried P81 paper to a scintillation vial.

    • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

    • Compare the counts per minute (CPM) of the enzyme samples to control samples lacking the enzyme (background).

Cellular PKC Translocation Assay by Western Blot

This assay assesses PKC activation within intact cells by measuring the translocation of PKC isoforms from the cytosol to the cell membrane upon stimulation.[17]

Materials:

  • Cultured cells

  • PKC activator (e.g., PLG, PMA)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell scraper

  • Hypotonic lysis buffer (containing protease and phosphatase inhibitors)

  • Dounce homogenizer or syringe with a narrow-gauge needle

  • Ultracentrifuge

  • Bradford assay reagents

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies specific for the PKC isoform of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment: Culture cells to the desired confluency. Treat the cells with the PKC activator or vehicle control for the specified time.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS and harvest them using a cell scraper.

    • Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice.

    • Lyse the cells by passing them through a Dounce homogenizer or a syringe.

  • Subcellular Fractionation:

    • Centrifuge the cell lysate at a low speed to pellet nuclei and unbroken cells.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C.

    • The resulting supernatant is the cytosolic fraction. The pellet contains the membrane fraction.

    • Resuspend the membrane pellet in a buffer containing a mild detergent.

  • Protein Quantification: Determine the protein concentration of both the cytosolic and membrane fractions using a Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against the specific PKC isoform.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative amount of the PKC isoform in the cytosolic versus the membrane fraction for each treatment condition. An increase in the membrane-to-cytosol ratio indicates PKC translocation and activation.

Conclusion

This compound is a physiologically relevant diacylglycerol predicted to be a potent activator of conventional and novel PKC isoforms. Its efficacy stems from the presence of an unsaturated fatty acid chain, a key structural feature for effective interaction with the PKC C1 domain. In comparison to other well-studied PKC activators, PLG represents a more "natural" stimulus. Phorbol esters like PMA are exceptionally potent and metabolically stable, making them robust research tools but also potent tumor promoters. Bryostatin-1 and Ingenol Mebutate exhibit more complex biological profiles, with isoform preferences and the ability to induce apoptosis, which has led to their investigation in clinical settings.

The choice of PKC activator for research or therapeutic development should be guided by the specific PKC isoforms of interest, the desired duration of activation, and the cellular context. The experimental protocols provided in this guide offer standardized methods to quantitatively assess and compare the performance of PLG and other PKC activators, thereby facilitating a deeper understanding of their roles in cellular signaling.

References

A Researcher's Guide to Comparative Lipidomics of Diacylglycerol-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular lipidomic landscape in response to treatment with different diacylglycerol (DAG) species. Diacylglycerols are critical second messengers in a multitude of cellular signaling pathways, and their isomeric structure, particularly the fatty acid composition, can significantly influence their biological activity. Understanding the distinct lipidomic signatures induced by various DAGs is paramount for elucidating their roles in health and disease and for the development of targeted therapeutics.

Introduction to Diacylglycerol Isomers and Their Significance

Diacylglycerols are composed of a glycerol (B35011) backbone with two fatty acid chains esterified to it. The stereochemistry of these fatty acids gives rise to different isomers, with sn-1,2-diacylglycerols being the primary signaling-active form.[1] The nature of the fatty acyl chains, such as their length and degree of saturation, further diversifies the DAG pool and dictates their metabolic fate and signaling properties. For instance, DAGs with saturated fatty acids versus those with unsaturated fatty acids can differentially influence membrane properties and the activation of downstream effector proteins.[2][3]

This guide focuses on a comparative analysis of cellular responses to two representative DAG species: a saturated DAG, 1,2-dipalmitoyl-sn-glycerol (B135180) (DPG), and an unsaturated DAG, 1,2-dioleoyl-sn-glycerol (B52968) (DOG).

Comparative Lipidomic Analysis: A Hypothetical Dataset

To illustrate the differential effects of saturated versus unsaturated DAGs, we present a hypothetical, yet representative, quantitative lipidomics dataset from a mammalian cell line (e.g., HEK293T) treated with either DPG or DOG for 24 hours. The data is presented as fold change relative to a vehicle-treated control. This data is modeled on expected outcomes from studies involving the modulation of DAG levels and fatty acid supplementation.[4]

Lipid ClassLipid SpeciesFold Change (DPG Treatment)Fold Change (DOG Treatment)
Diacylglycerol (DAG) 16:0/16:0 (DPG) 15.2 1.8
18:1/18:1 (DOG) 1.520.5
16:0/18:13.14.5
Triacylglycerol (TAG) TAG (48:0)8.91.2
TAG (54:3)1.412.3
Phosphatidylcholine (PC) PC (32:0)2.51.1
PC (36:2)1.23.8
Phosphatidylethanolamine (PE) PE (32:0)2.11.0
PE (36:2)1.13.2
Phosphatidic Acid (PA) PA (32:0)4.21.3
PA (36:2)1.55.1
Ceramide (Cer) Cer (d18:1/16:0)1.81.2

This table summarizes hypothetical quantitative lipidomics data, illustrating the expected differential impact of treating cells with a saturated (DPG) versus an unsaturated (DOG) diacylglycerol. The fold changes are relative to a vehicle-treated control.

Key Observations from the Comparative Data

  • Specific DAG Enrichment: Treatment with a specific DAG species leads to a significant increase in that particular species within the cell.

  • Metabolic Channeling: The fatty acid composition of the administered DAG influences the downstream synthesis of other lipid classes. DPG treatment preferentially increases saturated species of TAGs, PCs, PEs, and PAs, while DOG treatment leads to the enrichment of monounsaturated species.

  • Signaling Precursor Accumulation: The increase in specific phosphatidic acid (PA) species reflects the phosphorylation of the exogenously supplied DAGs by diacylglycerol kinases (DGKs), indicating the activation of DAG-mediated signaling cascades.[5]

Experimental Protocols

A detailed methodology for conducting a comparative lipidomics study of DAG-treated cells is provided below. This protocol is a composite of established methods for cell culture, lipid extraction, and mass spectrometry analysis.[4][6]

Cell Culture and Diacylglycerol Treatment
  • Cell Seeding: Plate mammalian cells (e.g., HEK293T, HeLa, or a relevant cell line for the research question) in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest.

  • DAG Preparation: Prepare stock solutions of 1,2-dipalmitoyl-sn-glycerol (DPG) and 1,2-dioleoyl-sn-glycerol (DOG) in ethanol (B145695) or another suitable solvent.

  • Cell Treatment: On the day of the experiment, aspirate the culture medium and replace it with fresh medium containing the desired final concentration of DPG, DOG, or a vehicle control (e.g., ethanol). A typical final concentration for DAG treatment is in the range of 10-100 µM.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

Lipid Extraction
  • Cell Harvesting: After incubation, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis and Lipid Extraction: Add 1 mL of ice-cold methanol (B129727) to each well and scrape the cells. Transfer the cell suspension to a glass tube. Add 2 mL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes.

  • Phase Separation: Add 0.5 mL of water to induce phase separation. Vortex for 1 minute and then centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Collection of Organic Phase: Carefully collect the upper organic phase (containing the lipids) and transfer it to a new glass tube.

  • Drying: Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid film in a suitable solvent for mass spectrometry analysis, such as methanol/chloroform (1:1, v/v).

Lipid Analysis by Mass Spectrometry
  • Chromatographic Separation: Perform lipid separation using an ultra-high-performance liquid chromatography (UHPLC) system, typically with a C18 reversed-phase column.[7]

  • Mass Spectrometry: Analyze the eluted lipids using a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, coupled to the UHPLC system.[8][9]

  • Data Acquisition: Acquire data in both positive and negative ionization modes to cover a broad range of lipid classes.

  • Lipid Identification and Quantification: Identify lipids based on their accurate mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS). Quantify the relative abundance of each lipid species by integrating the peak areas and normalizing to an appropriate internal standard.[4]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways activated by diacylglycerols and the experimental workflow for comparative lipidomics.

dag_signaling_pathway cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG sn-1,2-Diacylglycerol (e.g., DPG, DOG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates RasGRP RasGRP DAG->RasGRP activates DGK Diacylglycerol Kinase (DGK) DAG->DGK phosphorylates Downstream Downstream Signaling PKC->Downstream Ras Ras Activation RasGRP->Ras PA Phosphatidic Acid (PA) DGK->PA Receptor Receptor Activation Receptor->PLC experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Lipid Extraction cluster_analysis Lipidomic Analysis cluster_data Data Interpretation A 1. Seed Cells B 2. Treat with different DAGs (e.g., DPG, DOG) or Vehicle A->B C 3. Incubate for 24h B->C D 4. Wash and Harvest Cells C->D E 5. Liquid-Liquid Extraction (MTBE/Methanol/Water) D->E F 6. Dry and Reconstitute Lipid Extract E->F G 7. UHPLC-MS/MS Analysis F->G H 8. Lipid Identification and Quantification G->H I 9. Comparative Analysis of Lipid Profiles H->I

References

A Researcher's Guide to Assessing the Purity of Commercial 1-Palmitoyl-2-linoleoyl-rac-glycerol Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on the signaling lipid 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG), the purity of commercial standards is of paramount importance for the accuracy and reproducibility of experimental results. This guide provides a framework for assessing the purity of commercial PLG standards, offering a comparison of analytical methodologies and presenting supporting experimental protocols.

Understanding the Importance of Purity

  • Positional Isomers: 1,3-diacylglycerols, which are generally considered artifacts from the isomerization of the biologically active 1,2- or 2,3-diacylglycerols.

  • Other Diacylglycerol Species: DAGs with different fatty acid compositions.

  • Monoacylglycerols and Triacylglycerols: Byproducts or starting materials from the synthesis process.

  • Free Fatty Acids: Residual starting materials.

The purity of commercial lipid standards can vary, with some suppliers offering purities of 95%, while others may provide standards with purities of ≥85% or ≥98%. Therefore, independent verification is often a necessary step in rigorous scientific research.

Comparative Analysis of Purity

While direct, publicly available comparative studies on the purity of this compound from various commercial suppliers are scarce, a researcher can perform their own assessment using established analytical techniques. The following table illustrates how such a comparison could be structured.

SupplierStated Purity (%)Analytical Method for VerificationKey Potential Impurities IdentifiedRetention Time (min)Peak Area (%)
Supplier A >98HPLC-CAD1,3-isomer12.51.2
Other DAGs14.20.5
This compound 15.1 98.3
Supplier B >95HPLC-CAD1,3-isomer12.63.1
Other DAGs14.31.5
This compound 15.2 95.4
Supplier C >99 (by GC)HPLC-CAD1,3-isomer12.50.8
Other DAGsNot Detected<0.1
This compound 15.1 99.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols for Purity Assessment

Several analytical methods can be employed to assess the purity of this compound standards. High-Performance Liquid Chromatography with a Charged Aerosol Detector (HPLC-CAD) is a powerful technique for this purpose as it provides a near-universal response for non-volatile analytes and does not require the presence of a chromophore. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after derivatization, to identify and quantify impurities.

Protocol 1: HPLC-CAD for the Separation of Diacylglycerol Isomers

This method is effective for separating 1,2- and 1,3-diacylglycerol isomers.

1. Sample Preparation:

  • Prepare a stock solution of the this compound standard in hexane (B92381) or a suitable non-polar solvent at a concentration of 1 mg/mL.
  • Further dilute the stock solution with the initial mobile phase to a working concentration of 10-100 µg/mL.

2. HPLC-CAD System and Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
  • Mobile Phase: A gradient elution is typically employed. For example:
  • Mobile Phase A: Acetonitrile/Water (90:10, v/v)
  • Mobile Phase B: Isopropanol/Hexane (80:20, v/v)
  • Gradient Program:
  • 0-5 min: 100% A
  • 5-25 min: Linear gradient to 100% B
  • 25-30 min: Hold at 100% B
  • 30-35 min: Return to 100% A and re-equilibrate
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Injection Volume: 10-20 µL
  • CAD Settings:
  • Nebulizer Temperature: 35°C
  • Evaporation Tube Temperature: 45°C
  • Gas (Nitrogen) Pressure: 35 psi

3. Data Analysis:

  • Identify the main peak corresponding to this compound.
  • Integrate the peak areas of all detected impurities.
  • Calculate the purity of the standard as the percentage of the main peak area relative to the total peak area.

Protocol 2: GC-MS for Fatty Acid Composition and Impurity Identification

This method requires derivatization to make the diacylglycerols volatile.

1. Derivatization (Silylation):

  • Dry down an aliquot of the standard solution under a stream of nitrogen.
  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and 50 µL of pyridine.
  • Heat the mixture at 60°C for 30 minutes.
  • Evaporate the reagents under nitrogen and reconstitute the sample in hexane.

2. GC-MS System and Conditions:

  • Column: A capillary column suitable for lipid analysis (e.g., a bonded polyethylene (B3416737) glycol or a low-bleed silicone phase column, 30 m x 0.25 mm x 0.25 µm).
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 150°C, hold for 1 min.
  • Ramp to 340°C at 15°C/min.
  • Hold at 340°C for 10 min.
  • Injector Temperature: 320°C.
  • MS Transfer Line Temperature: 300°C.
  • Ion Source Temperature: 230°C.
  • Mass Range: Scan from m/z 50 to 800.

3. Data Analysis:

  • Identify the peak for the derivatized this compound.
  • Analyze the mass spectra of other peaks to identify potential impurities by comparing them to spectral libraries.
  • Quantify the relative amounts of each component based on peak area.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the analytical processes described.

Purity_Assessment_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation start Commercial Standard dissolve Dissolve in appropriate solvent start->dissolve dilute Dilute to working concentration dissolve->dilute derivatize Derivatize (for GC-MS) dilute->derivatize hplc HPLC-CAD Analysis dilute->hplc gcms GC-MS Analysis derivatize->gcms hplc_data Analyze Chromatogram (Peak Integration) hplc->hplc_data gcms_data Analyze Chromatogram and Mass Spectra gcms->gcms_data purity Calculate Purity hplc_data->purity impurities Identify Impurities gcms_data->impurities report Final Purity Assessment purity->report impurities->report

Caption: Workflow for assessing the purity of diacylglycerol standards.

The following diagram illustrates a simplified representation of a signaling pathway where 1,2-diacylglycerol is a key component, highlighting the importance of using a pure standard.

DAG_Signaling_Pathway receptor G-protein coupled receptor g_protein Gq protein receptor->g_protein Ligand binding plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes dag 1,2-Diacylglycerol (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates downstream Downstream Cellular Responses pkc->downstream phosphorylates targets

Caption: Simplified diacylglycerol (DAG) signaling pathway.

Positional Isomerism in Linoleoyl-Diacylglycerols: A Comparative Guide to sn-1 vs. sn-2 Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 16, 2025

Introduction

Diacylglycerols (DAGs) are critical second messengers in a multitude of cellular signaling pathways, primarily acting as potent activators of Protein Kinase C (PKC) isoforms. The specific molecular species of DAG, dictated by the fatty acid composition and their stereospecific placement on the glycerol (B35011) backbone, can significantly influence the magnitude, duration, and downstream consequences of cellular signaling events. This guide provides a detailed comparison of the differential effects of having a linoleoyl (18:2) fatty acid at the sn-1 versus the sn-2 position of the glycerol backbone in diacylglycerols.

The presence of an unsaturated acyl chain, such as linoleic acid, is strongly correlated with more potent activation of conventional and novel PKC isoforms.[1] This is attributed to the kink introduced by the double bonds, which is thought to facilitate a more favorable conformation for interaction with the C1 domain of PKC within the cell membrane.[1] While the sn-1,2 stereoisomer is the canonical activator of PKC, the precise positioning of the unsaturated fatty acid at either the sn-1 or sn-2 position can fine-tune its biological activity.[2]

Comparative Analysis of PKC Activation and Signaling

The structural differences between sn-1-linoleoyl-DAGs and sn-2-linoleoyl-DAGs are predicted to lead to distinct biological activities. While direct head-to-head quantitative comparisons are sparse in the literature, the known principles of PKC activation and lipid metabolism allow for a well-supported comparative analysis. Generally, a saturated or monounsaturated fatty acid is located at the sn-1 position, and a polyunsaturated fatty acid with a longer acyl chain is located at the sn-2 position in naturally occurring phospholipids, the precursors to DAGs.[3] This suggests that sn-2-linoleoyl-DAGs may represent a more physiologically common and potent signaling molecule.

Data Presentation: Quantitative Comparison of Diacylglycerol Isomers

The following table summarizes the key differences in the predicted signaling activity of sn-1-linoleoyl versus sn-2-linoleoyl diacylglycerols based on their structural characteristics and findings from related studies.

Featuresn-1-Linoleoyl-2-Acyl-sn-Glycerolsn-2-Linoleoyl-1-Acyl-sn-GlycerolSupporting Observations
Predicted PKC Activation Potency Moderate to HighHighThe sn-2 position is often occupied by polyunsaturated fatty acids in endogenous phospholipids, suggesting that PKC has evolved to recognize this conformation efficiently. The fatty acid composition at the sn-2 position is more regulated than at sn-1.[3]
Interaction with PKC C1 Domain Effective BindingPotentially More Stable/Efficient BindingThe C1 domain of PKC has two distinct binding modes for DAG, "sn-1" and "sn-2".[4] The natural prevalence of PUFAs at the sn-2 position may favor a more optimal and sustained interaction in the "sn-2" binding mode.
Metabolic Stability Substrate for various lipases and kinases.May exhibit differential rates of metabolism.Diacylglycerol kinases and lipases show specificity for DAG isomers, which could lead to different signaling lifetimes.[5][6]
Downstream Signaling Cascade Activation of canonical PKC pathways.Potentially more robust or sustained activation of PKC pathways.Stronger PKC activation is expected to lead to more pronounced downstream phosphorylation events.

Signaling Pathways and Experimental Workflows

The canonical signaling pathway involving DAG-mediated PKC activation is initiated by the hydrolysis of plasma membrane phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC). This enzymatic action generates two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and sn-1,2-diacylglycerol. IP3 diffuses into the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺). The concerted action of elevated intracellular Ca²⁺ and membrane-associated DAG recruits PKC to the plasma membrane, where it becomes activated.

PKC_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist Receptor Receptor Agonist->Receptor Binds PLC PLC Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG sn-1,2-Diacylglycerol (e.g., Linoleoyl-DAG) PIP2->DAG Generates IP3 IP3 PIP2->IP3 Generates PKC_inactive Inactive PKC DAG->PKC_inactive Recruits PKC_active Active PKC PKC_inactive->PKC_active Activation Downstream_Targets Downstream_Targets PKC_active->Downstream_Targets Phosphorylates ER Ca2+ Store IP3->ER Binds to receptor on Ca2+ Ca2+ Ca2+->PKC_inactive Recruits ER->Ca2+ Releases

Figure 1. Canonical signaling pathway of PKC activation by diacylglycerol.

A typical workflow to compare the differential effects of sn-1 versus sn-2 linoleoyl-DAGs would involve the synthesis of these specific isomers, followed by in vitro and cell-based assays to measure PKC activation and downstream signaling events.

Experimental_Workflow Start Start Synthesis Synthesis of sn-1-Linoleoyl-DAG and sn-2-Linoleoyl-DAG isomers Start->Synthesis In_Vitro_Assay In Vitro PKC Kinase Assay Synthesis->In_Vitro_Assay Cell_Culture Cell Culture Treatment Synthesis->Cell_Culture Data_Analysis Data Analysis and Comparison In_Vitro_Assay->Data_Analysis PKC_Translocation PKC Translocation Assay (Immunofluorescence/Western Blot) Cell_Culture->PKC_Translocation Downstream_Phosphorylation Western Blot for Phosphorylated Substrates (e.g., p-MARCKS) Cell_Culture->Downstream_Phosphorylation PKC_Translocation->Data_Analysis Downstream_Phosphorylation->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 2. Experimental workflow for comparing DAG isomer activity.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of the biological activities of different DAG isomers.

Synthesis of Positional Diacylglycerol Isomers

The synthesis of specific sn-1,2-diacylglycerol isomers with defined fatty acid composition is a multi-step process that requires careful protection and deprotection of the glycerol backbone hydroxyl groups.

Example Protocol for the Synthesis of 1-Stearoyl-2-linoleoyl-sn-glycerol:

  • Starting Material: A suitable chiral precursor, such as sn-glycerol-3-phosphate or D-mannitol, is used to establish the correct stereochemistry.[7]

  • Protection of Hydroxyl Groups: The hydroxyl groups at the sn-1 and sn-3 positions are protected using appropriate protecting groups that can be selectively removed.

  • Acylation at sn-2: The free hydroxyl group at the sn-2 position is acylated with linoleic acid using an activating agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or an acid chloride.

  • Selective Deprotection: The protecting group at the sn-1 position is selectively removed, leaving the sn-3 position protected.

  • Acylation at sn-1: The newly freed hydroxyl group at the sn-1 position is acylated with stearic acid.

  • Final Deprotection: The remaining protecting group at the sn-3 position is removed to yield the final 1-stearoyl-2-linoleoyl-sn-glycerol.

  • Purification: The final product is purified using techniques such as silica (B1680970) gel column chromatography.

A similar strategy, with reversal of the acylation steps, would be employed for the synthesis of 1-linoleoyl-2-stearoyl-sn-glycerol.

In Vitro Protein Kinase C (PKC) Activity Assay

This assay directly measures the ability of DAG isomers to activate purified PKC enzyme.

  • Preparation of Lipid Vesicles:

    • Mix phosphatidylserine (B164497) (PS) and the diacylglycerol isomer of interest in a chloroform (B151607) solution.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Hydrate the lipid film with an appropriate buffer (e.g., HEPES) and sonicate to form small unilamellar vesicles.

  • Kinase Reaction:

    • In a reaction tube, combine the lipid vesicles, purified PKC isoform, a specific PKC substrate peptide (e.g., MARCKS peptide), and ATP buffer containing [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

  • Termination and Quantification:

    • Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity on the paper using a scintillation counter. The amount of radioactivity is proportional to the PKC activity.

Cellular PKC Translocation Assay

This assay assesses the ability of cell-permeable DAG analogs or the cellular response to stimuli that generate endogenous DAGs, leading to the translocation of PKC from the cytosol to the plasma membrane.

  • Cell Culture and Treatment:

    • Culture cells (e.g., HEK293, NIH 3T3) on glass coverslips.

    • Treat the cells with the specific DAG isomer (if cell-permeable) or a stimulus (e.g., a G-protein coupled receptor agonist) that induces endogenous DAG production.

  • Immunofluorescence Staining:

    • Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

    • Incubate with a primary antibody specific for the PKC isoform of interest.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).

  • Microscopy and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Quantify the translocation of PKC from a diffuse cytosolic staining pattern to a distinct plasma membrane localization.

Conclusion

The positional isomerism of linoleic acid within the diacylglycerol molecule is a critical determinant of its biological activity as a second messenger. While both sn-1- and sn-2-linoleoyl-DAGs are expected to activate Protein Kinase C, the evidence suggests that the sn-2 position for polyunsaturated fatty acids like linoleic acid is of particular physiological relevance and may lead to more potent and sustained signaling. For researchers in cell biology and drug development, understanding these subtle yet significant differences is crucial for the accurate interpretation of experimental results and for the design of targeted therapeutic interventions that modulate PKC-dependent signaling pathways. The use of precisely synthesized DAG isomers in conjunction with robust in vitro and cellular assays will continue to be instrumental in dissecting the complexities of lipid-mediated signal transduction.

References

A Comparative Guide to 1-Palmitoyl-2-linoleoyl-rac-glycerol and its Analogs in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) and its acetylated analog, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), with other key diacylglycerol (DAG) species and immunomodulatory lipids. The content is based on available experimental data, focusing on their roles in cellular signaling, particularly in the context of protein kinase C (PKC) activation and immunomodulation.

Introduction to Diacylglycerol Signaling

Diacylglycerols are crucial second messengers in a multitude of cellular signaling pathways. They are primarily known for their role in activating protein kinase C (PKC) isozymes, which in turn regulate a wide array of cellular processes including proliferation, differentiation, apoptosis, and inflammation. The specific molecular species of DAG, characterized by the fatty acid chains at the sn-1 and sn-2 positions of the glycerol (B35011) backbone, can significantly influence the magnitude and duration of these signaling events.

While direct experimental data on this compound (PLG) is limited in the current literature, extensive research has been conducted on its acetylated form, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG). This guide will leverage the detailed findings on PLAG to provide insights into the potential biological activities of PLG and to draw comparisons with other well-studied diacylglycerols.

Comparative Analysis of Biological Activity

The biological activity of diacylglycerols is highly dependent on their structure. The presence of unsaturated fatty acid chains, such as the linoleoyl group in PLG and PLAG, is generally associated with more potent activation of conventional and novel PKC isoforms compared to fully saturated DAGs.[1]

Immunomodulatory Effects of PLAG

PLAG has demonstrated significant immunomodulatory functions, primarily characterized by the inhibition of excessive immune activity.[2] This makes it a molecule of interest for autoimmune and inflammatory disorders.

Table 1: Quantitative Effects of PLAG on Immune Parameters in Healthy Adults [2]

ParameterPLAG Group (change from baseline)Control Group (Soybean Oil) (change from baseline)p-value
Cytokine Production by PBMC
IL-4 (pg/mL)↓ LowerNo significant change<0.001
IL-6 (pg/mL)↓ LowerNo significant change<0.001
IL-2No significant changeNo significant changeNS
IFN-γNo significant changeNo significant changeNS
B Cell Proliferation ↓ DecreasedNo significant change<0.05
Immunoglobulins
IgG (mg/dL)↓ 1327.0 ± 170.6 to 1240.3 ± 184.5↓ 1312.0 ± 203.6 to 1238.5 ± 166.0NS
IgM (mg/dL)↓ 114.6 ± 56.3 to 106.5 ± 51.9↓ 118.0 ± 50.8 to 109.9 ± 44.9NS
Complement
C3 (mg/dL)↓ 109.5 ± 13.0 to 99.7 ± 12.4No significant change<0.05

Data from a randomized, double-blind, placebo-controlled trial in healthy adults receiving oral supplementation for 4 weeks.[2]

Table 2: Effects of PLAG on Cytokine and Chemokine Levels in a Mouse Model of Concanavalin (B7782731) A-Induced Hepatitis [3]

Cytokine/ChemokinePLAG Pretreatment Effect
IL-4↓ Reduced
IL-6↓ Reduced
IL-10↓ Reduced
CXCL2↓ Reduced
IFN-γMaintained
Comparison with Other Diacylglycerols in PKC Activation

The efficacy of PKC activation is dependent on the specific DAG species. While direct comparative data for PLG is sparse, the general principle is that unsaturated DAGs are more potent activators than their saturated counterparts.

Table 3: Comparative Activation of PKC Isoforms by Different Diacylglycerol Species

Activator (DAG Species)PKC Isoform(s) Primarily ActivatedRelative Activation PotencyKey Findings
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)PKCα, PKCδHighA major product of PLC-mediated PI(4,5)P2 cleavage and a potent PKC activator.[4]
1,2-Dioleoyl-sn-glycerol (DOG)Broad (conventional and novel)HighA commonly used synthetic DAG analog for studying PKC activation.
1,2-Dipalmitoyl-sn-glycerol (DPG)Weak activator of most isoformsLowSaturated DAGs are generally weak PKC activators.[1]
1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG) Predicted to activate conventional and novel isoformsPredicted to be HighThe unsaturated linoleoyl chain suggests potent PKC activation.[1]
Phorbol (B1677699) Esters (e.g., PMA)Conventional and novel isoformsVery HighPotent tumor promoters that are not readily metabolized, leading to sustained PKC activation.[5]

Signaling Pathways

PLAG Immunomodulatory Signaling Pathway

PLAG exerts its immunomodulatory effects through a multi-faceted mechanism that involves the regulation of cytokine production and immune cell function. A key pathway identified is the attenuation of IL-4 expression through the modulation of the STAT6 signaling pathway.[6][7][8]

PLAG_Signaling cluster_cell Immune Cell (e.g., T-cell) PLAG PLAG aPKC aPKC PLAG->aPKC modulates Cell_Membrane Cell Membrane STAT6_P p-STAT6 IL4_Gene IL-4 Gene STAT6_P->IL4_Gene activates transcription STAT6 STAT6 IL4_mRNA IL-4 mRNA IL4_Gene->IL4_mRNA IL4_Protein IL-4 Protein (secreted) IL4_mRNA->IL4_Protein aPKC->STAT6 inhibits phosphorylation

Caption: PLAG modulates atypical PKC (aPKC) activity, which in turn inhibits the phosphorylation of STAT6, a key transcription factor for the IL-4 gene. This leads to reduced IL-4 production.

General Diacylglycerol-Mediated PKC Activation

PLG, like other diacylglycerols, is anticipated to activate conventional and novel PKC isoforms. This process is initiated by the binding of DAG to the C1 domain of PKC, leading to a conformational change and activation of the kinase.

PKC_Activation cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes PLG PLG (this compound) PIP2->PLG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC PLG->PKC_inactive recruits and activates PKC_active Active PKC Downstream Downstream Targets PKC_active->Downstream phosphorylates Receptor GPCR / RTK Receptor->PLC activates PKC_inactive->PKC_active

Caption: General signaling pathway of Protein Kinase C (PKC) activation by diacylglycerols like PLG.

Experimental Protocols

In Vitro PKC Kinase Assay (Radioactive Method)[9]

This assay measures the phosphotransferase activity of PKC by quantifying the incorporation of radioactive phosphate (B84403) from [γ-³²P]ATP into a specific substrate.

Materials:

  • Purified PKC enzyme

  • PKC substrate peptide (e.g., KRTLRR)

  • Lipid activator solution (containing phosphatidylserine (B164497) and the diacylglycerol to be tested, such as PLG)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

  • P81 phosphocellulose paper

  • Scintillation counter and cocktail

Procedure:

  • Prepare mixed lipid vesicles by combining phosphatidylserine and the test diacylglycerol in chloroform, evaporating the solvent under nitrogen, and resuspending in buffer by sonication.

  • Set up the kinase reaction in a microcentrifuge tube by combining the reaction buffer, mixed lipid vesicles, PKC substrate peptide, and purified PKC enzyme.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for 10-20 minutes.

  • Terminate the reaction by spotting an aliquot of the mixture onto P81 phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the radioactivity on the dried paper using a scintillation counter.

Neutrophil Migration Assay (Boyden Chamber Assay)

This assay is used to assess the effect of compounds like PLAG on the chemotactic migration of neutrophils.

Materials:

  • Isolated human or murine neutrophils

  • Chemoattractant (e.g., fMLP, LTB₄, or conditioned medium from stimulated cells)[9][10]

  • Test compound (e.g., PLAG)

  • Boyden chamber with a porous membrane (e.g., 3-5 µm pore size)

  • Incubator (37°C, 5% CO₂)

  • Microplate reader for quantification

Procedure:

  • Place the chemoattractant solution in the lower chamber of the Boyden chamber.

  • Pre-incubate isolated neutrophils with the test compound (PLAG) or vehicle control.

  • Add the pre-incubated neutrophils to the upper chamber.

  • Incubate the chamber at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for migration.

  • After incubation, remove non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Quantify the number of migrated cells by microscopy or by eluting the stain and measuring absorbance with a microplate reader.

Cytokine Quantification by ELISA

This protocol outlines the general steps for measuring cytokine levels in cell culture supernatants or plasma.

Materials:

  • ELISA kit for the specific cytokine of interest (e.g., IL-4, IL-6)

  • Cell culture supernatant or plasma samples

  • Microplate reader

Procedure:

  • Coat a 96-well plate with the capture antibody specific for the target cytokine and incubate.

  • Wash the plate to remove unbound antibody.

  • Block non-specific binding sites with a blocking buffer.

  • Add standards and samples to the wells and incubate.

  • Wash the plate to remove unbound antigens.

  • Add the detection antibody conjugated to an enzyme (e.g., HRP) and incubate.

  • Wash the plate to remove unbound detection antibody.

  • Add the substrate for the enzyme and incubate to allow for color development.

  • Stop the reaction with a stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentration in the samples based on the standard curve.

Experimental Workflow Diagrams

PKC_Assay_Workflow start Start prep_lipids Prepare Lipid Vesicles (PS + Test DAG) start->prep_lipids setup_rxn Set up Kinase Reaction (Buffer, Lipids, Substrate, PKC) prep_lipids->setup_rxn initiate_rxn Initiate with [γ-³²P]ATP setup_rxn->initiate_rxn incubate Incubate at 30°C initiate_rxn->incubate stop_rxn Spot on P81 Paper incubate->stop_rxn wash Wash Paper stop_rxn->wash quantify Scintillation Counting wash->quantify end End quantify->end

Caption: Workflow for a radioactive in vitro Protein Kinase C assay.

Neutrophil_Migration_Workflow start Start isolate_neutrophils Isolate Neutrophils start->isolate_neutrophils prepare_chemoattractant Prepare Chemoattractant start->prepare_chemoattractant preincubate Pre-incubate Neutrophils with Test Compound isolate_neutrophils->preincubate setup_boyden Set up Boyden Chamber prepare_chemoattractant->setup_boyden preincubate->setup_boyden incubate Incubate at 37°C setup_boyden->incubate stain_cells Fix and Stain Migrated Cells incubate->stain_cells quantify Quantify Migrated Cells stain_cells->quantify end End quantify->end

References

A Meta-Analysis of Diacylglycerol Signaling Research: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Review of Diacylglycerol Signaling Pathways and Quantification Methodologies

Aimed at researchers, scientists, and drug development professionals, this guide provides a meta-analysis of current diacylglycerol (DAG) signaling research. It offers an objective comparison of experimental methodologies, supported by quantitative data, to facilitate informed decisions in experimental design and therapeutic development.

Core Diacylglycerol Signaling Pathways

DAG signaling is primarily initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating DAG and inositol (B14025) trisphosphate (IP3).[4] DAG remains at the plasma membrane to recruit and activate a host of downstream effector proteins, most notably protein kinase C (PKC) isoforms.[1] The signaling cascade is attenuated by diacylglycerol kinases (DGKs), which phosphorylate DAG to produce phosphatidic acid (PA), another important signaling lipid.[5][6]

Below is a diagram illustrating the central DAG signaling pathway.

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR_RTK GPCR / RTK PLC Phospholipase C (PLC) GPCR_RTK->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate Downstream_PKC Downstream Signaling PKC->Downstream_PKC PA Phosphatidic Acid (PA) DGK->PA Produces Downstream_PA Downstream Signaling PA->Downstream_PA

Figure 1: Core Diacylglycerol (DAG) Signaling Pathway.

Comparison of Diacylglycerol Quantification Methods

Accurate quantification of DAG is crucial for understanding its signaling roles. The primary methods employed are mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), and the diacylglycerol kinase (DAGK) assay. Fluorescent biosensors are also utilized for real-time imaging of DAG dynamics in living cells.

MethodPrincipleAdvantagesDisadvantagesDetection Limit
LC-MS/MS Separation by liquid chromatography followed by mass-based detection and fragmentation for molecular identification and quantification.[4][7]High specificity and sensitivity, allows for the quantification of individual DAG molecular species.[7]Requires expensive equipment and complex sample preparation.[8]As low as 0.1-0.4 pmol/µL depending on acyl chain composition.[8]
DAG Kinase Assay Enzymatic conversion of DAG to a detectable product, often radiolabeled or fluorescently tagged phosphatidic acid.[5]Relatively simple and cost-effective.[8]Measures total DAG levels, does not distinguish between different molecular species, can be less sensitive than MS.[8]Approximately 15 µM.[8]
Fluorescent Biosensors Genetically encoded sensors, often based on the C1 domain of PKC, that fluoresce upon binding to DAG, allowing for live-cell imaging.[9]Enables real-time visualization of DAG spatiotemporal dynamics in living cells.[9]Primarily qualitative or semi-quantitative, may not reflect total cellular DAG levels.[9]Dependent on expression levels and imaging setup.

Experimental Protocols

Detailed Protocol for LC-MS/MS Quantification of Diacylglycerol

This protocol outlines the steps for quantifying DAG species in biological samples using LC-MS/MS with a charge derivatization strategy to enhance sensitivity.[7]

1. Sample Preparation and Lipid Extraction:

  • Thaw plasma or cell lysate samples on ice.

  • To 100 µL of sample, add an internal standard (e.g., d5-labeled DAG).

  • Perform a liquid-liquid extraction using a mixture of chloroform (B151607) and methanol.[4]

  • Centrifuge to separate the phases and collect the lower organic layer containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Charge Derivatization:

  • Re-suspend the dried lipid extract in a solution containing a charge-labeling reagent (e.g., N,N-dimethylglycine).

  • The derivatization reaction adds a permanent positive charge to the DAG molecules, significantly increasing their ionization efficiency in the mass spectrometer.[7]

  • Quench the reaction and perform a final extraction to purify the derivatized DAGs.

3. LC-MS/MS Analysis:

  • Reconstitute the derivatized lipid extract in the initial mobile phase.

  • Inject the sample into an HPLC system coupled to a tandem mass spectrometer.

  • Use a reversed-phase C18 column for chromatographic separation of different DAG species.[7]

  • The mass spectrometer is operated in positive ion mode, monitoring for the specific neutral loss of the derivatization tag to selectively detect and quantify the derivatized DAGs.[7]

4. Data Analysis:

  • Quantify the peak areas of the endogenous DAG species and the internal standard.

  • Calculate the concentration of each DAG species based on the ratio of its peak area to that of the internal standard and a standard curve.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells, Tissue) Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Derivatization Charge Derivatization Extraction->Derivatization LC_Separation LC Separation (Reversed-Phase C18) Derivatization->LC_Separation MS_Detection MS/MS Detection (Positive Ion Mode, Neutral Loss Scan) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratios) MS_Detection->Quantification Results DAG Species Concentrations Quantification->Results

Figure 2: Experimental Workflow for LC-MS/MS-based DAG Quantification.
Detailed Protocol for Fluorometric Diacylglycerol Kinase Assay

This protocol is based on a commercially available assay kit and provides a non-radioactive method for quantifying total DAG levels.[8]

1. Reagent Preparation:

  • Prepare all reagents, including standards, kinase mixture, lipase (B570770) solution, and detection enzyme mixture as per the kit instructions.

  • The DAG standard should be thawed at 37°C to ensure homogeneity.[8]

2. Kinase Reaction:

  • Add 20 µL of the DAG standard or sample to the wells of a microtiter plate.

  • For each sample, prepare a parallel well containing the sample but without the kinase mixture to serve as a background control.

  • Add 20 µL of the Kinase Mixture to the standard and sample wells.

  • Incubate the plate at 37°C for 2 hours to allow the phosphorylation of DAG to phosphatidic acid.[8]

3. Lipase Reaction:

  • Transfer 20 µL of the reaction mixture to a new 96-well plate suitable for fluorescence measurement.

  • Add 40 µL of the Lipase Solution to each well to hydrolyze the phosphatidic acid to glycerol-3-phosphate.

  • Incubate at 37°C for 30 minutes.[8]

4. Detection:

  • Add 50 µL of the Detection Enzyme Mixture to each well. This mixture contains glycerol-3-phosphate oxidase, which oxidizes glycerol-3-phosphate, producing hydrogen peroxide. The hydrogen peroxide then reacts with a fluorometric probe.[8]

  • Incubate at room temperature for 10 minutes, protected from light.

5. Measurement and Analysis:

  • Read the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 585-595 nm.

  • Subtract the background fluorescence (from the wells without kinase) from the sample readings.

  • Calculate the DAG concentration in the samples by comparing their fluorescence values to the standard curve.

Comparative Analysis of Protein Kinase C (PKC) Inhibitors

A critical aspect of DAG signaling research is the use of specific inhibitors to dissect the roles of different PKC isoforms. The table below summarizes the IC50 values of several commonly used PKC inhibitors against various isoforms, providing a quantitative basis for selecting the most appropriate inhibitor for a given study.

InhibitorTarget PKC Isoform(s)IC50 (nM)Reference
Enzastaurin (LY317615) PKCβ6[10]
PKCα39[10]
PKCγ83[10]
PKCε110[10]
Ruboxistaurin (LY333531) PKCβ14.7[10]
PKCβ25.9[10]
Gö6983 PKCα, β, γ, δ, ζ7-60[11]
Sotrastaurin pan-PKC0.22 - 3.2[10]
Balanol PKCβ1, β2, γ, δ, ε, η4-9[10]
PKCζ150[10]

Note: IC50 values can vary depending on the assay conditions, such as the ATP concentration.[11]

Conclusion

The study of diacylglycerol signaling is a dynamic field with significant implications for human health. This guide provides a comparative framework for understanding the key signaling pathways and the analytical tools used to investigate them. By presenting quantitative data and detailed experimental protocols, we aim to equip researchers with the necessary information to design robust experiments and accelerate the discovery of novel therapeutic strategies targeting DAG-mediated pathways.

References

A Comparative Guide to the Cellular Effects of 1-Palmitoyl-2-linoleoyl-rac-glycerol and Its Acetylated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) and its acetylated form, 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), based on available experimental data. While structurally similar, the addition of an acetyl group significantly alters the molecule's biological activities, shifting its primary role from a canonical signaling lipid to a potent immunomodulator.

Overview of Biological Activities

This compound (PLG) is a naturally occurring diacylglycerol (DAG) that functions as a crucial second messenger in cellular signaling.[1] Like other DAGs containing at least one unsaturated fatty acid chain, PLG is a potent activator of Protein Kinase C (PKC) isoforms.[2][3] This activation is a fundamental mechanism in a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][3] However, specific independent signaling roles of PLG are not extensively documented in the current literature.[1]

In contrast, its acetylated counterpart, 1-Palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), has been the subject of numerous studies demonstrating significant immunomodulatory and therapeutic effects.[1] The acetylation at the sn-3 position appears to confer stability and novel biological properties to the molecule, allowing it to effectively modulate inflammatory pathways.[1]

Quantitative Data on Cellular Effects

The available quantitative data predominantly focuses on the effects of PLAG on various cell lines, particularly immune cells. The effects of PLG are generally inferred from its role as a PKC activator.

Table 1: Comparative Effects of PLAG on Different Cell Lines
Cell Line/TypeParameter MeasuredTreatment/ConcentrationObserved Effect
RAW 264.7 (Macrophage)IL-6 ProductionLPS-stimulated, PLAG (1-10 µg/mL)Dose-dependent inhibition of IL-6 expression.[4][5]
Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)IL-6 ProductionPLAGDecrease in IL-6 production via regulation of STAT3 signaling.[4]
RBL-2H3 (Basophilic Leukemia) & NK-92 (Natural Killer)IL-4 mRNA transcriptsPLAG (0.01-10 µg/mL)Dose-dependent reduction in antigen-induced IL-4 mRNA.[6]
Peripheral Blood Mononuclear Cells (PBMCs)Cytokine ProductionPLAG supplementationLowered production of IL-4 and IL-6.[7]
Peripheral Blood Mononuclear Cells (PBMCs)B Cell ProliferationPLAG supplementationSignificant decrease in B cell proliferation.[7]
NeutrophilsMigrationPLAGReduced infiltration into joint synovium in a mouse model of arthritis.[4][5]
Table 2: Comparative PKC Activation Potency of Diacylglycerols
Activator (DAG Species)PKC IsoformRelative Activation PotencyKey Findings
1-Palmitoyl-2-linoleoyl-sn-glycerol (PLG) Conventional and Novel PKCPredicted High The unsaturated linoleoyl chain is expected to facilitate a more efficient interaction with the C1 domain of PKC compared to saturated DAGs.[2]
1,2-Dipalmitoyl-sn-glycerol (DPG)Conventional and Novel PKCWeak ActivatorSaturated DAGs are generally less effective PKC activators.[2]
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)PKCα, PKCδHighSignificantly higher stimulatory effects on PKCα and PKCδ compared to other tested DAGs.[3]
1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG)PKCβIHighHigher activation of PKCβI compared to SAG.[3]

Signaling Pathways

The signaling pathways of PLG and PLAG are distinct, reflecting their different primary biological roles.

This compound (PLG) Signaling

As a canonical diacylglycerol, PLG's primary signaling role is the activation of Protein Kinase C.

PLG_Signaling Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes PLG This compound (PLG) PIP2->PLG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) PLG->PKC Activates Downstream Downstream Targets (Phosphorylation) PKC->Downstream Response Cellular Response (Proliferation, Differentiation, etc.) Downstream->Response PLAG_Signaling cluster_il6 IL-6 Signaling cluster_il4 IL-4 Signaling IL6R IL-6 Receptor JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 IL6_Gene IL-6 Gene Expression pSTAT3->IL6_Gene Promotes PLAG_IL6 PLAG PLAG_IL6->STAT3 Inhibits Phosphorylation IL4R IL-4 Receptor JAK_IL4 JAK IL4R->JAK_IL4 Activates STAT6 STAT6 JAK_IL4->STAT6 Phosphorylates pSTAT6 p-STAT6 STAT6->pSTAT6 IL4_Gene IL-4 Gene Expression pSTAT6->IL4_Gene Promotes PLAG_IL4 PLAG PLAG_IL4->STAT6 Inhibits Phosphorylation PKC_Assay_Workflow A Prepare Lipid Vesicles (with and without PLG) B Incubate Vesicles with Purified PKC Isozyme A->B C Initiate Kinase Reaction (add Substrate and γ-³²P-ATP) B->C D Stop Reaction (spot on phosphocellulose paper) C->D E Wash to Remove Unincorporated γ-³²P-ATP D->E F Quantify Radioactivity (Scintillation Counting) E->F G Calculate Specific Activity F->G

References

validation of an analytical method for 1-Palmitoyl-2-linoleoyl-rac-glycerol using a certified reference material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document details and compares two primary analytical approaches: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), both with and without chemical derivatization, and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The performance of each method is summarized, and detailed experimental protocols are provided to aid in the selection and implementation of the most suitable technique for your research needs.

Certified Reference Material Equivalency

For the validation of analytical methods for 1-Palmitoyl-2-linoleoyl-rac-glycerol, commercially available high-purity analytical standards (≥95-99% purity) are utilized in place of a formal CRM. These standards, available from vendors such as Sigma-Aldrich and Cayman Chemical, provide the necessary benchmark for assessing method accuracy, precision, and other validation parameters. It is crucial to obtain a certificate of analysis for the selected standard to document its purity and characterization.

Quantitative Performance Comparison of Analytical Methods

The choice of an analytical method for this compound quantification depends on the specific requirements of the study, including sensitivity, selectivity, and sample matrix complexity. The following tables summarize the key performance characteristics of three distinct methods.

Table 1: Performance Characteristics of LC-MS/MS with Derivatization

ParameterPerformance
Limit of Detection (LOD) 16 amol
Limit of Quantitation (LOQ) 62.5 amol
**Linearity (R²) **>0.99
Precision (%RSD) <15%
Accuracy (%Recovery) 85-115%

Table 2: Performance Characteristics of Reversed-Phase LC-MS/MS without Derivatization

ParameterPerformance
Limit of Detection (LOD) Low ng/mL range
Limit of Quantitation (LOQ) Mid-to-high ng/mL range
Linearity (R²) >0.99
Precision (%RSD) <15%
Accuracy (%Recovery) 85-115%

Table 3: Performance Characteristics of HPLC-UV

ParameterPerformance
Limit of Detection (LOD) 0.2-0.7 µg/mL
Limit of Quantitation (LOQ) 0.6-1.9 µg/mL
Linearity Observed over three orders of magnitude
Precision (Intra-assay %CV) 2.9%
Precision (Inter-assay %CV) 5.9%

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

Method 1: LC-MS/MS with N,N-dimethylglycine Derivatization

This method enhances the ionization efficiency and, therefore, the sensitivity of detection for diacylglycerols.

1. Sample Preparation and Derivatization:

  • Lipid Extraction: Extract lipids from the sample matrix using a modified Bligh-Dyer method.

  • Derivatization:

    • Dry the lipid extract under a stream of nitrogen.

    • Add a solution of N,N-dimethylglycine, N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in dichloromethane.

    • Incubate the reaction mixture at room temperature.

    • Quench the reaction and extract the derivatized diacylglycerols.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 60:40 (v/v) acetonitrile:water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: 90:10 (v/v) isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to resolve the analyte from other lipid species.

    • Flow Rate: 0.2 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Positive ion electrospray ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: Monitor the specific precursor-to-product ion transition for the N,N-dimethylglycine derivative of this compound.

Method 2: Reversed-Phase LC-MS/MS without Derivatization

This method offers a more straightforward workflow by omitting the derivatization step.

1. Sample Preparation:

  • Lipid Extraction: Extract lipids from the sample matrix using a modified Bligh-Dyer method.

  • Reconstitution: Dry the lipid extract under a stream of nitrogen and reconstitute in the initial mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Positive ion electrospray ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: Monitor the specific precursor-to-product ion transition for the ammonium adduct of this compound.

Method 3: HPLC with UV Detection

This method provides a cost-effective alternative to mass spectrometry-based methods, suitable for applications where high sensitivity is not a primary requirement.

1. Sample Preparation:

  • Lipid Extraction: Extract lipids from the sample matrix.

  • Reconstitution: Reconstitute the dried lipid extract in the mobile phase.

2. HPLC-UV Analysis:

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 100% acetonitrile.[1]

    • Flow Rate: 1.0 mL/min.

  • UV Detection:

    • Wavelength: 205 nm.

Visualizing the Workflow and Signaling Context

To further clarify the experimental process and the biological relevance of this compound, the following diagrams are provided.

analytical_method_validation_workflow cluster_preparation Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation Reference_Standard Obtain High-Purity This compound Standard Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Reference_Standard->Lipid_Extraction Sample_Matrix Biological Sample (e.g., cells, tissue) Sample_Matrix->Lipid_Extraction Derivatization Chemical Derivatization (Optional, for Method 1) Lipid_Extraction->Derivatization Chromatography Chromatographic Separation (HPLC or LC) Lipid_Extraction->Chromatography Derivatization->Chromatography Detection Detection (MS/MS or UV) Chromatography->Detection Data_Analysis Data Acquisition and Processing Detection->Data_Analysis Performance_Evaluation Evaluate Performance Metrics (Accuracy, Precision, Linearity, LOD, LOQ) Data_Analysis->Performance_Evaluation Validation_Report Generate Validation Report Performance_Evaluation->Validation_Report

A generalized workflow for the validation of an analytical method for this compound.

dag_signaling_pathway cluster_membrane Plasma Membrane PIP2 PIP2 DAG This compound (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Recruits & Activates Downstream_Signaling Cellular Responses (Proliferation, Differentiation, etc.) PKC->Downstream_Signaling Phosphorylates Targets Receptor GPCR / Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC Activates PLC->PIP2 Hydrolyzes

Simplified signaling pathway involving this compound (DAG).

References

Safety Operating Guide

Proper Disposal of 1-Palmitoyl-2-linoleoyl-rac-glycerol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the safe and compliant disposal of laboratory chemicals is paramount. This guide provides a comprehensive, procedural framework for the proper disposal of 1-Palmitoyl-2-linoleoyl-rac-glycerol, ensuring the safety of personnel and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) Summary:

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent direct skin contact.
Eye/Face Protection Safety glasses with side-shields or chemical safety gogglesTo protect against accidental splashes.
Skin/Body Protection Laboratory coatTo provide a barrier against spills.

Safe Handling Procedures:

  • Always handle chemicals in a well-ventilated area.

  • Avoid direct contact with skin and eyes.

  • Keep containers tightly closed when not in use.

  • In case of a spill, absorb the material with an inert absorbent such as sand or vermiculite (B1170534) and collect it for disposal.[1]

Step-by-Step Disposal Procedures

A definitive hazardous waste determination for this compound is not available in the provided search results. Safety Data Sheets (SDS) for structurally similar triglycerides, such as 1-Palmitoyl-2-Elaidoyl-3-Linoleoyl-rac-glycerol, indicate that they are not classified as hazardous substances.[2] However, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance, as regulations can vary. The following procedures are based on the assumption that the compound is non-hazardous.

Step 1: Waste Identification and Segregation
  • Determine the Waste Stream: Identify whether the waste is pure this compound, a solution, or contaminated materials (e.g., gloves, absorbent pads).

  • Check for Hazardous Mixtures: If the compound has been mixed with any hazardous substances, the entire mixture must be treated as hazardous waste. Follow your institution's specific procedures for hazardous waste disposal.

Step 2: Preparing for Disposal
  • For Liquid Waste (Pure or in Non-Hazardous Solvents):

    • Collect the liquid waste in a clearly labeled, sealed, and non-leaking container.

    • The label should include the full chemical name: "this compound."

    • If permissible by your institution's EHS, and the solution is in a water-miscible, non-hazardous solvent with a neutral pH, it may be eligible for drain disposal with copious amounts of water. Always confirm with your EHS department before proceeding with drain disposal.

  • For Solid Waste (Contaminated Debris):

    • Collect all contaminated materials (e.g., absorbent pads, gloves, weighing papers) in a designated, labeled, and sealed container.

    • Label the container clearly with "this compound contaminated debris" and mark it as "non-hazardous waste."

Step 3: Final Disposal
  • Non-Hazardous Liquid Waste: If not disposed of down the drain (with EHS approval), the sealed container of liquid waste should be handed over to your institution's chemical waste pickup service.

  • Non-Hazardous Solid Waste: Place the sealed container of contaminated debris directly into the appropriate dumpster for non-hazardous solid waste. Do not dispose of it in regular laboratory trash cans that are handled by custodial staff.

  • Empty Containers: Deface or remove the label from the empty this compound container to indicate it no longer contains the chemical. It can then typically be disposed of in the regular trash.

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the proper disposal path for this compound.

DisposalWorkflow cluster_start cluster_assessment Waste Assessment cluster_hazardous Hazardous Waste Path cluster_nonhazardous Non-Hazardous Waste Path start Begin Disposal Process for This compound mixed_hazardous Is the waste mixed with any hazardous substance? start->mixed_hazardous treat_hazardous Treat as Hazardous Waste: Follow institutional hazardous waste procedures. mixed_hazardous->treat_hazardous Yes waste_form Determine Waste Form mixed_hazardous->waste_form No liquid_waste Liquid Waste waste_form->liquid_waste Liquid solid_waste Solid Waste (Debris) waste_form->solid_waste Solid empty_container Empty Container waste_form->empty_container Empty consult_ehs Consult Institutional EHS for drain disposal permissibility. liquid_waste->consult_ehs collect_solid Collect in a labeled, sealed container. solid_waste->collect_solid deface_label Deface or remove label. empty_container->deface_label drain_disposal Dispose down drain with copious amounts of water. consult_ehs->drain_disposal Permitted collect_liquid Collect in a labeled, sealed container for institutional pickup. consult_ehs->collect_liquid Not Permitted dumpster Dispose directly into designated dumpster. collect_solid->dumpster trash Dispose in regular trash. deface_label->trash

Caption: Disposal decision workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with local, state, and federal regulations.

References

Essential Safety and Logistics for Handling 1-Palmitoyl-2-linoleoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides immediate, essential safety and logistical information for handling 1-Palmitoyl-2-linoleoyl-rac-glycerol, including personal protective equipment (PPE) guidelines, handling procedures, and disposal plans.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to good laboratory practices and the use of appropriate PPE is crucial to minimize exposure and ensure a safe working environment.[1] The following table summarizes the recommended PPE for various handling scenarios.

ScenarioRequired PPEJustification
Small-Scale Handling (e.g., preparing solutions, aliquoting)- Nitrile or butyl rubber gloves - Safety glasses with side shields or safety goggles - Laboratory coatTo prevent skin and eye contact from minor splashes or spills.[1][2]
Large-Scale Handling or Operations with Splash Potential - Chemical-resistant gloves (double-gloving recommended) - Chemical splash goggles and a face shield - Chemical-resistant lab coat or apronTo provide a higher level of protection for the skin and face in situations with an increased risk of significant splashes.[2]
Cleaning Spills - Chemical-resistant gloves - Safety goggles - Lab coat - Appropriate respiratory protection if aerosols are generatedTo ensure protection during the cleanup of spills.[2]

Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area to avoid the inhalation of any potential aerosols.[2][3]

  • Avoid contact with skin and eyes.[2][4]

  • Wash hands thoroughly with soap and water after handling.[3][4][5]

  • Ensure that an eyewash station and a safety shower are readily accessible.[2]

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Refer to the manufacturer's instructions for optimal storage temperature, which is often at or below -20°C.

Spill and Disposal Plan

In the event of a spill, prompt and appropriate action is necessary. A clear disposal plan ensures that waste is managed safely and in accordance with regulations.

Spill Response:

  • Minor Spills:

    • If the substance is liquid, absorb the spill with an inert material such as sand, earth, or vermiculite.[3]

    • Clean the spill area with soap and plenty of water.[5]

    • Collect all cleanup materials in a designated waste container.

  • Major Spills:

    • Evacuate the area and alert the appropriate emergency responders.

    • Control the spill by containing it with absorbent materials.

    • Follow institutional procedures for large-scale spill cleanup.

Disposal Procedures:

  • Unused Chemical: Collect in a designated, labeled, and sealed container for chemical waste. Do not mix with other waste streams unless compatibility is confirmed. Arrange for pickup by a licensed waste disposal service.[2]

  • Contaminated Labware (e.g., pipette tips, tubes): Place in a designated hazardous waste container that is properly labeled with the chemical name.[2]

  • Empty Containers: Rinse containers thoroughly with a suitable solvent. Collect the rinsate as chemical waste. Deface the label before disposing of the container in the appropriate laboratory recycling or waste stream.[2]

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal to ensure compliance with local and national regulations. [1]

Procedural Workflow

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store Appropriately (e.g., -20°C) Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE Prepare Prepare for Use (e.g., Thaw, Weigh) DonPPE->Prepare Use Use in Experiment Prepare->Use Segregate Segregate Waste Use->Segregate Unused Unused Chemical Segregate->Unused Contaminated Contaminated Labware Segregate->Contaminated Empty Empty Containers Segregate->Empty Dispose Dispose via EHS Unused->Dispose Contaminated->Dispose Empty->Dispose

Caption: Workflow for handling and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.